molecular formula C7H15NO2 B1488020 3-(2-Methoxyethyl)morpholine CAS No. 1386999-20-7

3-(2-Methoxyethyl)morpholine

Cat. No.: B1488020
CAS No.: 1386999-20-7
M. Wt: 145.2 g/mol
InChI Key: LPMJNTWDLFFUHL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)morpholine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMJNTWDLFFUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386999-20-7
Record name 3-(2-methoxyethyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 3-(2-Methoxyethyl)morpholine, a substituted morpholine of interest to researchers and professionals in drug development and chemical synthesis. The methodologies presented are grounded in established organic chemistry principles and are designed to be reproducible and scalable. This document will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into reaction mechanisms.

Introduction to this compound

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The morpholine ring, with its inherent ether and secondary amine functionalities, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability. Substitution at the 3-position of the morpholine ring allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's biological activity. This compound, featuring a flexible methoxyethyl sidechain, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will explore two distinct and viable synthetic routes to this target compound, starting from the common precursor, 3-(hydroxymethyl)morpholine.

Pathway 1: Homologation and Elaboration via Wittig Reaction

This pathway constructs the 2-methoxyethyl sidechain through a sequence of oxidation, olefination, and reduction. A key strategic consideration in this route is the protection of the morpholine nitrogen to prevent side reactions during the oxidation and Wittig steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the reaction conditions and its facile removal under acidic conditions.

Diagram of Pathway 1

Pathway 1 cluster_0 Protection cluster_1 Oxidation cluster_2 Wittig Reaction cluster_3 Reduction cluster_4 Deprotection A 3-(Hydroxymethyl)morpholine B N-Boc-3-(hydroxymethyl)morpholine A->B (Boc)2O, Et3N, DCM C N-Boc-3-morpholinecarboxaldehyde B->C Swern Oxidation (COCl)2, DMSO, Et3N D N-Boc-3-(2-methoxyvinyl)morpholine C->D Ph3P+CH2OCH3Cl-, Base E N-Boc-3-(2-methoxyethyl)morpholine D->E H2, Pd/C F This compound E->F TFA or HCl

Caption: Synthetic scheme for Pathway 1.

Experimental Protocols for Pathway 1

Step 1: N-Boc Protection of 3-(Hydroxymethyl)morpholine

  • Rationale: The secondary amine of the morpholine ring is nucleophilic and can interfere with subsequent reactions. Protection with a Boc group renders the nitrogen non-nucleophilic and is stable to the conditions of Swern oxidation and Wittig reaction.

  • Protocol:

    • To a solution of 3-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)morpholine, which can often be used in the next step without further purification.

Step 2: Swern Oxidation to N-Boc-3-morpholinecarboxaldehyde

  • Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with high yields and minimal side reactions.[1][2][3][4] It is crucial to maintain low temperatures to prevent the decomposition of the reactive intermediate.

  • Protocol:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of N-Boc-3-(hydroxymethyl)morpholine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

    • Stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

Step 3: Wittig Reaction to form N-Boc-3-(2-methoxyvinyl)morpholine

  • Rationale: The Wittig reaction is a powerful tool for carbon-carbon double bond formation.[4][5][6] Using (methoxymethyl)triphenylphosphonium chloride allows for the one-carbon homologation of the aldehyde to a methoxyvinyl group.[7][8]

  • Protocol:

    • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under an inert atmosphere.

    • Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.2 eq) portion-wise. The mixture should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of N-Boc-3-morpholinecarboxaldehyde (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 4: Catalytic Hydrogenation to N-Boc-3-(2-methoxyethyl)morpholine

  • Rationale: The carbon-carbon double bond of the enol ether is readily reduced by catalytic hydrogenation to afford the saturated methoxyethyl sidechain.[9]

  • Protocol:

    • Dissolve N-Boc-3-(2-methoxyvinyl)morpholine (1.0 eq) in methanol or ethyl acetate (0.2 M).

    • Add palladium on carbon (10% w/w, 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

    • Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Step 5: Deprotection to this compound

  • Rationale: The Boc group is readily cleaved under acidic conditions, liberating the free secondary amine of the morpholine ring.[5][10][11][12][13]

  • Protocol:

    • Dissolve N-Boc-3-(2-methoxyethyl)morpholine (1.0 eq) in DCM (0.5 M).

    • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M, 5-10 eq).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

Pathway 2: Sidechain Construction via Williamson Ether Synthesis

This alternative route involves the formation of a 3-(2-hydroxyethyl)morpholine intermediate, followed by methylation of the hydroxyl group. This pathway also necessitates the use of a protecting group on the morpholine nitrogen to ensure selectivity during the methylation step.

Diagram of Pathway 2

Pathway 2 cluster_0 Protection & Homologation cluster_1 Williamson Ether Synthesis cluster_2 Deprotection A 3-(Hydroxymethyl)morpholine B N-Boc-3-(2-hydroxyethyl)morpholine A->B Multi-step (Protection, Homologation) C N-Boc-3-(2-methoxyethyl)morpholine B->C 1. NaH 2. CH3I D This compound C->D TFA or HCl

Caption: Synthetic scheme for Pathway 2.

Experimental Protocols for Pathway 2

Step 1: Synthesis of N-Boc-3-(2-hydroxyethyl)morpholine

  • Rationale: This intermediate can be prepared from N-Boc-3-(hydroxymethyl)morpholine through various carbon-carbon bond-forming strategies. One common approach involves conversion of the alcohol to a leaving group (e.g., tosylate), followed by nucleophilic substitution with a cyanide source and subsequent reduction of the nitrile to the primary amine, which can then be diazotized and hydrolyzed, or more directly, reduction of the corresponding ester after Arndt-Eistert homologation of the carboxylic acid derived from the starting alcohol. For the purpose of this guide, we will start from the pre-formed N-Boc-3-(2-hydroxyethyl)morpholine.

Step 2: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[8][14] The use of a strong base like sodium hydride is necessary to deprotonate the primary alcohol, forming a nucleophilic alkoxide.

  • Protocol:

    • To a solution of N-Boc-3-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 3: Deprotection to this compound

  • Rationale and Protocol: The deprotection of the N-Boc group is carried out under acidic conditions as described in Pathway 1, Step 5.

Data Summary

PathwayKey Intermediate(s)Key ReactionsAdvantagesDisadvantages
1 N-Boc-3-morpholinecarboxaldehyde, N-Boc-3-(2-methoxyvinyl)morpholineSwern Oxidation, Wittig Reaction, HydrogenationWell-established and high-yielding reactions.Multi-step process with potentially sensitive intermediates.
2 N-Boc-3-(2-hydroxyethyl)morpholineWilliamson Ether SynthesisMore convergent approach.Synthesis of the hydroxyethyl intermediate may be challenging.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Pathway 1 is a longer but perhaps more predictable route, relying on a series of well-understood transformations. Pathway 2 is more direct, provided that the key 3-(2-hydroxyethyl)morpholine intermediate can be accessed efficiently. Both routes underscore the importance of protecting group strategies in multi-step organic synthesis. The detailed protocols provided in this guide should serve as a solid foundation for researchers and drug development professionals in their synthetic endeavors.

References

  • Methoxymethylenetriphenylphosphorane. In Wikipedia; 2023. [Link]

  • Dou, F., Ali, A., Yi, W., & Zhang, X. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 54(76), 10705-10708. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. (2023). [Link]

  • Saidi, M. H., Mojtahedi, M. M., Kaamyabi, S., & Bolourtchian, M. (2003). Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Journal of Chemical Research, 2003(1), 46-47. [Link]

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., & Yu, S. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(7), 4273-4282. [Link]

  • Swern oxidation. In Wikipedia; 2023. [Link]

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., & Yu, S. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(4), 609-617. [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

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  • Methylation with sodium hydroxide. Glycopedia. [Link]

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  • Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. EMCO Chemicals. [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
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  • Kamal, A., Reddy, K. S., Kumar, B. A., & Ramana, A. V. (2006). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 17(15), 2246-2252. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is structured to provide not just data, but a deeper understanding of the underlying chemical principles that govern the behavior of this molecule. By detailing the causality behind experimental choices and providing robust, self-validating protocols, we aim to equip researchers with the knowledge to confidently handle, analyze, and utilize 3-(2-Methoxyethyl)morpholine and its derivatives in their research endeavors.

Molecular Structure and Key Features

This compound is a C3-substituted morpholine derivative. The core of the molecule is the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group.[3] The key distinguishing feature is the 2-methoxyethyl group attached to the carbon atom at the 3-position of the morpholine ring.

Caption: Molecular structure of this compound.

The presence of the ether linkage within the morpholine ring and in the side chain, along with the secondary amine, dictates the molecule's polarity, hydrogen bonding capabilities, and basicity. The 3-substitution pattern is of particular interest in drug design as it allows for the introduction of diverse functionalities to explore structure-activity relationships.[4]

Physicochemical Properties: An Analog-Based Estimation

Direct experimental data for this compound is scarce. Therefore, we will provide estimated values based on the known properties of structurally similar compounds: N-ethylmorpholine and 2-methoxyethylamine. This comparative approach allows for a reasoned prediction of the target molecule's characteristics.

PropertyThis compound (Estimated)N-Ethylmorpholine (Experimental)2-Methoxyethylamine (Experimental)
Molecular Formula C₇H₁₅NO₂[5]C₆H₁₃NO[6]C₃H₉NO[7]
Molecular Weight 145.20 g/mol [5]115.17 g/mol [6]75.11 g/mol [7]
Boiling Point ~180-200 °C139 °C[6][8]95 °C[7]
Density ~0.95-1.05 g/mL0.91 g/mL at 20 °C[6]~0.86 g/mL[7][9]
pKa ~7.5-8.57.67[10]9.89[11][12]
Predicted XlogP -0.3[5]--
Appearance Colorless to pale yellow liquid (Predicted)Colorless liquid[6][10]Colorless liquid[7]
Solubility Miscible with water and common organic solvents (Predicted)Miscible with water[8]Highly soluble in water[11]

Rationale for Estimations:

  • Boiling Point: The introduction of the 2-methoxyethyl group at the 3-position increases the molecular weight and likely the strength of intermolecular forces (van der Waals and dipole-dipole interactions) compared to N-ethylmorpholine, leading to an estimated higher boiling point. The presence of the morpholine ring significantly increases the boiling point compared to the simple 2-methoxyethylamine.

  • Density: The density is expected to be slightly higher than that of N-ethylmorpholine due to the increased molecular weight and the presence of an additional oxygen atom, which can lead to more efficient packing.

  • pKa: The pKa of the secondary amine in the morpholine ring is influenced by the electron-withdrawing effect of the oxygen atom. The 3-(2-methoxyethyl) substituent is not expected to have a strong electronic effect on the nitrogen atom's basicity, so the pKa is predicted to be in a similar range to that of N-ethylmorpholine.[10] It will be significantly lower than that of 2-methoxyethylamine, where the nitrogen is not part of a ring containing an electronegative oxygen atom.[11][12]

Synthesis and Characterization

The synthesis of 3-substituted morpholines is a well-established area of organic chemistry, often starting from enantiomerically pure amino alcohols.[13][14] A general and efficient method involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[14] Another common approach is the conversion of 1,2-amino alcohols to morpholines via an annulation reaction.[15]

A plausible synthetic route to this compound could involve the reaction of a suitably protected 3-(hydroxymethyl)morpholine derivative, followed by etherification and deprotection. Alternatively, a multi-component reaction approach could be employed, utilizing an amino alcohol, an aldehyde, and a diazo compound.[16]

Synthesis_Workflow cluster_0 General Synthesis of 3-Substituted Morpholines Start 1,2-Amino Alcohol Step1 Annulation Reaction (e.g., with Ethylene Sulfate) Start->Step1 Reagents: Ethylene Sulfate, Base Step2 Cyclization Step1->Step2 Intermediate Formation Product 3-Substituted Morpholine Step2->Product

Caption: A generalized workflow for the synthesis of 3-substituted morpholines.

Characterization of the final product would rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum of a morpholine ring typically shows a distinct pattern of multiplets for the axial and equatorial protons.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the C-O-C ether linkages and the N-H stretching of the secondary amine.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

  • Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography would be employed to assess the purity of the synthesized compound.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated and reproducible protocols. Below are detailed methodologies for key experiments.

Boiling Point Determination (Micro-method)

Causality: For novel or scarce compounds, a micro-method for boiling point determination is preferred to conserve the sample. This method relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.

Protocol:

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. Place a sealed-end capillary tube, open end down, into the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently.

  • Observation: A slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.

  • Recording the Boiling Point: Remove the heat source. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Measurement (Pycnometer Method)

Causality: The pycnometer method is a precise technique for determining the density of a liquid by accurately measuring the mass of a known volume.

Protocol:

  • Preparation: Clean and dry a pycnometer of a known volume.

  • Tare Mass: Accurately weigh the empty, dry pycnometer.

  • Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a stopper with a capillary, the liquid should rise slightly into the capillary.

  • Equilibration and Mass Measurement: Equilibrate the filled pycnometer to a constant temperature (e.g., 20°C or 25°C) in a water bath. Carefully dry the outside of the pycnometer and weigh it.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a reliable method for determining the pKa of an ionizable group by monitoring the pH change of a solution upon the addition of a titrant. The pKa is the pH at which the amine is 50% protonated.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution, which is being stirred continuously.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been neutralized).

pKa_Determination_Workflow Start Prepare Sample Solution Step1 Calibrate pH Meter Start->Step1 Step2 Titrate with Standard Acid Step1->Step2 Step3 Record pH vs. Volume Step2->Step3 Step4 Plot Titration Curve Step3->Step4 End Determine pKa at Half-Equivalence Point Step4->End

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound represents a valuable scaffold for further exploration in drug discovery and development. While direct experimental data on its physicochemical properties are limited, a thorough analysis of its structure and comparison with relevant analogs provide a solid foundation for predicting its behavior. The experimental protocols detailed in this guide offer a clear path for the empirical determination of these crucial parameters, ensuring data integrity and reproducibility. As research into C-substituted morpholines continues to expand, a comprehensive understanding of their fundamental properties will be paramount in unlocking their full therapeutic potential.

References

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3-(2-Methoxyethyl)morpholine CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methoxyethyl)morpholine and Its Analogs

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This guide provides a detailed technical overview of this compound, a representative substituted morpholine. We will explore its chemical identity, physicochemical properties, relevant synthetic strategies for its structural class, and the broader applications of the morpholine moiety in drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

This compound is a derivative of morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group.[3][4] The substituent, a 2-methoxyethyl group, is located at the 3-position of the morpholine ring.

CAS Number and Structural Isomers

It is critical to distinguish between closely related isomers and salts, as their chemical and biological properties can differ significantly:

  • This compound: The specific subject of this guide. A CAS number for the racemic mixture is not prominently available in common databases, highlighting its status as a specialized chemical intermediate. Its structure is defined by the IUPAC name and SMILES notation.[5]

  • (R)-3-(2-Methoxyethyl)morpholine hydrochloride: This is a specific enantiomer (R-configuration) formulated as a hydrochloride salt, with the assigned CAS Number 2791475-69-7 .[6]

  • 4-(2-Methoxyethyl)morpholine: An isomer with the substituent on the nitrogen atom. CAS Number: 10220-23-2 .[7][8]

  • 2-(2-Methoxyethyl)morpholine: An isomer with the substituent at the 2-position. CAS Number: 959238-10-9 .[9]

Chemical Structure

The structure of this compound features a chair-conformation morpholine ring, which provides a defined three-dimensional geometry, a crucial aspect for molecular recognition at biological targets.[2]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed properties for this compound, which are predictive of its behavior in biological and chemical systems.

PropertyValueSource
Molecular FormulaC7H15NO2[5]
Molecular Weight145.20 g/mol [8]
Monoisotopic Mass145.11028 Da[5]
XlogP (predicted)-0.3[5]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

The negative XlogP value suggests good hydrophilicity, a property often sought in drug candidates to improve aqueous solubility and reduce metabolic liabilities.[2]

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is not merely a passive linker; its unique combination of features actively contributes to the biological profile of a molecule. Its prevalence in approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib is a testament to its utility.[3][10]

The value of the morpholine scaffold stems from several key attributes:

  • Improved Pharmacokinetics: The ether oxygen and amine nitrogen enhance polarity and can form hydrogen bonds, which often increases aqueous solubility and improves absorption and distribution profiles.[1]

  • Metabolic Stability: As a saturated heterocycle, it is generally resistant to oxidative metabolism compared to more labile aromatic rings.

  • Low Basicity: The electron-withdrawing effect of the ether oxygen atom reduces the basicity of the nitrogen atom compared to analogous piperidines.[3] This pKa modulation is crucial for controlling the ionization state of a drug at physiological pH, which directly impacts cell permeability and target engagement.

  • Blood-Brain Barrier (BBB) Permeability: The precise balance of lipophilicity and hydrogen bonding capacity makes morpholine a valuable tool for designing CNS-active drugs that can effectively cross the BBB.[2]

G cluster_properties Key Physicochemical Properties cluster_outcomes Contributions to Drug Profile scaffold Morpholine Scaffold pKa Weak Basicity (pKa ~8.5) Modulates ionization scaffold->pKa HBA H-Bond Acceptor (Ether Oxygen) scaffold->HBA HBD H-Bond Donor/Acceptor (Amine Nitrogen) scaffold->HBD conf Stable Chair Conformation Provides 3D structure scaffold->conf sol Enhanced Aqueous Solubility pKa->sol pk Improved PK/PD Profile pKa->pk bbb Favorable BBB Permeability pKa->bbb met Increased Metabolic Stability pKa->met HBA->sol HBA->pk HBA->bbb HBA->met HBD->sol HBD->pk HBD->bbb HBD->met conf->sol conf->pk conf->bbb conf->met

Caption: The morpholine scaffold's key features and their impact on drug properties.

Synthesis of Substituted Morpholines

General Synthetic Strategies

The construction of the morpholine ring typically relies on the formation of two key C-N and C-O bonds. Common starting materials include 1,2-amino alcohols, aziridines, and epoxides.[11][12] Recent advances have focused on efficiency and stereocontrol.[13][14]

A prevalent and powerful approach involves the reaction of vicinal amino alcohols with suitable two-carbon electrophiles, or intramolecular cyclization of appropriately functionalized precursors.[11][12]

Exemplary Protocol: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

One innovative one-pot method for the enantioselective synthesis of 3-substituted morpholines starts from aminoalkyne substrates. This choice is driven by the efficiency of tandem reactions, which reduce purification steps and improve overall yield.

Experimental Workflow:

  • Hydroamination: An aminoalkyne substrate is subjected to intramolecular hydroamination, typically catalyzed by a transition metal complex (e.g., Ruthenium). This step forms the morpholine ring, yielding an enamine intermediate.

  • Asymmetric Transfer Hydrogenation (ATH): In the same pot, a chiral catalyst system reduces the enamine to the final saturated morpholine product. The choice of a chiral ligand, such as (S,S)-Ts-DPEN, is causal to the high enantioselectivity, as hydrogen-bonding interactions between the substrate and the catalyst direct the hydride transfer to one face of the molecule.[14]

G start Aminoalkyne Substrate step1 Intramolecular Hydroamination start->step1 intermediate Cyclized Enamine Intermediate step1->intermediate [Ru] Catalyst step2 Asymmetric Transfer Hydrogenation (ATH) intermediate->step2 product Enantiopure 3-Substituted Morpholine step2->product Chiral [Ru] Catalyst + H-Source

Caption: Generalized workflow for the synthesis of 3-substituted morpholines.

This method is valued for its operational simplicity and tolerance of a wide range of functional groups, making it a powerful tool for generating libraries of morpholine derivatives for drug discovery.[14]

Applications and Relevance in Drug Development

The morpholine moiety is a key component in numerous therapeutic agents across various disease areas, from infectious diseases to oncology and CNS disorders.[2][10]

  • CNS Disorders: The ability to fine-tune physicochemical properties makes morpholine derivatives ideal candidates for CNS drugs.[2] They are found in molecules targeting receptors for mood disorders and pain, as well as enzyme inhibitors for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2] For example, certain morpholine-containing compounds act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key targets in Alzheimer's therapy.[2]

  • Oncology: In cancer therapeutics, the morpholine ring can serve as a critical pharmacophore that interacts with the target protein or as a scaffold that improves the drug-like properties of the molecule. For instance, in PI3K/mTOR inhibitors, the morpholine ring often occupies a specific pocket in the enzyme's active site, and modifications to the ring can enhance potency and selectivity.[2]

  • Infectious Diseases: The antibiotic Linezolid contains a morpholine ring that is essential for its antibacterial activity and favorable pharmacokinetic profile.[10]

Safety and Handling

While specific data for this compound is limited, the safety profile of the parent compound, morpholine, provides an essential baseline for handling its derivatives. Morpholine is classified as a flammable, corrosive, and toxic substance.[15][16][17] Researchers and laboratory professionals must adhere to strict safety protocols.

Core Safety Protocols:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[16][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.[15]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][18]

Hazard StatementDescriptionGHS Code
FlammableFlammable liquid and vapor.H226
CorrosiveCauses severe skin burns and eye damage.H314
ToxicToxic in contact with skin or if inhaled.H311 + H331
HarmfulHarmful if swallowed.H302

This self-validating system of protocols ensures that potential exposure is minimized and that appropriate emergency procedures are understood.

Conclusion

This compound represents a class of compounds built upon the robust and versatile morpholine scaffold. Understanding its structure, properties, and the synthetic methodologies available for its analogs is crucial for leveraging its potential in research and drug development. The morpholine ring's proven ability to enhance the drug-like properties of molecules ensures that it will remain a valuable building block in the design of future therapeutics, particularly for challenging targets in the central nervous system and oncology.

References

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Spectroscopic Unveiling of 3-(2-Methoxyethyl)morpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(2-Methoxyethyl)morpholine, a morpholine derivative of interest in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document leverages predictive methodologies grounded in established spectroscopic principles to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed roadmap for the structural elucidation and characterization of this compound and related compounds. The methodologies for spectral acquisition are also detailed to provide a self-validating framework for experimental replication.

Introduction: The Morpholine Scaffold and the Significance of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The title compound, this compound, incorporates both the morpholine heterocycle and a flexible methoxyethyl side chain, suggesting potential applications as a versatile intermediate or a pharmacologically active agent itself.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and characterization. This guide delves into the predicted spectroscopic data for this compound, offering a foundational dataset for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data and Interpretation

Due to the current lack of published experimental spectra for this compound, the following data has been generated using validated predictive algorithms and is interpreted based on extensive knowledge of morpholine derivatives and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of the molecule's proton and carbon environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2a, H-6a (axial)3.65 - 3.75m-2H
H-2e, H-6e (equatorial)3.85 - 3.95m-2H
H-32.80 - 2.90m-1H
H-5a (axial)2.40 - 2.50m-1H
H-5e (equatorial)2.65 - 2.75m-1H
H-73.45 - 3.55t6.02H
H-81.75 - 1.85m-2H
H-9 (OCH₃)3.35s-3H

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity (m) indicates a complex multiplet.

Interpretation of the ¹H NMR Spectrum:

The morpholine ring protons are expected to exhibit a complex splitting pattern due to the chair conformation of the ring, leading to distinct axial and equatorial protons.[3] The protons on the carbons adjacent to the oxygen (H-2 and H-6) are deshielded and appear at a lower field (δ 3.65-3.95 ppm) compared to those adjacent to the nitrogen (H-3 and H-5). The N-substitution with the 2-methoxyethyl group is predicted to influence the chemical shifts of the adjacent protons (H-3 and H-5).[1] The methylene protons of the methoxyethyl side chain (H-7 and H-8) are expected to show characteristic triplet and multiplet signals, respectively. The sharp singlet at approximately 3.35 ppm is characteristic of the methoxy group protons (H-9).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-667.5
C-3, C-554.0
C-771.0
C-833.0
C-9 (OCH₃)59.0

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbons of the morpholine ring adjacent to the oxygen (C-2 and C-6) are the most deshielded, appearing around 67.5 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) are expected at approximately 54.0 ppm. The carbons of the methoxyethyl side chain (C-7, C-8, and C-9) will have chemical shifts influenced by their proximity to the oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950 - 2800C-H stretchAlkanes
1465 - 1440C-H bendAlkanes
1140 - 1070C-O-C stretch (asymmetric)Ether
1150 - 1085C-N stretchAmine

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by C-H, C-O, and C-N stretching and bending vibrations. Strong absorptions in the 2950-2800 cm⁻¹ region will correspond to the C-H stretching of the methylene and methyl groups. The most characteristic peaks will be the C-O-C stretching of the ether linkage in the morpholine ring and the methoxyethyl side chain, and the C-N stretching of the tertiary amine, which are predicted to appear in the 1150-1070 cm⁻¹ region.[5][6] The absence of significant peaks in the O-H (3200-3600 cm⁻¹) and C=O (1650-1800 cm⁻¹) regions would confirm the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Parameter Predicted Value
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
[M+H]⁺146.1176 m/z
Key Fragment Ions (m/z)100, 86, 58, 45

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 145. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring and the ether linkage of the side chain.[7]

Proposed Fragmentation Pathway:

G M [C₇H₁₅NO₂]⁺˙ m/z = 145 F1 [C₅H₁₀NO]⁺ m/z = 100 M->F1 - C₂H₅O˙ F2 [C₄H₈NO]⁺ m/z = 86 M->F2 - CH₂OCH₃ F4 [C₂H₅O]⁺ m/z = 45 M->F4 - C₅H₁₀N˙ F3 [C₃H₈N]⁺ m/z = 58 F1->F3 - C₂H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of this compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H and ¹³C spectra using standard pulse sequences E->F G Apply Fourier transformation F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks H->I

Caption: Standard workflow for NMR analysis.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

G cluster_0 Sample Preparation & Background cluster_1 Sample Analysis cluster_2 Data Processing A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum of the clean, empty crystal A->B C Place a small drop of This compound on the ATR crystal B->C D Acquire the sample spectrum C->D E The instrument software automatically subtracts the background from the sample spectrum D->E F Identify and label significant peaks E->F

Caption: Standard workflow for ATR-IR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a dilute solution of This compound in a volatile organic solvent (e.g., dichloromethane) B Transfer the solution to a GC vial A->B C Inject the sample into the GC-MS system B->C D The compound is separated on the GC column and then ionized and detected by the mass spectrometer C->D E Analyze the total ion chromatogram (TIC) to determine the retention time F Examine the mass spectrum corresponding to the chromatographic peak E->F G Identify the molecular ion and major fragment ions F->G

Caption: Standard workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and structural elucidation of this compound. The inclusion of standardized experimental protocols ensures that researchers can confidently acquire and compare their own experimental data. As research into morpholine derivatives continues to expand, this guide serves as a valuable foundational resource for scientists and developers in the pharmaceutical and chemical industries.

References

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An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 3-(2-Methoxyethyl)morpholine, a morpholine derivative of interest to researchers, scientists, and drug development professionals. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from the parent compound, morpholine, and related analogues to provide a robust predictive framework and detailed methodologies for its characterization.

Introduction

This compound, with the chemical formula C₇H₁₅NO₂, is a substituted morpholine that integrates both an ether and a tertiary amine functional group within its structure. Morpholine and its derivatives are widely utilized in organic synthesis, serving as building blocks for pharmaceuticals, corrosion inhibitors, and agricultural chemicals. The introduction of the 2-methoxyethyl group at the 3-position of the morpholine ring is anticipated to modulate its physicochemical properties, including solubility and stability, which are critical parameters in drug development and chemical manufacturing. Understanding these characteristics is paramount for formulation design, process optimization, and ensuring the shelf-life and efficacy of end-products.

Physicochemical Properties

The physicochemical properties of this compound, alongside its parent compound morpholine, are summarized in Table 1. The predicted properties for this compound are derived from computational models, while the data for morpholine are based on experimental values.

Table 1: Physicochemical Properties of this compound and Morpholine

PropertyThis compoundMorpholineSource
Molecular FormulaC₇H₁₅NO₂C₄H₉NO
Molecular Weight145.20 g/mol 87.12 g/mol
Appearance(Predicted)Colorless liquid
Boiling Point(Predicted)128.9 °C
Melting Point(Predicted)-4.9 °C
Density(Predicted)1.007 g/cm³ at 20 °C
logP (predicted)-0.3-0.86
pKa (of conjugate acid)(Predicted, likely similar to morpholine)8.33

The negative XlogP value for this compound suggests it is a hydrophilic molecule, a characteristic it shares with the parent morpholine molecule. The presence of the ether and amine functionalities allows for hydrogen bonding with protic solvents, which will significantly influence its solubility.

Solubility Profile

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Ethanol, MethanolHighly SolubleThe morpholine nitrogen and ether oxygens can act as hydrogen bond acceptors, while the N-H in the protonated form can act as a donor.
Polar AproticAcetone, Acetonitrile, DMSOSolubleDipole-dipole interactions and the potential for hydrogen bonding with acidic protons in the solvent.
Non-PolarToluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant miscibility with non-polar solvents.
Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures continuous mixing of the solute and solvent.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered sample solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated samples.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Incubate with shaking (24-48h at constant T) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze samples and standards (HPLC/GC) E->G F Prepare standards F->G H Calculate concentration G->H

Caption: Workflow for Experimental Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly for pharmaceutical applications where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. While no specific stability studies have been published for this compound, the known degradation pathways of morpholine provide a strong basis for predicting its stability.

The primary routes of morpholine degradation, particularly in biological systems or in the presence of certain catalysts, involve the cleavage of the C-N bond. This is often initiated by enzymatic oxidation. For this compound, a similar degradation pathway can be postulated.

Proposed Degradation Pathway:

A plausible degradation pathway for this compound would likely initiate with the enzymatic or oxidative cleavage of a C-N bond within the morpholine ring. This could lead to the formation of a linear amino ether intermediate, which can then undergo further oxidation and deamination to yield smaller, more readily metabolized or degraded molecules.

G A This compound B Oxidative Ring Cleavage (C-N bond scission) A->B Enzymatic or Chemical Oxidation C Linear Amino Ether Intermediate B->C D Further Oxidation & Deamination C->D E Smaller Degradation Products (e.g., organic acids, ammonia) D->E

Caption: Proposed Degradation Pathway for this compound.

Factors Influencing Stability:

  • pH: The stability of morpholine and its derivatives can be pH-dependent. In acidic conditions, the morpholine nitrogen will be protonated, which may affect its susceptibility to certain reactions.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation.

  • Light: Exposure to UV light can potentially induce photolytic degradation, especially in the presence of photosensitizers.

  • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the morpholine ring.

Experimental Protocol for Stability Testing

This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber

  • HPLC or LC-MS system for analysis

  • pH meter

  • Vials suitable for the stress conditions

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl to achieve a final concentration of 0.1 N HCl.

    • Base Hydrolysis: Treat the stock solution with NaOH to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • A control sample should be stored under normal conditions (e.g., 25 °C, protected from light).

  • Time Points:

    • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples using a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition and time point.

    • If using LC-MS, attempt to identify the structures of the major degradation products.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for morpholine and related compounds should be followed. Morpholine is considered flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on the known properties of its parent compound, morpholine, and general chemical principles. The predicted high solubility in polar solvents and the potential for oxidative degradation of the morpholine ring are key considerations for its application. The detailed experimental protocols provided herein offer a systematic approach for researchers and drug development professionals to empirically determine these critical parameters, ensuring the successful development and application of this promising morpholine derivative.

References

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (n.d.). Google Scholar.
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  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003). OSHA. Retrieved January 20, 2026, from [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

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  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Morpholine: A Privileged Scaffold and Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged structure" in the field of medicinal chemistry.[1][[“]] Its frequent appearance in approved drugs and clinical candidates is no coincidence; it is a direct result of the advantageous physicochemical, metabolic, and biological properties it confers upon a molecule.[1] This technical guide provides an in-depth exploration of the potential applications of morpholine derivatives in drug discovery. We will dissect the core attributes that make this scaffold a versatile tool for medicinal chemists, examine its role in modulating a wide array of molecular targets across various therapeutic areas, and provide practical insights into the structure-activity relationships (SAR) that govern its efficacy. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights to guide the rational design of next-generation therapeutics.

The Morpholine Moiety: Understanding its Privileged Status

The utility of the morpholine scaffold stems from a unique combination of structural and electronic features that positively influence a compound's drug-like properties.[3] It is not merely a passive linker but an active contributor to a molecule's overall pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Properties:

  • Balanced Lipophilicity and Hydrophilicity: The morpholine ring contains both a hydrophobic hydrocarbon backbone and a hydrophilic ether oxygen and secondary amine. This duality provides an optimal balance, enhancing aqueous solubility—a critical factor for bioavailability—while maintaining sufficient lipophilicity to permeate biological membranes.[4][5][6]

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen to approximately 8.4-8.7.[7][8] This makes it less basic than piperidine, ensuring it is only partially protonated at physiological pH. This modulation prevents the formation of overly strong salt bridges and can reduce off-target toxicities associated with highly basic compounds.

  • Hydrogen Bonding Capability: The oxygen atom acts as a potent hydrogen bond acceptor, while the N-H group (in unsubstituted or N-substituted derivatives) can act as a hydrogen bond donor. These interactions are crucial for anchoring a drug molecule within the active site of a target protein, thereby enhancing potency and selectivity.[4][9]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can prolong a drug's half-life and improve its pharmacokinetic profile.[3][6] It is easily oxidized into non-toxic derivatives, contributing to a favorable safety profile.[4][5]

  • Conformational Flexibility: The ring exists primarily in a flexible chair-like conformation, which allows it to act as a versatile scaffold, orienting its substituents in optimal positions for interaction with a biological target.[4][5]

Caption: Key properties contributing to morpholine's status as a privileged scaffold.

Applications in Major Therapeutic Areas

The versatility of the morpholine scaffold has led to its incorporation into drugs targeting a wide range of diseases. Its derivatives have shown significant potential as anticancer, central nervous system (CNS), and antimicrobial agents.[7][10][11]

Anticancer Drug Discovery

Morpholine derivatives are prominent in oncology, particularly as inhibitors of crucial signaling pathways that drive tumor growth and proliferation.[12][13]

Mechanism of Action: PI3K/mTOR Pathway Inhibition The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[14] The morpholine ring has proven to be a key pharmacophore for inhibitors of PI3K and mTOR kinases.[4][5] In many PI3K inhibitors, the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase domain, while the rest of the ring provides a stable scaffold for other pharmacophoric elements. This interaction is essential for high-affinity binding and potent inhibition.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by morpholine-containing drugs.

Selected Morpholine-Based Anticancer Agents:

Compound IDTarget Cancer Cell LineIC₅₀ (μM)Key SAR Insight
AK-10 MCF-7 (Breast)3.15 ± 0.23Quinazoline core with morpholine substitution shows high potency.[15]
AK-10 SHSY-5Y (Neuroblastoma)3.36 ± 0.29Demonstrates activity across different cancer types.[15]
Compound 5h HT-29 (Colon)3.103 ± 0.979A morpholine-benzimidazole-oxadiazole hybrid targeting VEGFR-2.[16]
Compound 8b DLA (Murine Lymphoma)~7.5Benzophenone core with a morpholine-hydrazide side chain.[13]
Compound 8f MCF-7 (Breast)~9.3Substitution pattern on the benzophenone affects potency.[13]
Derivative M5 MDA-MB-231 (Breast)81.92 µg/mLA topoisomerase II inhibitor; specific substitutions enhance efficacy.[17]
Central Nervous System (CNS) Drug Discovery

Developing drugs for the CNS is challenging due to the need to cross the blood-brain barrier (BBB).[4][5] The physicochemical properties of the morpholine ring make it an invaluable scaffold for CNS-active compounds, improving brain permeability and modulating interactions with neuroreceptors and enzymes.[4][5][18]

Roles in CNS Drug Design:

  • Enhanced BBB Permeability: The balanced lipophilicity and reduced pKa of the morpholine ring are crucial for efficient transport across the BBB.[4][6]

  • Scaffold for Neurotransmitter Mimicry: Aryl-morpholine structures can mimic endogenous neurotransmitters, allowing them to interact with targets like serotonin, norepinephrine, and dopamine receptors.[4][5]

  • Modulation of PK/PD Properties: Incorporation of a morpholine moiety is a common strategy to optimize the solubility, metabolic clearance, and overall pharmacokinetic profile of CNS drug candidates.[4][19]

Examples of Morpholine-Containing CNS Drugs:

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4][5]

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), used to treat depression and social anxiety.[4][5][20]

  • Aprepitant: An antagonist of the neurokinin 1 (NK1) receptor, used to prevent chemotherapy-induced nausea and vomiting. The morpholine ring acts as a scaffold to correctly position the interacting pharmacophores.[5][11]

  • Doxapram: A respiratory stimulant.[4][5]

Morpholine derivatives are also being actively investigated for neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as acetylcholinesterase (AChE), MAO-B, and secretases.[4][6][21]

Antimicrobial Agents

The discovery of Linezolid marked a significant milestone, establishing the morpholine ring as a key component in a new class of antibiotics.

Linezolid: A Case Study Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][20][22]

  • Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. The morpholine moiety is crucial for its activity and pharmacokinetic properties.

Beyond Linezolid, numerous research efforts have focused on developing novel morpholine derivatives with broad-spectrum antibacterial and antifungal activity.[9][22][23] Studies have shown that morpholine-metal complexes (e.g., with Ruthenium) can exhibit potent bactericidal effects, even against drug-resistant strains, by disrupting the bacterial membrane and inducing oxidative stress.[9]

Experimental Protocols & Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative workflows for the synthesis and biological evaluation of a novel morpholine derivative.

Synthesis Workflow

The synthetic accessibility of morpholine derivatives is a key advantage.[1] Numerous methods exist for the construction of the morpholine ring or for its incorporation as a secondary amine.[24]

Caption: General experimental workflow for synthesis and validation of a morpholine derivative.

Protocol: Synthesis of a Novel Morpholine Derivative [25] This protocol is a representative example for creating a more complex morpholine-containing scaffold.

  • Schiff Base Formation:

    • To a solution of 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in ethanol, add a substituted aromatic o-hydroxy aldehyde (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The solid product that precipitates is filtered, washed with cold ethanol, and dried.

  • Reduction of Schiff Base:

    • Suspend the Schiff base (1.0 eq) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding cold water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • N-Acylation with Chloroacetyl Chloride:

    • Dissolve the product from the previous step (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (1.2 eq).

    • Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the chloro derivative.

  • Final Cyclization:

    • Dissolve the chloro derivative (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) (1.5 eq), carefully at 0°C.

    • Stir the mixture at room temperature until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction with ice-cold water and extract the final product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Confirm the structure of the final pure compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: In Vitro Anticancer Assay

Protocol: MTT Assay for Cytotoxicity against a Cancer Cell Line (e.g., MCF-7) [16]

  • Cell Seeding:

    • Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized morpholine derivative in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with media + DMSO as a vehicle control and wells with only media as a blank.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Prospects

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry.[1][10][23] Its unique ability to enhance pharmacokinetic properties, participate in crucial binding interactions, and serve as a versatile synthetic building block has secured its place in a multitude of therapeutic agents.[[“]][3] From potent kinase inhibitors in oncology to BBB-penetrant agents for neurological disorders and novel antibiotics, the impact of morpholine derivatives is both broad and deep.

Future research will likely focus on several key areas:

  • Novel Scaffolds: The development of new, more complex, and stereochemically defined morpholine-containing scaffolds will continue to provide novel chemical space for drug discovery.[18][23]

  • Targeted Therapies: As our understanding of disease biology grows, morpholine derivatives will be designed to interact with increasing selectivity against specific protein isoforms or allosteric sites.

  • Conjugate Chemistry: Attaching morpholine-containing drugs to targeting moieties, such as antibodies (Antibody-Drug Conjugates), could enhance their delivery to specific tissues and reduce systemic toxicity.

The continued exploration of morpholine and its derivatives, guided by a deep understanding of structure-activity relationships and rational drug design principles, promises to deliver the next generation of innovative and effective medicines.[26]

References

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review of N-substituted morpholines in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Substituted Morpholines in Organic Synthesis

Introduction: The Privileged Scaffold

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from a unique combination of favorable physicochemical properties.[3][4] The presence of the ether oxygen atom enhances aqueous solubility and introduces a hydrogen bond acceptor site, while the tertiary amine nitrogen provides a handle for modulating basicity and pharmacokinetic profiles.[5] This scaffold's metabolic stability and ability to impart three-dimensionality to escape the "flatland" of aromatic ring systems make it a highly desirable building block in drug discovery.[3]

The true synthetic versatility of this heterocycle is unlocked through substitution on the nitrogen atom. The nature of the N-substituent profoundly influences the molecule's reactivity, catalytic activity, and biological function. This guide provides a comprehensive overview of the synthesis and application of N-substituted morpholines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core synthetic strategies for constructing the morpholine ring, delve into the key methodologies for N-functionalization, and examine the diverse applications of these compounds as catalysts, reagents, and key structural motifs in complex molecules.

Part 1: Synthesis of the Morpholine Core

Before N-substitution can occur, the morpholine heterocycle must be constructed. The choice of synthetic route is dictated by the desired substitution pattern on the carbon framework. Most modern approaches rely on the cyclization of appropriately functionalized acyclic precursors, primarily vicinal amino alcohols.[4][6]

Cyclization of 1,2-Amino Alcohols

The most common and conceptually simple approach involves the annulation of a 1,2-amino alcohol with a two-carbon electrophile. A classic method uses reagents like chloroacetyl chloride, but this requires subsequent reduction of the resulting morpholin-3-one.[7] More direct and redox-neutral protocols have been developed to streamline this process.

A highly efficient modern strategy involves the reaction of 1,2-amino alcohols with ethylene sulfate.[7][8] This method is notable for its operational simplicity, use of inexpensive reagents, and the clean isolation of an intermediate zwitterion, which cyclizes upon treatment with a base like potassium tert-butoxide (tBuOK).[7][8]

G cluster_0 Synthesis from 1,2-Amino Alcohol AA 1,2-Amino Alcohol ZW Zwitterionic Intermediate AA->ZW SN2 Reaction ES Ethylene Sulfate ES->ZW Morph Morpholine Core ZW->Morph Intramolecular Cyclization Base tBuOK Base->ZW N_Substitution cluster_substituents N-Substituted Morpholines Morph Morpholine N_Alkyl N-Alkylmorpholine Morph->N_Alkyl Alkylation / Reductive Amination N_Aryl N-Arylmorpholine Morph->N_Aryl Buchwald-Hartwig Amination N_Acyl N-Acylmorpholine Morph->N_Acyl Acylation N_Sulfonyl N-Sulfonylmorpholine Morph->N_Sulfonyl Sulfonylation

Caption: Major pathways for the N-functionalization of the morpholine scaffold.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups.

  • Classical Alkylation: This involves the reaction of morpholine with an alkyl halide (R-X) in the presence of a base. [9]While straightforward, this method can be limited by the availability of the alkyl halide and potential over-alkylation. The use of an alkali metal halide catalyst can improve reaction efficiency. [9]* Catalytic Alkylation: More advanced methods utilize alcohols as alkylating agents in "borrowing hydrogen" or hydrogen autotransfer reactions, catalyzed by transition metals like nickel. [10]These methods are more atom-economical and environmentally benign.

  • From Diols and Ammonia: Industrial-scale synthesis can achieve N-alkylation in a one-pot reaction from a dialkylene glycol, a primary alcohol, and ammonia over a heterogeneous catalyst. [11]

N-Arylation

The introduction of an aryl group onto the morpholine nitrogen is typically achieved via palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction between morpholine and an aryl halide (or triflate) is a robust and widely used method in medicinal chemistry for creating molecules with diverse aromatic substituents. [1][12]

N-Acylation

N-acylmorpholines are valuable intermediates in organic synthesis. For instance, N-formylmorpholine serves as a stable, non-toxic, and non-corrosive polar aprotic solvent and reagent. [13][14]It can be synthesized from the reaction of morpholine with formic acid. [13]More generally, N-acylation is achieved by reacting morpholine with an acid chloride or anhydride in the presence of a base. N-acryloylmorpholine, for example, is a monomer used in the synthesis of biocompatible hydrogels for applications like bone regeneration. [15]

N-Sulfonylation

Reacting morpholine with a sulfonyl chloride (R-SO₂Cl) yields N-sulfonylmorpholines. The resulting sulfonamide linkage is a key functional group in many pharmaceuticals. The N-sulfonyl group acts as a strong electron-withdrawing group, significantly altering the chemical properties of the morpholine nitrogen. N-sulfonyl imines, derived from related structures, are valuable synthons in stereoselective synthesis due to their defined reactivity and stability. [16]

Part 3: Applications in Organic Synthesis

The utility of N-substituted morpholines extends far beyond their role as structural components. They are frequently employed as reagents, solvents, and catalysts.

Reagents and Solvents
  • N-Methylmorpholine-N-oxide (NMO): NMO is a widely used stoichiometric oxidant, particularly in combination with catalytic amounts of transition metals like osmium tetroxide (for dihydroxylations) or tetrapropylammonium perruthenate (TPAP) (for alcohol oxidations). [17]It is valued for its stability and solubility in polar solvents. [17]* N-Ethylmorpholine: This compound is a versatile catalyst and intermediate used in the production of coatings, dyes, and pharmaceuticals. [18]* N-Formylmorpholine: As mentioned, its stability and solvent properties make it an attractive "green" solvent for various organic transformations. [13]

Organocatalysis

Chiral N-substituted morpholines have been explored as organocatalysts. While the morpholine ring is generally considered less reactive for enamine catalysis compared to pyrrolidine due to the electronic effect of the oxygen atom, strategic substitution on the carbon framework can lead to highly effective catalysts. [19]For example, carefully designed chiral morpholines can catalyze the 1,4-addition of aldehydes to nitroolefins with excellent yields and high stereoselectivity. [19]

Data Presentation: Asymmetric Synthesis of Chiral Morpholines

The following table summarizes representative data for the asymmetric synthesis of chiral morpholines, showcasing the high levels of stereocontrol achievable with modern catalytic methods. [20]

Entry Reaction Type Catalyst/Ligand Substrate Product Yield (%) ee (%) Reference
1 Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / SKP-Phos 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (R)-2-Phenylmorpholine >99 99 [21]

| 2 | Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 99 | [21] |

Experimental Protocols

The following protocols are provided as representative examples of the methodologies discussed. They are intended as a guide and may require optimization based on specific substrates.

Protocol 1: General N-Alkylation of Morpholine with an Alkyl Halide

This protocol describes a standard procedure for the synthesis of N-substituted morpholines via direct alkylation. [9] Materials:

  • Morpholine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Potassium iodide (KI) (0.1 equiv, catalytic)

  • Acetonitrile (CH₃CN) (solvent, ~0.5 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, potassium carbonate, and potassium iodide.

  • Add acetonitrile to the flask and begin stirring the suspension.

  • Add the alkyl halide to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the pure N-alkylmorpholine.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines, a highly efficient method for creating stereocenters. [20] Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in a high-pressure autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the specified temperature until the reaction is complete (monitor by TLC or ¹H NMR of an aliquot).

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched morpholine product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Prospects

N-substituted morpholines are a versatile and indispensable class of compounds in organic synthesis. Their unique properties have cemented their role as privileged scaffolds in medicinal chemistry and as powerful tools for catalysis and chemical transformation. [1]Synthetic methodologies have evolved from classical approaches to highly efficient, stereoselective, and atom-economical catalytic processes. [8][12]The continuous demand for novel therapeutics and advanced materials will undoubtedly drive further innovation in this field. [1]Future research will likely focus on developing even more efficient and sustainable synthetic routes, expanding the catalytic applications of chiral morpholines, and exploring novel N-substitutions to access compounds with unprecedented biological and material properties.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

  • The Role of N-Ethylmorpholine in Modern Chemical Synthesis. N-Ethylmorpholine Manufacturer. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • CN1015712B - The preparation method of N-alkylmorpholine compound.
  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. ResearchGate. [Link]

  • CATALYTIC HETEROCYCLIZATION REACTIONS IN THE SYNTHESIS OF N-SUBSTITUTED DITHIAZACYCLANES, CROWN-LIKE MACROCYCLES AND POLYAZAPOLYCYCLES. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

  • N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. ResearchGate. [Link]

  • Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed. [Link]

  • N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal. [Link]

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Navigating the Safety Landscape of 3-(2-Methoxyethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for 3-(2-Methoxyethyl)morpholine. At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. Therefore, the information presented herein is a synthesis of data from structurally related compounds, including its isomers, 2-(2-Methoxyethyl)morpholine and 4-(2-Methoxyethyl)morpholine, and the parent compound, morpholine. This guide should be used as a supplementary resource to a thorough internal risk assessment and in conjunction with all applicable safety regulations.

Chemical Identity and Physicochemical Properties

This compound is a morpholine derivative characterized by the presence of a methoxyethyl group at the 3-position of the morpholine ring. Understanding its structural relatives is key to anticipating its chemical behavior and potential hazards.

Table 1: Physicochemical Properties of Morpholine (Parent Compound)

PropertyValueSource
CAS Number 110-91-8[1]
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1]
Appearance Colorless liquid[2]
Odor Fish-like or ammonia-like[2]
Boiling Point 129 °C (264 °F)[1]
Flash Point 32 °C (90 °F)[1]
Solubility Soluble in water[2]

Hazard Identification and GHS Classification (Inferred)

Based on the available data for its isomers, this compound should be handled as a hazardous substance. The following GHS classifications are inferred from data for 2-(2-Methoxyethyl)morpholine and 4-(2-Methoxyethyl)morpholine.[3][4]

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[3]

  • Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 1) - H318: Causes serious eye damage.[3][4]

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System - H335: May cause respiratory irritation.[3]

It is also prudent to consider the flammability of the parent compound, morpholine, which is a flammable liquid (Category 3).[1] Therefore, this compound should be treated as a flammable liquid until specific data is available.

Core Safety and Handling Protocols

A proactive and informed approach is paramount when working with this compound. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of potentially harmful vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[1]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

Table 2: Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact, which may be harmful and cause irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended.To protect the skin from accidental contact.
Respiratory Protection An organic vapor respirator may be necessary for certain operations where engineering controls are insufficient or during spill cleanup.To prevent inhalation of harmful vapors that may cause respiratory irritation.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Storage and Handling Practices
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep segregated from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Handling: Avoid breathing vapors or mist.[1] Prevent contact with eyes, skin, and clothing.[1] Use non-sparking tools and take precautionary measures against static discharge. Do not eat, drink, or smoke in handling areas.[5]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool fire-exposed containers.[1]

  • Specific Hazards: The parent compound, morpholine, is a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3.2.[1]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[8]

Toxicological Information (Inferred)

The toxicological profile of this compound is not well-established. The following information is based on data from its isomers and the parent compound, morpholine.

  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[3] Causes severe eye damage and skin irritation.[3][4] May cause respiratory irritation.[3]

  • Chronic Effects: No specific data is available for this compound. Prolonged or repeated exposure to morpholine may cause liver and kidney damage.[3]

Disposal Considerations

Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Culture of Safety

The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent implementation of robust safety protocols. While a specific SDS is not yet available, by leveraging data from structurally similar compounds, we can establish a strong foundation for safe laboratory practices. Researchers and professionals must remain vigilant, prioritize engineering controls, consistently use appropriate PPE, and be prepared for emergencies. A proactive and informed safety culture is the cornerstone of successful and responsible scientific advancement.

References

  • chemical label 2-(2-methoxyethyl)morpholine. Available at: [Link]

  • Morpholine, 4-(2-methoxyethyl)- | C7H15NO2 | CID 82460 - PubChem. Available at: [Link]

  • CAS NO. 959238-10-9 | 2-(2-methoxyethyl)morpholine | Catalog H2L-4018985 | Arctom. Available at: [Link]

  • Polyurethane Amine Catalysts. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem. Available at: [Link]

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theoretical studies on the conformation of 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-(2-Methoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For molecules with flexible side chains, such as this compound, a comprehensive understanding of its conformational landscape is paramount for rational drug design and development. This technical guide provides a deep dive into the theoretical methodologies used to elucidate the conformational preferences of this compound. We will explore the synergy between computational chemistry and experimental validation, offering a robust framework for researchers in the field. The narrative emphasizes the causality behind methodological choices, ensuring a self-validating and authoritative approach to conformational analysis.

Introduction: The Significance of Molecular Conformation

This compound is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties, such as improving aqueous solubility and metabolic stability.[1][2] The biological activity of such molecules is not solely determined by their chemical composition but is critically dependent on the spatial arrangement of their atoms—their conformation. The flexible 2-methoxyethyl side chain at the 3-position of the morpholine ring introduces several degrees of freedom, resulting in an ensemble of low-energy conformers.

Understanding which conformations are energetically favorable, and thus more populated at physiological temperatures, is crucial.[3] This knowledge allows for a more accurate prediction of how the molecule will interact with biological targets, such as enzyme active sites or receptors. Theoretical conformational analysis provides a powerful, cost-effective means to explore this complex energy landscape in silico before committing to expensive and time-consuming synthesis and experimental testing.

The Computational Chemistry Toolkit for Conformational Analysis

A robust theoretical conformational analysis is a multi-step process that begins with a broad exploration of the conformational space, followed by refinement using more accurate, and computationally expensive, methods. The choice of methodology at each stage is critical for achieving reliable results.

Pillar 1: Initial Conformer Generation - Casting a Wide Net

The first step is to generate a diverse set of possible conformations. For a flexible molecule like this compound, with multiple rotatable bonds, this is a non-trivial task. Two primary strategies are employed:

  • Systematic Search: This method involves rotating each flexible bond by a defined increment. While thorough, it becomes computationally intractable as the number of rotatable bonds increases.

  • Stochastic Search: These methods randomly sample the conformational space and are better suited for flexible molecules.[4] A popular and efficient stochastic method is distance geometry, which has been enhanced with experimental torsion-angle preferences in algorithms like ETKDG, available in the open-source RDKit library.[4]

For the initial search, a molecular mechanics (MM) force field is typically used. Force fields like MMFF94 are computationally inexpensive and have demonstrated strong performance in reproducing molecular geometries for a wide range of organic molecules.[5][6][7] The goal at this stage is not to obtain highly accurate energies but to ensure that all plausible low-energy conformations are identified.

Pillar 2: Geometry Optimization and Energy Refinement - The Quantum Leap

Once an initial pool of conformers is generated, each structure must be refined to find its nearest local energy minimum. For this, we turn to more accurate quantum mechanics (QM) methods.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size. It offers a favorable balance between accuracy and computational cost. The choice of functional and basis set is crucial:

  • Functional: The B3LYP functional is a popular hybrid functional that often provides good results for the geometries and relative energies of organic molecules.[8][9]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a common starting point, providing a good description of molecular structure by including polarization functions (d,p) that allow for more flexibility in the electron distribution.[8]

Each conformer from the initial search is subjected to a full geometry optimization at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This process is followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

The Influence of Environment: Solvation Models

Conformational preferences can change significantly between the gas phase and solution. To model the effect of a solvent, such as water or chloroform, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This model approximates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic picture.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the theoretical conformational analysis of this compound.

G cluster_0 Step 1: Initial Conformer Generation cluster_1 Step 2: QM Refinement cluster_2 Step 3: Analysis & Validation start 2D Structure of This compound gen3d Generate Initial 3D Structure start->gen3d conf_search Conformational Search (e.g., RDKit ETKDG) gen3d->conf_search mm_opt MM Force Field Minimization (e.g., MMFF94) conf_search->mm_opt qm_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_opt->qm_opt Pool of unique conformers freq_calc Frequency Calculation qm_opt->freq_calc Optimized Geometries solv_calc Single-Point Energy with Solvation Model (e.g., PCM) freq_calc->solv_calc analysis Analyze Relative Energies (ΔG) and Geometries solv_calc->analysis spec_calc Calculate Spectroscopic Properties (e.g., NMR shifts, J-couplings) analysis->spec_calc comparison Compare Theory vs. Experiment spec_calc->comparison exp_data Experimental Data (NMR, IR) exp_data->comparison

Caption: Computational workflow for conformational analysis.

Conformational Landscape of this compound

The conformational flexibility of this compound arises from two main sources: the ring puckering of the morpholine moiety and the rotation around the single bonds of the side chain.

Morpholine Ring Conformation

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[8][10][11] The substituent at the 3-position can be in either an axial or equatorial position. Generally, the equatorial position is favored to reduce steric clashes with the rest of the ring.

Side Chain Conformations

The key rotatable bonds in the 2-methoxyethyl side chain are C3-Cα, Cα-Cβ, and Cβ-O. The relative orientation of these bonds gives rise to a multitude of conformers. The most stable conformers will be those that minimize steric hindrance and optimize any potential non-covalent interactions.

Tabulated Results of a Hypothetical Analysis

Below is a table summarizing the expected results from a DFT analysis (B3LYP/6-31G(d,p) with PCM for water) of the lowest energy conformers. The energies are reported relative to the most stable conformer (Conf-1). Dihedral angles are defined as follows:

  • τ1: H(N4)-C3-Cα-Cβ

  • τ2: C3-Cα-Cβ-O

  • τ3: Cα-Cβ-O-CH3

Conformer IDMorpholine RingSubstituentτ1 (°)τ2 (°)τ3 (°)Relative Gibbs Free Energy (ΔG, kcal/mol)Population (%)
Conf-1 ChairEquatorial178.5-65.2179.10.0075.3
Conf-2 ChairEquatorial-68.1177.3178.80.8520.1
Conf-3 ChairEquatorial177.968.4-70.21.504.5
Conf-4 ChairAxial179.2-66.5179.52.80<0.1

Analysis of Results:

  • The data clearly shows that conformers with the side chain in the equatorial position are significantly more stable than the axial conformer (Conf-4), as expected.

  • The most stable conformer (Conf-1) adopts a gauche conformation around the Cα-Cβ bond (τ2 ≈ -65°), which is a common feature in such systems.

  • The relative populations, calculated from the Boltzmann distribution at 298.15 K, indicate that only a few conformers (primarily Conf-1 and Conf-2) will be significantly present in solution.

Experimental Validation: Bridging Theory and Reality

Theoretical calculations provide a detailed picture of the conformational landscape, but they are models of reality. Experimental validation is essential to build confidence in the computational results.[12]

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying the conformation of molecules in solution.[12][13][14]

  • 1H-1H Coupling Constants (J-values): The magnitude of the three-bond coupling constant (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation . By comparing the experimentally measured J-values for the protons on the morpholine ring and side chain with the values calculated for each conformer, one can deduce the predominant conformation in solution. For instance, a large J-value between two vicinal protons on the morpholine ring would be indicative of a diaxial relationship, confirming the chair conformation.[11]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments provide information about through-space proximity between protons. An NOE between a proton on the side chain and a proton on the morpholine ring can provide direct evidence for a specific folded conformation.[4]

  • Chemical Shifts: While more complex to interpret, theoretical methods can now calculate NMR chemical shifts with reasonable accuracy. A good correlation between the Boltzmann-averaged calculated shifts and the experimental spectrum lends strong support to the computed conformational ensemble.

Detailed Protocol: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for conducting a conformational analysis of this compound using common computational chemistry software.

Objective: To identify the low-energy conformers of this compound and determine their relative populations in an aqueous solution.

Software:

  • A molecular editor (e.g., Avogadro, ChemDraw)

  • A cheminformatics toolkit with conformer generation capabilities (e.g., RDKit)

  • A quantum chemistry package (e.g., Gaussian, ORCA)

Step 1: Initial Structure Generation

  • Draw the 2D structure of this compound.

  • Convert the 2D structure to an initial 3D structure using a tool like RDKit or Avogadro. Ensure correct stereochemistry if applicable.

Step 2: Conformer Ensemble Generation (using RDKit as an example)

  • Use a Python script with the RDKit library to generate a diverse set of conformers.

  • Employ the EmbedMultipleConfs function with the ETKDG algorithm.

    • Rationale: The ETKDG algorithm uses knowledge from crystal structure databases to generate more chemically reasonable conformers.[4]

  • Generate a large number of initial conformers (e.g., 200) to ensure thorough sampling of the conformational space.

  • Perform a preliminary energy minimization of all conformers using a molecular mechanics force field (e.g., MMFF94).

    • Rationale: This step quickly removes high-energy, strained structures.

  • Prune the conformer set by removing duplicates based on RMSD (Root Mean Square Deviation) and selecting a subset of unique, low-energy conformers for the next step.

Step 3: DFT Geometry Optimization

  • For each unique conformer from Step 2, create an input file for your QM software (e.g., Gaussian).

  • Specify a geometry optimization calculation (Opt).

  • Choose the level of theory: B3LYP/6-31G(d,p).

    • Rationale: This provides a reliable and well-benchmarked level of theory for the geometry of organic molecules.[8][9]

  • Run the calculations. This is the most computationally intensive step.

Step 4: Frequency Calculation and Verification

  • Using the optimized geometry from Step 3, perform a frequency calculation (Freq) at the same level of theory.

  • Verify: Check that there are no imaginary frequencies. An imaginary frequency indicates a saddle point, not a true minimum. If one is found, the optimization must be redone.

  • Extract Data: From the output, extract the thermal corrections to the Gibbs free energy.

Step 5: Refined Energy Calculation with Solvation

  • Using the optimized gas-phase geometries, perform a single-point energy calculation.

  • In this calculation, include an implicit solvation model: SCRF=(PCM, Solvent=Water).

    • Rationale: This accounts for the stabilizing effect of the solvent, providing more realistic relative energies.

  • Add the thermal correction from Step 4 to the electronic energy from this step to obtain the final Gibbs free energy in solution for each conformer.

Step 6: Data Analysis

  • Tabulate the final Gibbs free energy for all stable conformers.

  • Calculate the relative energy of each conformer with respect to the global minimum.

  • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

  • Analyze the key geometric parameters (dihedral angles, bond lengths) of the most populated conformers.

Visualizing Key Structural Features

Caption: Key conformational features of this compound.

Conclusion

The conformational analysis of flexible molecules like this compound is a cornerstone of modern drug discovery and molecular design. A purely experimental approach can be challenging due to the rapid interconversion of conformers. A theoretical approach, when properly executed and validated, provides unparalleled insight into the energetic landscape of a molecule. By combining computationally efficient methods for initial exploration with high-accuracy quantum chemical calculations for refinement, researchers can build a reliable model of conformational preference. The ultimate strength of this approach lies in its synergy with experimental techniques like NMR spectroscopy, where theoretical predictions can be rigorously tested against physical reality. This integrated strategy empowers scientists to make more informed decisions, accelerating the development of novel and effective chemical entities.

References

  • Ölgen, S., Alankuş-Çalışkan, Ö., & Nebioğlu, M. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 653-656. [Link]

  • Das, G., & Singh, S. K. (2018). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1171, 89-96. [Link]

  • Riniker, S., & Landrum, G. A. (2015). Better Informed Distance Geometry: Using What We Know To Improve Conformer Generation. Journal of Chemical Information and Modeling, 55(12), 2562-2574. [Link]

  • El-Sayed, M. A., et al. (2022). Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. ResearchGate. [Link]

  • NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Mereau, R., et al. (2016). Multi-Conformation Monte Carlo: A Method for Introducing Flexibility in Efficient Simulations of Many-Protein Systems. The Journal of Physical Chemistry B, 120(33), 8348-8357. [Link]

  • Foloppe, N., & Chen, I. J. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2683-2691. [Link]

  • Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry, 13(6), 730-748. [Link]

  • Berndt, N., et al. (2012). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1022-1027. [Link]

  • Royal Society of Chemistry. (2015). Useful Computational Chemistry Tools for Medicinal Chemistry. Books. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(3), 698. [Link]

  • Tormena, C. F., et al. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Smith, D. G., & Booth, T. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. The University of Bath's research portal. [Link]

  • Smith, D. G., & Booth, T. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]

  • Smith, D. G., & Booth, T. (2021). Comparisons of different force fields in conformational analysis and searching of organic molecules: A review. Bohrium. [Link]

  • Kumar, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • PubChem. Morpholine-3-carboxylic acid (2-methoxy-ethyl)-amide. PubChem. [Link]

  • Wikipedia. (2024). Morpholine. Wikipedia. [Link]

  • Al-Nuzal, B. M., et al. (2020). Crystal structure, Hirshfeld surface analysis, calculations of crystal voids, interaction energy and energy frameworks as well as density functional theory (DFT) calculations of 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1608. [Link]

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The Emergence of N-Alkoxyethyl Morpholines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold - A Privileged Player in Medicinal Chemistry

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has established itself as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have rendered it a "privileged scaffold" in drug design.[1] This guide delves into a specific, yet profoundly impactful, subclass: the N-alkoxyethyl morpholines. We will traverse their historical origins, dissect their synthesis, and illuminate their crucial role in the development of modern therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Section 1: A Historical Perspective on Morpholine and the Genesis of N-Alkoxyethyl Derivatives

The journey of morpholine and its derivatives is one of continuous innovation, driven by the relentless pursuit of novel therapeutic agents. The industrial production of morpholine itself has evolved through various methods, including the dehydration of diethanolamine with sulfuric acid and the reaction of diethylene glycol with ammonia over a catalyst at high temperatures and pressures.[3][4]

The exploration of N-substituted morpholines began with early patents focusing on the preparation of a variety of derivatives for diverse applications.[5][6][7] A pivotal moment in the history of N-alkoxyethyl morpholines can be traced to the development of synthetic routes for specific compounds like 4-(2-(2-hydroxyethoxy)ethyl) morpholine (HEEM) . Patents from the mid-20th century describe processes for preparing N-substituted morpholines, laying the groundwork for the synthesis of more complex derivatives. For instance, a 1964 patent detailed a process for preparing various morpholines from dialkylene glycols and ammonia, which is conceptually related to the synthesis of N-alkoxyethyl side chains.[3] A more specific patent later outlined the preparation of HEEM, a compound that would prove to be a valuable intermediate in chemical synthesis.

While a singular "discovery" event for the entire class of N-alkoxyethyl morpholines is not documented, their emergence can be seen as a logical progression in the field of medicinal chemistry. As the understanding of structure-activity relationships (SAR) grew, chemists began to explore the introduction of various side chains onto the morpholine nitrogen to modulate the pharmacological properties of molecules. The N-alkoxyethyl moiety, with its combination of ether and alkyl functionalities, offered a versatile tool to fine-tune lipophilicity, hydrogen bonding capacity, and overall molecular conformation.

Section 2: Synthesis and Chemical Properties of N-Alkoxyethyl Morpholines

The synthesis of N-alkoxyethyl morpholines can be achieved through several established chemical transformations. A common and illustrative method is the N-alkylation of morpholine with a suitable alkoxyethyl halide.

Experimental Protocol: Synthesis of a Representative N-Alkoxyethyl Morpholine

This protocol describes a general procedure for the synthesis of an N-alkoxyethyl morpholine via nucleophilic substitution.

Materials:

  • Morpholine

  • 2-Bromoethyl alkyl ether (e.g., 2-bromoethyl methyl ether)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add the 2-bromoethyl alkyl ether (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified N-alkoxyethyl morpholine.

Self-Validation: The purity of the synthesized compound should be assessed using analytical techniques such as NMR and mass spectrometry to confirm its identity and integrity. The presence of starting materials or side products would indicate the need for further purification, such as column chromatography.

Physicochemical Properties: A Comparative Overview

The introduction of the N-alkoxyethyl side chain significantly influences the physicochemical properties of the morpholine core. The following table provides a summary of key properties for morpholine and a representative N-alkoxyethyl morpholine.

PropertyMorpholine4-(2-ethoxyethyl)morpholine (Predicted)
Molecular Formula C₄H₉NOC₈H₁₇NO₂
Molecular Weight 87.12 g/mol [8]159.23 g/mol
Boiling Point 128-130 °C[8]~190-210 °C
pKa (of conjugate acid) 8.33~7.5-8.0
LogP -0.86~0.5-1.0

Note: Predicted values are based on computational models and comparison with structurally similar compounds.

The data illustrates that the addition of the ethoxyethyl group increases the molecular weight and lipophilicity (LogP), while slightly decreasing the basicity (pKa). These modifications are crucial for tuning the drug-like properties of a molecule.

Section 3: Applications in Drug Development: The Case of A₂A Adenosine Receptor Antagonists

N-alkoxyethyl morpholines have found significant application as key structural motifs in the development of various therapeutic agents.[9][10] A prominent example is their incorporation into antagonists of the A₂A adenosine receptor, a G-protein coupled receptor that has emerged as a significant target for the treatment of Parkinson's disease and for cancer immunotherapy.[11]

The adenosine A₂A receptor is highly expressed in the basal ganglia, where it modulates dopaminergic signaling.[12] Antagonism of this receptor can potentiate the action of dopamine, offering a non-dopaminergic approach to managing the motor symptoms of Parkinson's disease. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A₂A receptors on immune cells.[11] Blocking this interaction with A₂A antagonists can restore immune function and enhance the efficacy of cancer immunotherapies.

Mechanism of Action: A₂A Adenosine Receptor Signaling

The binding of adenosine to the A₂A receptor initiates a signaling cascade that ultimately leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[13][14] This process is mediated by the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to convert ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of A₂A receptor activation, including immunosuppression. N-alkoxyethyl morpholine-containing antagonists competitively block adenosine from binding to the A₂A receptor, thereby inhibiting this signaling pathway.

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Adenosine Adenosine Adenosine->A2AR Binds Antagonist N-alkoxyethyl morpholine Antagonist Antagonist->A2AR Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Immunosuppression) PKA->Downstream Phosphorylates targets leading to

Caption: A₂A Adenosine Receptor Signaling Pathway.

Experimental Workflow: Drug Candidate Screening

The development of A₂A receptor antagonists involves a rigorous screening process to identify potent and selective compounds.

Drug_Screening_Workflow Library Compound Library (including N-alkoxyethyl morpholines) BindingAssay Primary Screen: Radioligand Binding Assay (Assess affinity for A₂A Receptor) Library->BindingAssay FunctionalAssay Secondary Screen: cAMP Functional Assay (Determine antagonist activity) BindingAssay->FunctionalAssay Active Compounds SelectivityAssay Selectivity Profiling (Test against other adenosine receptors) FunctionalAssay->SelectivityAssay Potent Antagonists InVivo In Vivo Studies (Animal models of Parkinson's or Cancer) SelectivityAssay->InVivo Selective Compounds Lead Lead Candidate InVivo->Lead

Caption: Drug Candidate Screening Workflow.

Section 4: Analytical Characterization of N-Alkoxyethyl Morpholines

The structural elucidation and purity assessment of N-alkoxyethyl morpholines rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.[2][15][16]

  • ¹H NMR: The proton spectrum of an N-alkoxyethyl morpholine will exhibit characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons of the alkoxyethyl side chain will also give rise to distinct signals, with the chemical shifts dependent on the nature of the alkoxy group.

  • ¹³C NMR: The carbon spectrum will show signals for the four unique carbons of the morpholine ring and the carbons of the N-alkoxyethyl substituent. The carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-alkoxyethyl morpholines, confirming their elemental composition.[9] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for both qualitative and quantitative analysis.[17][18][19]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized N-alkoxyethyl morpholines and for monitoring reaction progress.[17][18][20]

Conclusion: The Enduring Versatility of N-Alkoxyethyl Morpholines

From their origins in the broader exploration of N-substituted morpholines to their current role as critical components of targeted therapeutics, N-alkoxyethyl morpholines exemplify the power of rational drug design. Their journey underscores the importance of understanding the interplay between chemical structure and biological function. As medicinal chemistry continues to evolve, the versatile and tunable nature of the N-alkoxyethyl morpholine scaffold ensures its continued relevance in the quest for novel and effective medicines.

References

  • Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs. PubMed. Available at: [Link]

  • Role of A 2A adenosine receptor (A 2A AR)-cAMP signaling in the... ResearchGate. Available at: [Link]

  • Moss, P. H. (1964). Process for the preparation of morpholines. U.S.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]

  • Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. PMC - PubMed Central. Available at: [Link]

  • A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. PMC - PubMed Central. Available at: [Link]

  • Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Siemer, H., & Doppstadt, A. (1964). Morpholine compounds substituted in 2,3-positions and 2,3,6-positions respectively, and process for preparing the same. U.S.
  • Langdon, W. K., Jaul, E., & Levis, W. W. (1964). Substituted morpholines. U.S.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • Process for the production of substituted morpholines. (1958). U.S.
  • Preparation of morpholine. (1988). U.S.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Available at: [Link]

  • Morpholine. Amines & Plasticizers Limited. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. Sci-Hub. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

Sources

Methodological & Application

synthesis of novel compounds using "3-(2-Methoxyethyl)morpholine" as a building block

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Chemical Applications

I am now delving into the reactivity and applications of 3-(2-Methoxyethyl)morpholine in chemical synthesis. My current focus is on pinpointing publications that highlight its role as a key building block. I aim to uncover the specific reactions and processes where this compound is utilized, to understand the scope of its practical utility.

Outlining Synthetic Pathways

I'm now analyzing search results to identify common synthetic transformations of this compound. I am focusing on N-alkylation and acylation reactions, as well as its role in heterocyclic system construction. I am actively looking for novel compounds it has been used to create, especially those with potential in drug development. My next task is to begin structuring detailed application notes and protocols.

Charting Synthetic Strategies

I am now beginning an extensive search to understand the reactivity of this compound in chemical synthesis. I am paying close attention to publications on its use as a building block for novel compounds, documenting reaction mechanisms and characterization data. My plan is to structure detailed application notes and protocols, starting with the introduction of its chemical features and detailing reaction classes.

Analyzing the Core Structure

I'm currently focused on the foundational aspects of this compound. I'm building out a descriptive introduction, highlighting its structural nuances and crucial chemical characteristics to lay a solid groundwork for the guide.

Defining Key Reactions

I've outlined the core synthetic strategies for leveraging this compound. I'm focusing on its secondary amine: N-Alkylation, N-Acylation, and Reductive Amination are the reactions I'm homing in on, aiming to provide detailed, actionable procedures. I'll need to locate supporting literature, especially for N-alkylation protocols, which will be central to the guidance.

Outlining Synthetic Pathways

I'm now diving into the synthetic transformations, specifically N-alkylation, N-acylation, and reductive amination. I'm focusing on the secondary amine within this compound. I'm actively researching examples of these reactions in the literature to craft detailed, step-by-step protocols, including the mechanisms behind them, like SN2 for N-alkylation and nucleophilic acyl substitution for N-acylation. I'll provide rationale behind each step, including safety precautions. I'll eventually describe the Buchwald-Hartwig amination.

Refining the Guide's Structure

I'm now integrating the recent additions and finalizing the outline for the guide. I'm focusing on organizing the content logically, starting with the properties of the molecule and transitioning into detailed reaction protocols with explanations. I'm also preparing to create visual aids, including Graphviz diagrams for reaction mechanisms. I'm aiming for clarity and practicality for the end-user.

Outlining Guide's Scope

I'm now fully immersed in outlining the scope of this detailed guide. I will concentrate on the synthetic transformations of the molecule, starting with an introduction to its structural and chemical features. I'm focusing on providing practical, step-by-step protocols. To help the user, I'll emphasize how they can use this compound as a tool to access novel compounds.

Formulating Synthetic Directions

I'm now fully immersed in the core content generation. I've begun to craft the introductory section focusing on this compound's key chemical characteristics. I'm also preparing detailed protocols for N-alkylation, N-acylation, and reductive amination reactions. I'll add specific guidance on adapting and optimizing these established reactions for this particular molecule. I'm focusing on providing practical, step-by-step guidance.

Application Notes and Protocols for the Utilization of Morpholine and Its Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of the morpholine scaffold in palladium-catalyzed cross-coupling reactions. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols for the application of morpholine as both a substrate and a key structural component of ligands.

Introduction: The Versatility of the Morpholine Moiety in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The success of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is intrinsically linked to the sophisticated interplay between the palladium catalyst, its coordinating ligands, and the reaction medium. Ligands are not merely spectators; they are crucial in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction.

Within the vast landscape of organic chemistry, the morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold. Its unique combination of properties—conformational rigidity, hydrogen bond accepting capability, and aqueous solubility—makes it a valuable building block in medicinal chemistry.[2] Consequently, the development of robust synthetic methods to incorporate the morpholine moiety into complex molecules is of paramount importance. This guide explores the multifaceted role of morpholine in palladium-catalyzed cross-coupling reactions, presenting it not only as a key substrate in C-N bond formation but also as a strategic component in ligand design.

Part 1: Morpholine as a Nucleophilic Coupling Partner in Buchwald-Hartwig Amination

The direct arylation of morpholine via the Buchwald-Hartwig amination is a widely employed strategy for the synthesis of N-arylmorpholines, a structural motif prevalent in numerous biologically active compounds.[2] This reaction provides a powerful alternative to classical methods, which often require harsh conditions and offer limited scope.[3]

Causality Behind Experimental Choices

The selection of the catalyst system is critical for achieving high efficiency in the amination of morpholine. The use of bulky, electron-rich phosphine ligands, such as XPhos, is often essential. These ligands facilitate the crucial reductive elimination step, which forms the desired C-N bond, and helps to prevent catalyst decomposition.[4] The choice of a strong, non-nucleophilic base, like sodium tert-butoxide, is necessary to deprotonate the morpholine, forming the active nucleophile, without competing in the catalytic cycle. The solvent, typically an aprotic and relatively non-polar medium like toluene or dioxane, provides a suitable environment for the catalytic cycle to proceed efficiently.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)morpholine

This protocol details the synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole and morpholine using a palladium-XPhos catalyst system.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene (3 mL) to the Schlenk tube, followed by 4-bromoanisole (1.0 mmol).

  • Add morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)morpholine as a white solid.

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100695
24-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)NaOtBuDioxane1101288[4]
32-BromotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH100892
43-BromopyridinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Toluene1101285
Visualization of the Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Morpholine) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(Morpholine)L₂]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (-Base-H⁺) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(Morpholinyl)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Morpholine Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with morpholine.

Part 2: Morpholine-Containing Ligands in Palladium-Catalyzed Reactions

The incorporation of the morpholine moiety into ligand structures offers a strategic approach to fine-tune the properties of palladium catalysts. The ether oxygen and the tertiary amine nitrogen of the morpholine ring can influence the electronic environment of the palladium center and provide additional coordination sites.

Palladium(II) Complexes of N-{2-(aryltelluro)ethyl}morpholine in Heck Coupling

Recent research has explored the synthesis and application of palladium(II) complexes with ligands such as N-{2-(aryltelluro)ethyl}morpholine.[5] These complexes have shown promise as catalysts in the Heck reaction, a cornerstone for the formation of carbon-carbon bonds between aryl halides and alkenes.[6]

Protocol: Heck Coupling of 4-Bromoacetophenone with Styrene

This protocol is based on general procedures for Heck reactions catalyzed by palladium complexes.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Styrene (1.2 mmol, 138 µL)

  • [PdCl₂(N-{2-(aryltelluro)ethyl}morpholine)] (0.01 mmol)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve 4-bromoacetophenone (1.0 mmol) and the palladium catalyst (0.01 mmol) in anhydrous DMF (5 mL).

  • Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired stilbene derivative.

Visualization of a Morpholine-Containing Ligand

Caption: Structure of a morpholine-containing ligand and its coordination to a palladium center.

Part 3: The Potential Role of Tertiary Amines and Ethereal Functionalities

While specific data on "3-(2-Methoxyethyl)morpholine" in palladium-catalyzed cross-coupling is scarce, its structure, featuring a tertiary amine and an ether linkage, allows for informed speculation on its potential roles as an additive.

  • As a Base or Ligand: Tertiary amines can act as bases in Heck and Sonogashira reactions or serve as ligands for the palladium catalyst in various coupling reactions.[7] The nitrogen atom in this compound could coordinate to the palladium center, potentially influencing its stability and reactivity.

  • Solubilizing Agent: The methoxyethyl group could enhance the solubility of the palladium catalyst or other reaction components, particularly in less polar solvents, which could lead to improved reaction rates and yields.

  • Hemilabile Ligand Effects: The ether oxygen, in conjunction with the morpholine nitrogen, could act as a hemilabile ligand. Such ligands can reversibly coordinate to the metal center, creating a vacant coordination site at a crucial step in the catalytic cycle, which can accelerate the reaction.

Further research is warranted to explore the potential of this compound and analogous structures as additives or ligands in palladium-catalyzed cross-coupling reactions.

Conclusion

The morpholine scaffold is a versatile and valuable component in the realm of palladium-catalyzed cross-coupling reactions. Its application as a nucleophilic substrate in Buchwald-Hartwig amination provides a direct and efficient route to medicinally relevant N-arylmorpholines. Furthermore, the incorporation of the morpholine moiety into ligand architectures offers a promising avenue for the development of novel and highly effective palladium catalysts. The principles and protocols outlined in this guide are intended to empower researchers to effectively harness the potential of the morpholine scaffold in their synthetic endeavors.

References

  • Barder, T. E., et al. (2007). A Rational Guide to the Selection of Supported Palladium Catalysts. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Peris, E., & Crabtree, R. H. (2004). Key factors in the stability of N-heterocyclic carbene-palladium catalysts. Journal of Organometallic Chemistry.
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  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews.
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  • Zhang, H., et al. (2010). Recent advances in the Suzuki-Miyaura reaction. Chemical Society Reviews.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. (2025). PubMed. Retrieved January 20, 2026, from [Link]

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The Emerging Role of 3-(2-Methoxyethyl)morpholine as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyethyl)morpholine, a readily accessible tertiary amine, is gaining recognition as a versatile catalyst in various organic transformations. While its application in polyurethane chemistry is well-established, its potential in broader organic synthesis is an area of growing interest. This guide provides a comprehensive overview of the catalytic applications of this compound, delving into the mechanistic principles that underpin its reactivity. Detailed application notes and step-by-step protocols are presented for its use in both polyurethane formation and as a potential organocatalyst in carbon-carbon bond-forming reactions, offering valuable insights for researchers in synthetic chemistry and materials science.

Introduction: Unveiling the Catalytic Potential of a Substituted Morpholine

This compound is a heterocyclic amine featuring both an ether and a tertiary amine functional group. This unique structural combination imparts specific catalytic properties, allowing it to function as both a potent base and a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom is central to its catalytic activity, enabling it to activate substrates through various mechanisms.

Historically, morpholine derivatives have been recognized for their catalytic activity in promoting a range of organic reactions.[1] While often exhibiting lower reactivity compared to pyrrolidine-based catalysts in enamine catalysis, the morpholine scaffold offers distinct advantages in terms of stability, solubility, and synthetic accessibility.[2][3] The presence of the 2-methoxyethyl substituent in this compound can further modulate its steric and electronic properties, potentially influencing its catalytic efficiency and selectivity in specific transformations.

Established Application: A Key Catalyst in Polyurethane Chemistry

The most prominent industrial application of N-substituted morpholines, including this compound (referred to as N-methoxyethyl morpholine in some literature), is as a catalyst in the production of polyurethane foams.[2] In this process, the catalyst plays a crucial role in balancing the rates of several simultaneous reactions to achieve the desired polymer properties.

Mechanistic Role in Urethane Formation

The formation of polyurethanes involves the reaction between a polyisocyanate and a polyol. This compound catalyzes this process primarily through a nucleophilic catalysis mechanism. The tertiary amine activates the alcohol (polyol) by forming a hydrogen-bonded complex, increasing the nucleophilicity of the hydroxyl group. This activated complex then readily attacks the electrophilic isocyanate, facilitating the formation of the urethane linkage.

Computational studies on similar morpholine catalysts suggest a multi-step mechanism involving the formation of reactant complexes and transition states where the amine facilitates proton transfer.[4] The key reactions promoted by the catalyst in foam production include:

  • Gelling Reaction: The chain-extending reaction between the isocyanate and the polyol to form the urethane polymer.

  • Blowing Reaction: The reaction of the isocyanate with water, which generates carbon dioxide gas to expand the foam.

  • Cross-linking Reaction: The reaction of the isocyanate with urethane groups to form a cross-linked polymer network.

The efficiency of this compound lies in its ability to promote these reactions at balanced rates, which is critical for achieving the desired foam structure and mechanical properties.[2]

Protocol: Preparation of a Flexible Polyurethane Foam

This protocol is a representative example based on established methodologies for polyurethane foam production.[2]

Materials:

  • Polyether polyol (e.g., molecular weight 2000-7000)

  • Organic polyisocyanate (e.g., Toluene diisocyanate - TDI)

  • This compound (Catalyst)

  • Blowing agent (e.g., water, or a physical blowing agent like a hydrofluorocarbon)

  • Foam stabilizer (e.g., silicone-based surfactant)

  • (Optional) Co-catalyst (e.g., an organotin compound like dibutyltin dilaurate)

Experimental Workflow:

G cluster_0 Preparation of the Polyol Premix cluster_1 Polyurethane Foam Formation A Polyether Polyol E Premixing Vessel A->E B Foam Stabilizer B->E C Blowing Agent (Water) C->E D This compound D->E G High-Speed Mixer E->G Polyol Premix F Polyisocyanate (TDI) F->G Isocyanate H Mold G->H Pouring I Curing Oven H->I Curing J Final Foam Product I->J Demolding

Caption: Workflow for Polyurethane Foam Production.

Procedure:

  • Preparation of the Polyol Premix: In a suitable mixing vessel, thoroughly blend the polyether polyol, foam stabilizer, blowing agent (water), and this compound. The typical catalyst loading is between 0.1 to 2.0 weight percent based on the total weight of the polyol and polyisocyanate.[2]

  • Mixing: In a separate container, measure the required amount of the organic polyisocyanate. Add the polyisocyanate to the polyol premix and immediately mix vigorously with a high-speed mixer for a short period (typically 5-15 seconds).

  • Pouring and Curing: Immediately after mixing, pour the reacting mixture into a mold. The mixture will begin to rise and expand as the blowing reaction generates carbon dioxide. Allow the foam to cure at room temperature or in a curing oven according to the specific formulation requirements.

  • Demolding: Once the foam has cured and is tack-free, it can be removed from the mold.

Quantitative Data for a Representative Formulation:

ComponentAmount (parts by weight)
Polyether Polyol100
Toluene Diisocyanate (TDI)40-60
Water2-5
Silicone Surfactant1-2
This compound0.5-1.5
Stannous Octoate (Co-catalyst)0.1-0.5

Emerging Application: Organocatalysis in C-C Bond Formation

Beyond its role in polymer chemistry, this compound has the potential to act as an organocatalyst in various organic transformations, particularly in reactions that proceed through an enamine or general base catalysis mechanism. While specific literature on this compound in this context is limited, we can extrapolate from the known reactivity of other morpholine derivatives.[3]

Mechanistic Principles

Enamine Catalysis: In reactions involving aldehydes or ketones, this compound can react with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine can then react with a suitable electrophile, such as an α,β-unsaturated carbonyl compound in a Michael addition. The catalyst is then regenerated in the final step. The electron-withdrawing effect of the oxygen atom in the morpholine ring generally makes morpholine-derived enamines less nucleophilic than their pyrrolidine or piperidine counterparts.[2][3]

General Base Catalysis: The basic nature of the tertiary amine allows this compound to deprotonate acidic protons, such as those of active methylene compounds, to generate a nucleophile. This nucleophile can then participate in reactions like the Knoevenagel or aldol condensations.

Representative Protocol: Michael Addition of an Aldehyde to a Nitroolefin

This protocol is a generalized procedure adapted from known methods using morpholine-based catalysts and serves as a starting point for optimization with this compound.

Materials:

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., β-nitrostyrene)

  • This compound (Catalyst)

  • Solvent (e.g., Chloroform, DMSO)

  • (Optional) Co-catalyst/additive (e.g., a weak acid like benzoic acid)

Catalytic Cycle:

G A Aldehyde C Enamine Intermediate A->C + Catalyst B This compound E Iminium Intermediate C->E + Nitroolefin D Nitroolefin F Michael Adduct E->F + H2O (Hydrolysis) F->B - Catalyst (Regenerated) G Water

Caption: Enamine Catalysis Cycle for Michael Addition.

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.2 equivalents) in the chosen solvent, add this compound (0.1 - 0.2 equivalents).

  • Enamine Formation: Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of Electrophile: Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require several hours to days for completion, depending on the substrates.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Considerations for Optimization:

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred.

  • Catalyst Loading: Varying the catalyst loading can influence the reaction time.

  • Additives: The addition of a weak acid co-catalyst can sometimes accelerate the turnover of the catalytic cycle.

  • Temperature: While many organocatalytic reactions are run at room temperature, gentle heating may be required for less reactive substrates.

Conclusion and Future Outlook

This compound is a commercially available and cost-effective catalyst with a well-documented role in the polyurethane industry. Its potential as a versatile organocatalyst in synthetic organic chemistry is an area ripe for exploration. While it may not always match the reactivity of more established organocatalysts, its unique properties and ease of handling make it an attractive candidate for process development and large-scale synthesis. Further research into its applications in asymmetric catalysis and its immobilization on solid supports could unlock new and exciting opportunities for this versatile molecule.

References

  • Bednarek, M. (2021). Morpholine derivatives and use as polyurethane catalyst. U.S. Patent No. 4,228,248. Washington, DC: U.S.
  • Kovács, A., & Pápai, I. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17894. [Link]

  • Di Mola, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245677. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Morpholines with a 2-Methoxyethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholine Scaffold and N-Alkylation in Modern Chemistry

The morpholine heterocyclic motif is a cornerstone in medicinal chemistry and materials science. Its incorporation into molecular structures is known to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce favorable metabolic stability. The nitrogen atom of the morpholine ring serves as a versatile handle for chemical modification, with N-alkylation being a primary strategy for introducing diverse functionalities. The introduction of a 2-methoxyethyl group, in particular, can further modulate a molecule's polarity and hydrogen bonding capabilities, making this specific N-alkylation a valuable transformation in the synthesis of novel chemical entities.

This guide provides a detailed protocol for the N-alkylation of morpholine with a 2-methoxyethyl group, grounded in established principles of organic synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into the critical parameters that govern the success of this transformation.

Core Principles: The SN2 Mechanism in Amine Alkylation

The N-alkylation of a secondary amine, such as morpholine, with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A crucial aspect of amine alkylation is the potential for over-alkylation, where the initially formed tertiary amine can react further with the alkylating agent to form a quaternary ammonium salt.[2] However, the alkylation of a secondary amine to a tertiary amine is often more selective and less prone to this "runaway" reaction compared to the alkylation of primary amines.[2] This is because the resulting tertiary amine is generally more sterically hindered, which can slow down the rate of subsequent alkylation.[2]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-alkylation of morpholine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (Morpholine, 2-Bromoethyl methyl ether, Base, Solvent) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_morpholine_base Add Morpholine and Base to Solvent setup_reaction->add_morpholine_base add_alkylating_agent Add 2-Bromoethyl methyl ether add_morpholine_base->add_alkylating_agent heat_reaction Heat and Stir Reaction Mixture add_alkylating_agent->heat_reaction quench_reaction Quench Reaction heat_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product wash_organic_layer Wash Organic Layer extract_product->wash_organic_layer dry_organic_layer Dry Organic Layer wash_organic_layer->dry_organic_layer remove_solvent Remove Solvent in vacuo dry_organic_layer->remove_solvent purify_crude Purify by Column Chromatography remove_solvent->purify_crude characterize_product Characterize Product (NMR, MS) purify_crude->characterize_product G cluster_morpholine cluster_alkyl_halide morpholine Morpholine alkyl_halide 2-Bromoethyl methyl ether transition_state [Transition State]‡ morpholine->transition_state alkyl_halide->transition_state base Base (K₂CO₃) product 4-(2-Methoxyethyl)morpholine salt HBr N_lone_pair C_electrophilic N_lone_pair->C_electrophilic Br_leaving_group Br C_electrophilic->Br_leaving_group A1 CH₂ Br_leaving_group->A1 transition_state->product transition_state->Br_leaving_group H_on_N H M1 N M2 O A2 CH₂ A1->A2 A3 O A2->A3 A4 CH₃ A3->A4

Sources

The Morpholine Moiety with N-(2-Methoxyethyl) Substitution: A Versatile Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Drug Discovery

Introduction: The Privileged Status of the Morpholine Ring in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently appear in the structures of successful therapeutic agents. The morpholine ring is a prime example of such a "privileged scaffold."[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that medicinal chemists leverage to optimize drug candidates. The morpholine heterocycle, with its chair-like conformation, offers a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[3]

Furthermore, the nitrogen atom of the morpholine ring provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic profiles. One such substitution pattern of growing interest is the N-(2-methoxyethyl) group. This particular side chain can further fine-tune the molecule's properties, potentially improving metabolic stability and cell permeability. This guide provides an in-depth exploration of the use of this scaffold in the synthesis of bioactive molecules, with a focus on practical, field-proven insights and detailed experimental protocols.

Core Synthesis: Preparation of a Key Intermediate

A critical precursor for introducing the N-(2-methoxyethyl)morpholine-like functionality is 2-((2-methoxyethyl)amino)ethan-1-ol. This intermediate can be readily prepared and then incorporated into larger molecular frameworks. The following protocol is adapted from the synthesis of novel PI3K/MEK bifunctional inhibitors and demonstrates a straightforward and efficient method for its preparation.[4]

Protocol 1: Synthesis of 2-((2-methoxyethyl)amino)ethan-1-ol

This protocol describes the nucleophilic substitution reaction between 2-bromoethanol and an excess of 2-methoxyethylamine. The use of excess amine serves both as a nucleophile and a base to neutralize the HBr formed during the reaction, driving the reaction to completion.

Experimental Workflow:

G reagent1 2-Bromoethanol in THF reaction Stir at ambient temperature for 24h reagent1->reaction reagent2 Excess 2-Methoxyethylamine in THF reagent2->reaction workup Concentrate in vacuo reaction->workup purification Flash Chromatography (5-12% MeOH in DCM with 1% NH4OH) workup->purification product 2-((2-methoxyethyl)amino)ethan-1-ol (Yellow Oil) purification->product

Workflow for the synthesis of the key intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromoethanol124.96375 mg3.0 mmol
2-Methoxyethylamine75.1110 mL (8.04 g)107 mmol
Tetrahydrofuran (THF)-25 mL-
Methanol (MeOH)-As per chromatography-
Dichloromethane (DCM)-As per chromatography-
Ammonium Hydroxide (NH₄OH)-As per chromatography-

Procedure:

  • To a solution of 2-methoxyethylamine (10 mL, 107 mmol) in THF (20 mL), add a solution of 2-bromoethanol (375 mg, 3.0 mmol) in THF (5 mL) dropwise at room temperature.

  • Stir the resulting mixture at ambient temperature for 24 hours.

  • After 24 hours, concentrate the reaction mixture under reduced pressure (in vacuo).

  • Isolate the product by flash chromatography using a solvent gradient of 5–12% methanol in dichloromethane with 1% added ammonium hydroxide.

  • The final product, 2-((2-methoxyethyl)amino)ethan-1-ol, is obtained as a yellow oil (yield: 320 mg, 82%).[4]

Characterization Data:

  • ¹H NMR (CDCl₃): δ 3.65 (t, 2H, J = 5.3 Hz), 3.50 (t, 2H, J = 5.2 Hz), 3.37 (s, 3H), 2.79 (m, 4H), 2.33 (br s, 2H).[4]

  • HRMS (ESI⁺): m/z calculated for C₅H₁₄NO₂ (M + H⁺), 120.1019. Found 120.1021.[4]

Application in Bioactive Molecule Synthesis

The morpholine scaffold and its derivatives are integral to a wide range of therapeutic agents. Below are detailed examples from different therapeutic areas, showcasing the synthetic utility of this versatile heterocycle.

Antidepressants: The Case of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[5][6] Its structure features a morpholine ring, and while the commercial product has an N-ethoxy group, the synthesis of its analogues demonstrates the principles applicable to N-alkoxyethyl substitutions. The asymmetric synthesis of (S,S)-Reboxetine highlights a sophisticated approach to constructing the chiral morpholine core.

Synthetic Strategy Overview:

The synthesis of (S,S)-Reboxetine can be achieved in a multi-step sequence starting from a chiral amino alcohol. Key transformations include the formation of the morpholine ring, selective oxidation, and a crucial aryl-chromium-mediated nucleophilic aromatic substitution.[5]

G start (S)-3-Amino-1,2-propanediol step1 Protection & Cyclization start->step1 intermediate1 (S)-2-(Hydroxymethyl)morpholine derivative step1->intermediate1 step2 Selective Oxidation intermediate1->step2 intermediate2 Morpholine-2-carbaldehyde derivative step2->intermediate2 step3 Aryl-Chromium-mediated Nucleophilic Aromatic Substitution intermediate2->step3 intermediate3 α-(2-ethoxyphenoxy)benzyl alcohol derivative step3->intermediate3 step4 Deprotection intermediate3->step4 product (S,S)-Reboxetine step4->product

Asymmetric synthesis of (S,S)-Reboxetine.

A variety of synthetic routes for Reboxetine and its analogs have been developed, often focusing on the efficient construction of the vicinal stereocenters.[6][7] These strategies provide a blueprint for creating diverse libraries of morpholine derivatives for screening as selective norepinephrine reuptake inhibitors.[6]

Anticancer Agents: EGFR Kinase Inhibitors

In the realm of oncology, the morpholine moiety is a key component of several targeted therapies. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is used to treat non-small-cell lung cancer with specific EGFR mutations.[8][9] The morpholine group in Gefitinib is crucial for its activity and pharmacokinetic properties.

General Synthetic Approach for Gefitinib:

The synthesis of Gefitinib typically involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain. A common route starts from a substituted quinazolinone, which is then chlorinated and subsequently reacted with 3-chloro-4-fluoroaniline. The final step involves the installation of the morpholinoethoxy side chain.[10][11]

G start Substituted Quinazolinone step1 Chlorination start->step1 intermediate1 4-Chloroquinazoline derivative step1->intermediate1 step2 Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline intermediate1->step2 intermediate2 Anilinoquinazoline intermediate step2->intermediate2 step3 O-Alkylation with N-(2-chloroethyl)morpholine intermediate2->step3 product Gefitinib step3->product

Synthetic workflow for Gefitinib.

Protocol 2: Key Steps in Gefitinib Synthesis (Conceptual)

This protocol outlines the key transformations in a common synthetic route to Gefitinib. Specific reagents and conditions can vary.[9][11]

Step A: Chlorination of the Quinazolinone Core

  • The starting quinazolinone derivative is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

  • The reaction is typically heated to reflux to drive it to completion.

  • After cooling, the excess chlorinating agent is removed under reduced pressure, and the crude 4-chloroquinazoline is obtained.

Step B: Nucleophilic Aromatic Substitution

  • The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol or acetonitrile.

  • 3-Chloro-4-fluoroaniline is added, and the mixture is heated to reflux. The reaction proceeds via an SNAr mechanism, displacing the chlorine at the C4 position.

  • The product often precipitates upon cooling and can be isolated by filtration.

Step C: O-Alkylation to Introduce the Morpholine Moiety

  • The anilinoquinazoline intermediate from the previous step is dissolved in a polar aprotic solvent like DMF.

  • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the hydroxyl group.

  • N-(2-chloroethyl)morpholine hydrochloride is added, and the reaction mixture is heated to facilitate the alkylation.

  • After completion, the reaction is quenched with water, and the crude Gefitinib is extracted and purified, typically by recrystallization.

The modular nature of this synthesis allows for the preparation of a wide range of analogues by varying the aniline component and the N-substituent on the morpholine ring, enabling extensive structure-activity relationship (SAR) studies.[8]

Conclusion and Future Perspectives

The morpholine ring, particularly when functionalized with substituents like the 2-methoxyethyl group, continues to be a valuable scaffold in the design and synthesis of new therapeutic agents. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a go-to choice for medicinal chemists across various disease areas. The synthetic protocols and strategies outlined in this guide provide a foundation for researchers to explore the chemical space around this privileged structure. As our understanding of disease biology deepens, the rational design and efficient synthesis of novel morpholine-containing molecules will undoubtedly lead to the development of the next generation of innovative medicines.

References

  • Gagnon, D., & Spino, C. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(22), 5243–5246.
  • Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.
  • Al-Harthy, T., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
  • Zeng, F., et al. (2008). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 35(5), 565-576.
  • Li, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1369.
  • Li, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
  • Zhang, Y., et al. (2023). Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. Highlights in Science, Engineering and Technology, 75, 243-252.
  • Patil, S. A., et al. (2023). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.
  • Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. R Discovery.
  • Akhand, A. A., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(11), 1899.
  • Zawatzky, K., et al. (2024).
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  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Cignarella, G., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2755.

Sources

The Emerging Role of 3-(2-Methoxyethyl)morpholine in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of coordination chemistry, the quest for novel ligands that can impart unique properties to metal complexes is perpetual. This guide delves into the potential of 3-(2-Methoxyethyl)morpholine as a versatile ligand, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore its structural attributes, coordination behavior, and provide detailed protocols for the synthesis and characterization of its metal complexes, paving the way for its application in catalysis and materials science.

Introduction to this compound as a Ligand

This compound is a substituted morpholine derivative featuring both a tertiary amine and an ether functional group.[1] This unique combination of a hard nitrogen donor and a softer oxygen donor within a flexible ethyl chain suggests the potential for this molecule to act as a versatile ligand in coordination chemistry.

The morpholine ring itself is a well-established motif in medicinal chemistry and materials science.[2][3] The nitrogen atom of the morpholine ring is a primary site for coordination to metal ions. The presence of the 2-methoxyethyl substituent at the 3-position introduces a second potential coordination site through the ether oxygen. This opens up the possibility of the ligand acting in either a monodentate fashion, coordinating solely through the morpholine nitrogen, or as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

Key Structural Features and Coordination Potential:

  • Primary Coordination Site: The tertiary nitrogen atom of the morpholine ring is expected to be the primary and strongest donor site.

  • Secondary Coordination Site: The ether oxygen atom in the methoxyethyl side chain can participate in coordination, leading to chelation.

  • Ligand Bite Angle: The flexibility of the ethyl chain allows for a variable bite angle, accommodating a range of metal ion sizes and preferred geometries.

  • Steric Hindrance: The substituent at the 3-position can influence the steric environment around the metal center, potentially affecting catalytic activity and selectivity.

Synthesis of this compound Metal Complexes: A General Protocol

While specific protocols for the synthesis of this compound complexes are not extensively documented in peer-reviewed literature, a general procedure can be adapted from established methods for similar N-substituted morpholine ligands. The following protocol provides a robust starting point for the synthesis of a variety of metal complexes.

Experimental Workflow: Synthesis of a Generic [M(this compound)nXm] Complex

G cluster_0 Reaction Setup cluster_1 Complexation cluster_2 Isolation & Purification reagents 1. Dissolve Metal Salt (e.g., MCl2) in Solvent (e.g., Ethanol) ligand 2. Dissolve this compound in the same Solvent addition 3. Add Ligand Solution dropwise to Metal Salt Solution with Stirring ligand->addition reaction 4. Reflux the Mixture for a Defined Period (e.g., 2-4 hours) addition->reaction cooling 5. Cool the Reaction Mixture to Room Temperature reaction->cooling precipitation 6. Induce Precipitation (e.g., by solvent evaporation or addition of a non-solvent) cooling->precipitation filtration 7. Collect the Precipitate by Filtration precipitation->filtration washing 8. Wash the Solid with a Suitable Solvent filtration->washing drying 9. Dry the Product under Vacuum washing->drying

Caption: General workflow for the synthesis of metal complexes with this compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of the desired metal salt (e.g., CoCl₂, NiCl₂, Cu(NO₃)₂, etc.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent will depend on the solubility of the starting materials.

    • In a separate beaker, dissolve the desired molar equivalents of this compound ligand in the same solvent. The molar ratio of metal to ligand can be varied to target different coordination numbers (e.g., 1:1, 1:2).

  • Reaction:

    • While stirring the metal salt solution, add the ligand solution dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the starting materials and products are UV-active. A color change is often indicative of complex formation.

  • Isolation and Purification:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator until a precipitate begins to form. Alternatively, a non-solvent can be added to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the purified complex in a vacuum oven at a suitable temperature.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical to ensure the dissolution of both the metal salt and the ligand, facilitating a homogeneous reaction. Alcohols like ethanol and methanol are often good choices due to their polarity and ability to coordinate weakly to the metal center, which can be easily displaced by the stronger N-donor ligand.

  • Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the ligand substitution reaction to occur at a reasonable rate.

  • Dropwise Addition: Adding the ligand solution slowly helps to control the reaction rate and can lead to the formation of more crystalline and pure products.

Characterization of this compound Complexes

A thorough characterization of the newly synthesized complexes is essential to confirm their formation, determine their structure, and understand their properties. The following techniques are recommended:

Spectroscopic Techniques
TechniqueExpected Observations and Interpretation
FT-IR Spectroscopy A shift in the C-N stretching vibration of the morpholine ring to a lower frequency upon coordination is a strong indicator of the nitrogen atom's involvement in bonding to the metal center.[4] New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and potentially metal-oxygen (M-O) bonds.
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes, NMR spectroscopy can provide detailed information about the ligand's coordination environment. A downfield shift of the protons and carbons adjacent to the coordinating nitrogen and oxygen atoms is expected upon complexation.[5]
UV-Vis Spectroscopy The electronic spectrum of the complex will show d-d transitions for transition metal complexes, providing information about the coordination geometry around the metal ion.
Structural and Analytical Techniques
TechniquePurpose and Data Obtained
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized complex by determining the percentage composition of carbon, hydrogen, and nitrogen.
X-ray Crystallography Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. This technique can unambiguously determine if the ligand is acting in a monodentate or bidentate fashion.
Mass Spectrometry Determines the molecular weight of the complex and can provide information about its fragmentation pattern.

Potential Applications

The unique structural features of this compound suggest that its metal complexes could find applications in various fields:

Homogeneous Catalysis

The steric and electronic properties of the ligand can be tuned by varying the metal center and the co-ligands. This makes these complexes promising candidates for catalysts in a range of organic transformations, such as:

  • Oxidation Reactions: Morpholine-based complexes have been explored as catalysts for oxidation reactions.[6]

  • Coupling Reactions: The ability to fine-tune the electronic environment of the metal center could be beneficial for cross-coupling reactions.

  • Polymerization: N-substituted morpholines have been investigated as catalysts in polyurethane synthesis.[7]

Materials Science

The coordination of this compound to metal ions can lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and physical properties, such as magnetism or luminescence.

Bioinorganic Chemistry and Drug Development

The morpholine scaffold is a common feature in many biologically active molecules.[2][3] Metal complexes of this compound could be investigated for their potential as:

  • Antimicrobial agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.

  • Anticancer agents: The ability to interact with biological macromolecules makes them interesting candidates for anticancer drug design.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. Its potential to act as a flexible monodentate or bidentate ligand offers exciting opportunities for the design of novel metal complexes with tailored properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the coordination chemistry of this versatile molecule. Future research should focus on the systematic synthesis and characterization of a wide range of its metal complexes and a thorough investigation of their catalytic and biological activities. Such studies will undoubtedly unlock the full potential of this compound in various scientific and industrial applications.

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Application Notes and Protocols for High-Temperature Reactions Involving 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Methoxyethyl)morpholine in Advanced Synthesis

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the versatile morpholine scaffold with a flexible methoxyethyl side chain, make it a valuable building block for the synthesis of novel molecules with tailored properties. High-temperature reactions are often necessary to drive transformations that are kinetically hindered at lower temperatures, such as certain cyclizations, condensations, and rearrangements. This guide provides a comprehensive overview of the experimental setup and protocols for conducting reactions with this compound at elevated temperatures, ensuring operational safety, and maximizing reaction efficiency and product yield.

The morpholine moiety itself is known to be relatively stable, often employed in industrial applications under high-temperature and high-pressure conditions, such as in boiler water treatment to control corrosion.[1][2] This inherent stability of the morpholine ring makes its derivatives, including this compound, suitable candidates for high-temperature synthetic routes. However, understanding the thermal behavior of the entire molecule is crucial for successful and safe experimentation.

I. Core Principles for High-Temperature Experimental Design

Conducting organic synthesis at high temperatures necessitates a robust experimental setup that prioritizes precise temperature control, efficient heat transfer, and stringent safety measures. The traditional round-bottom flask with a heating mantle and condenser remains a staple in many laboratories.[3][4] However, for reactions requiring precise temperature control and prolonged heating, modern synthesis workstations offer superior performance and safety.[5]

Key Considerations for Reactor and Equipment Selection:
  • Reactor Material: Borosilicate glass is suitable for most applications up to its strain point (around 515 °C), but for very high temperatures or reactions under pressure, stainless steel or Hastelloy reactors are recommended.

  • Heating and Temperature Monitoring: A well-calibrated heating mantle or an oil bath with a high-temperature thermometer is essential for maintaining the desired reaction temperature.[6] For more precise control, automated synthesis workstations with integrated heating and cooling systems are ideal.[5] A thermocouple should be placed to measure the internal reaction temperature accurately.

  • Pressure Management: For reactions that may generate gaseous byproducts, a pressure-release system or conducting the reaction in an open or vented system (if safe) is necessary. For reactions requiring elevated pressure, a specialized pressure reactor is mandatory.

  • Inert Atmosphere: To prevent oxidative degradation of reactants and products at high temperatures, it is often necessary to conduct reactions under an inert atmosphere of nitrogen or argon.[3]

II. Safety Precautions for Handling this compound at High Temperatures

This compound, like its parent compound morpholine, should be handled with care. Morpholine is classified as a flammable liquid and can cause severe skin burns and eye damage.[7][8][9][10]

Mandatory Safety Protocols:

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[9]

  • Fire Safety: Keep a fire extinguisher (suitable for chemical fires) readily accessible. Avoid open flames and other ignition sources.[7][8]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations.

III. Experimental Protocols

The following protocols are representative examples of high-temperature reactions involving a morpholine derivative. The specific parameters will need to be optimized for the desired transformation of this compound.

Protocol 1: High-Temperature Dehydration/Cyclization Reaction

This protocol is adapted from general procedures for the synthesis of morpholine derivatives, which often require high temperatures to drive the dehydration and cyclization steps.[6]

Objective: To perform a high-temperature intramolecular cyclization of a derivative of this compound.

Materials:

  • This compound derivative

  • High-boiling point solvent (e.g., Dowtherm A, Sulfolane)

  • Dehydrating agent/catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Round-bottom flask or synthesis workstation reactor

  • Heating mantle or automated reactor heating system

  • Condenser

  • Thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. Equip the flask with a condenser, a thermocouple to monitor the internal temperature, an inlet for inert gas, and a stirring mechanism.

  • Charging the Reactor: Charge the reactor with the this compound derivative and the high-boiling point solvent.

  • Inerting the System: Purge the system with nitrogen or argon for 10-15 minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Catalyst Addition: Slowly and carefully add the dehydrating agent/catalyst to the stirred reaction mixture. Note that the addition of strong acids can be exothermic.[6]

  • Heating: Begin heating the reaction mixture to the target temperature (typically in the range of 180-210°C for such cyclizations).[6] Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the reaction at the target temperature for the specified duration (often 15 hours or more for complete cyclization).[6] Monitor the progress of the reaction by taking small aliquots (if safe and feasible) for analysis by techniques such as TLC, GC-MS, or NMR.

  • Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to a safe temperature. Proceed with the appropriate work-up procedure, which may involve neutralization, extraction, and purification.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction at Elevated Temperatures

This protocol outlines a general procedure for a high-temperature cross-coupling reaction, a common transformation in drug development.

Objective: To couple an aryl halide with the nitrogen of this compound using a palladium catalyst.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., a phosphine ligand like Xantphos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • High-boiling point aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel for air-sensitive reactions

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas supply (Argon)

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reactor Setup: Set up a Schlenk flask equipped with a condenser and a magnetic stir bar. The system should be thoroughly dried and purged with argon.

  • Charging Reactants: To the flask, add the aryl halide, the palladium catalyst, the ligand, and the base under a positive pressure of argon.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent to the flask, followed by the this compound via syringe.

  • Heating and Reflux: Heat the reaction mixture to the desired temperature (often the reflux temperature of the solvent).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique until the starting materials are consumed.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable solvent and filter to remove the catalyst and inorganic salts. The filtrate can then be concentrated and the product purified by chromatography.

IV. Data Presentation and Analysis

Systematic data collection is crucial for understanding and optimizing high-temperature reactions. Key parameters to record and analyze include:

ParameterRecommended Range/ValuePurpose
Reaction Temperature (°C) 120 - 220To ensure sufficient energy for reaction activation while minimizing degradation.
Reaction Time (hours) 2 - 24To allow for complete conversion of starting materials.
Pressure (psig) Atmospheric to 500To maintain liquid phase or control reaction rate.[11]
Catalyst Loading (mol%) 0.5 - 5To achieve a desirable reaction rate.
Solvent High-boiling point, inertTo dissolve reactants and facilitate heat transfer.
Yield (%) Target > 80%To assess the efficiency of the reaction.
Purity (%) Target > 98%To ensure the quality of the final product.

V. Visualization of Experimental Workflow and Logic

General Workflow for High-Temperature Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reactor 1. Assemble and Dry Reactor charge_reactants 2. Charge Reactants and Solvent prep_reactor->charge_reactants inert_atmosphere 3. Establish Inert Atmosphere charge_reactants->inert_atmosphere heating 4. Heat to Target Temperature inert_atmosphere->heating monitoring 5. Monitor Reaction Progress heating->monitoring holding 6. Maintain Temperature for a Set Time monitoring->holding cooling 7. Cool Reaction Mixture holding->cooling extraction 8. Extraction/Filtration cooling->extraction purification 9. Purify Product extraction->purification analysis 10. Characterize Final Product purification->analysis G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed temp Inadequate Temperature start->temp time Insufficient Reaction Time start->time reagents Reagent Purity/Activity start->reagents side_reactions Side Reactions/Degradation start->side_reactions optimize_temp Optimize Temperature Profile temp->optimize_temp increase_time Increase Reaction Duration time->increase_time verify_reagents Verify Reagent Quality reagents->verify_reagents modify_conditions Modify Conditions (e.g., lower temp, add scavenger) side_reactions->modify_conditions

Caption: Troubleshooting Low Reaction Yield.

VI. Concluding Remarks

The successful execution of high-temperature reactions with this compound hinges on a thorough understanding of the compound's properties, meticulous planning of the experimental setup, and unwavering adherence to safety protocols. By leveraging the principles and protocols outlined in this guide, researchers can confidently explore the synthetic potential of this versatile molecule, paving the way for the discovery and development of new chemical entities.

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Application Notes & Protocols: Scale-Up Synthesis of 3-(2-Methoxyethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including polarity, low basicity, and its ability to act as a hydrogen bond acceptor.[1] These attributes make it a frequent inclusion in marketed pharmaceuticals and developmental drug candidates to enhance properties like solubility and target engagement.[1][2] Among the vast array of morpholine analogs, 3-substituted derivatives, such as 3-(2-Methoxyethyl)morpholine, serve as critical intermediates for more complex molecular architectures.

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including reaction safety, process efficiency, cost-effectiveness, and consistent product quality. This guide provides a detailed examination of a scalable synthetic route to this compound, focusing on the practical considerations and critical parameters essential for successful scale-up. We will explore the underlying chemistry, provide a robust, step-by-step protocol, and discuss the rationale behind key process decisions to ensure a safe, efficient, and reproducible manufacturing process.

Strategic Approach to Scale-Up Synthesis

Several synthetic strategies exist for constructing the morpholine ring, including intramolecular cyclization of amino alcohols, reductive etherification, and multi-component reactions.[1][3][4][5] For the specific synthesis of a 3-substituted morpholine like this compound, a highly effective and scalable approach involves the reductive amination and cyclization of a suitable precursor derived from a morpholin-3-one intermediate.

This two-stage strategy is advantageous for scale-up due to:

  • Convergent Synthesis: It allows for the independent preparation of key fragments, which are then combined in the final steps.

  • High Atom Economy: Reductive processes are inherently efficient, minimizing waste.[6]

  • Control over Stereochemistry: While not critical for the achiral target, similar routes can be adapted for chiral syntheses.[7]

  • Robust and Well-Understood Reactions: The reactions involved (e.g., alkylation, reduction) are well-documented and generally behave predictably on a larger scale.

The chosen pathway begins with the N-alkylation of a commercially available morpholin-3-one, followed by a Grignard addition to install the 2-methoxyethyl side chain, and concludes with a diastereoselective reduction of the resulting hemiaminal intermediate.

Synthetic Pathway Overview

G A Morpholin-3-one B N-Protected Morpholin-3-one A->B Protection (e.g., Benzylation) C Tertiary Alcohol Intermediate B->C Grignard Addition (2-Methoxyethylmagnesium bromide) D Hemiaminal Intermediate C->D Rearrangement E This compound (Target Molecule) D->E Diastereoselective Reduction (e.g., NaBH4, H2/Catalyst)

Caption: General synthetic scheme for this compound.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol details the synthesis of this compound starting from N-benzylmorpholin-3-one. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with suitable personal protective equipment (PPE).

Stage 1: Grignard Addition to N-Benzylmorpholin-3-one

Scientist's Notes: This step introduces the key side chain. The use of anhydrous solvents is critical to prevent quenching the highly reactive Grignard reagent. Temperature control is essential to manage the exothermic reaction and prevent side product formation.

Materials & Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • N-Benzylmorpholin-3-one (1.91 kg, 10.0 mol)

  • 2-Methoxyethylmagnesium bromide (1.0 M in THF, 12.0 L, 12.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (5 L)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Add N-benzylmorpholin-3-one (1.91 kg) and anhydrous THF (5 L) to the reactor. Stir until fully dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Grignard Addition: Slowly add the 2-methoxyethylmagnesium bromide solution (12.0 L) via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

    • Process Rationale: Slow addition is crucial to control the exotherm of the Grignard reaction. A temperature spike can lead to undesired side reactions and reduce yield.

  • Reaction Monitoring (IPC): After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by taking a small aliquot, quenching it with NH₄Cl, and analyzing by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly add saturated aqueous NH₄Cl solution to the reactor while maintaining cooling (0-10 °C) to quench the reaction.

    • Safety Note: The quench is highly exothermic and produces flammable gases. Perform this step with extreme caution and ensure adequate cooling and ventilation.

  • Work-up & Extraction: a. Transfer the quenched reaction mixture to a larger separatory funnel or extraction vessel. b. Add Ethyl acetate (EtOAc) and separate the organic layer. c. Extract the aqueous layer twice more with EtOAc. d. Combine the organic layers and wash with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hemiaminal intermediate. This intermediate is often taken directly to the next step without further purification.

Stage 2: Reductive Removal of Benzyl Group and Ring Reduction

Scientist's Notes: This final step involves a catalytic hydrogenation which serves two purposes: it cleaves the N-benzyl protecting group and reduces the hemiaminal to the final morpholine ring. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.[8] The pressure of hydrogen gas is a critical parameter for driving the reaction to completion.

Materials & Equipment:

  • High-pressure hydrogenator (e.g., Parr reactor)

  • Crude hemiaminal intermediate (from Stage 1)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type)

  • Celite™ (diatomaceous earth)

  • Hydrogen gas source

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with the crude hemiaminal intermediate.

  • Solvent & Catalyst: Add Methanol or Ethanol as the solvent and carefully add the 10% Pd/C catalyst (typically 5-10 mol% loading).

    • Safety Note: Pd/C is flammable, especially when dry. Handle the wet catalyst carefully and avoid sources of ignition.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously. The reaction progress can be monitored by the uptake of hydrogen.

    • Process Rationale: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas in this heterogeneous reaction.[9]

  • Reaction Monitoring (IPC): After hydrogen uptake ceases (typically 12-24 hours), cool the reactor, vent the hydrogen, and purge with nitrogen. Analyze a sample by GC-MS or LC-MS to confirm the complete disappearance of the starting material and benzyl group.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH).

    • Safety Note: The filter cake containing Pd/C can be pyrophoric. Do not allow it to dry completely in the air. Keep it wet with solvent until it can be properly quenched and disposed of.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by vacuum distillation to achieve high purity (>98%).

Critical Process Parameters and Data

Successful scale-up requires strict control over key variables. The table below summarizes the critical parameters and their typical ranges for this synthesis.

ParameterStageTypical RangeRationale & Impact on Failure
Temperature 1 (Grignard)0 - 10 °CExceeding this range can cause side reactions, reducing yield and purity.
H₂ Pressure 2 (Hydrogenation)50 - 100 psiInsufficient pressure leads to incomplete reaction and low conversion.
Catalyst Loading 2 (Hydrogenation)5 - 10 mol%Lower loading increases reaction time; higher loading increases cost and filtration complexity.
Solvent Purity 1 (Grignard)Anhydrous (<50 ppm H₂O)Water will quench the Grignard reagent, leading to low or no conversion.
Stirring Rate 2 (Hydrogenation)>300 RPMPoor mixing in the heterogeneous mixture results in slow and incomplete reaction.

Overall Process Workflow

The entire process from starting materials to the final purified product can be visualized in the following workflow diagram.

G cluster_prep Stage 1: Grignard Reaction cluster_hydro Stage 2: Hydrogenation & Purification A Reactor Charge: N-Benzylmorpholin-3-one Anhydrous THF B Cool to 0-5 °C A->B C Slow Addition: 2-Methoxyethyl-MgBr B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous NH4Cl Quench D->E F Extraction with EtOAc E->F G Dry & Concentrate F->G H Charge Hydrogenator: Crude Intermediate, Solvent, Pd/C G->H Crude Hemiaminal I Pressurize with H₂ (50-100 psi) H->I J Heat & Stir (40-50 °C) I->J K Reaction Monitoring (H₂ uptake, GC/MS) J->K L Catalyst Filtration (via Celite™) K->L M Solvent Removal L->M N Vacuum Distillation M->N O Final Product: This compound N->O

Caption: Step-by-step workflow for the scale-up synthesis.

Safety and Environmental Considerations

Hazard Analysis:

  • Grignard Reagents: Highly reactive, flammable, and react violently with water.

  • Tetrahydrofuran (THF): Highly flammable solvent; can form explosive peroxides.

  • Hydrogen Gas: Extremely flammable and explosive.

  • Palladium on Carbon (Pd/C): Flammable solid, potentially pyrophoric upon drying.

Mitigation Strategies:

  • All operations must be conducted in properly grounded equipment under an inert (nitrogen) atmosphere.

  • Use of peroxide-free THF is mandatory.

  • Hydrogenation should be performed in a certified high-pressure reactor in a designated, well-ventilated area.

  • Catalyst handling requires specific procedures, including keeping the catalyst wet at all times during filtration and transfer.

Waste Management:

  • Aqueous waste from the work-up should be neutralized before disposal.

  • Solvent waste should be collected and disposed of according to local environmental regulations.

  • The spent Pd/C catalyst is a hazardous waste and must be quenched (e.g., with dilute acid) and handled by a specialized disposal service.

Conclusion

The synthesis of this compound on a kilogram scale is a feasible process when approached with careful planning and control over critical parameters. The described two-stage route, involving a Grignard addition followed by catalytic hydrogenation, offers a robust and efficient pathway. By adhering to the detailed protocols, understanding the rationale behind each step, and prioritizing safety, researchers and drug development professionals can successfully transition this important chemical intermediate from the laboratory to pilot plant and beyond, ensuring a consistent and high-quality supply for downstream applications.

References

  • Vertex AI Search Result[1]: Details on the importance and properties of the morpholine motif in medicinal chemistry.

  • Vertex AI Search Result[7]: Information on asymmetric hydrogenation for synthesizing chiral morpholines, relevant to catalytic reduction steps.

  • Vertex AI Search Result[3]: Describes strategies for synthesizing substituted morpholines, including Pd-catalyzed reactions.

  • Vertex AI Search Result[10]: Discusses the synthesis of morpholines from 1,2-amino alcohols, a common alternative strategy.

  • Vertex AI Search Result[4]: Provides an overview of various synthetic methods for morpholines.

  • Vertex AI Search Result[5]: Mentions multi-component reactions for synthesizing morpholine derivatives.

  • Vertex AI Search Result[6]: Details on large-scale reductive amination, a core reaction type in the protocol.

  • Vertex AI Search Result[2]: Highlights industrial trends and applications of morpholine derivatives.

  • Vertex AI Search Result[8]: General information on catalytic hydrogenation reactions and catalysts.

  • Vertex AI Search Result[9]: Describes the mechanism and practical aspects of heterogeneous catalytic hydrogenation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the reaction dynamics to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of substituted morpholines.

Q1: What are the primary synthetic strategies for preparing 3-substituted morpholines like this compound?

There are several established routes to the morpholine core, which can be adapted for 3-substituted analogs. The most common strategies start from 1,2-amino alcohols.[1][2] A highly relevant and adaptable method involves the intramolecular cyclization of a diethanolamine derivative. For this compound, this would typically involve the acid-catalyzed dehydration of N-(2-hydroxyethyl)-N-(2-methoxyethyl)ethanolamine. Another modern and efficient approach is the use of ethylene sulfate to achieve selective monoalkylation of a primary amine, followed by cyclization.[3][4][5] This method offers high yields and avoids harsh acidic conditions.[5] Tandem hydroamination and asymmetric transfer hydrogenation reactions of aminoalkyne substrates also provide an efficient route to 3-substituted morpholines.[4]

Q2: How critical is the choice of dehydrating agent or catalyst in the cyclization reaction?

The choice is paramount as it directly influences reaction rate, yield, and byproduct profile. In the classic dehydration of a diethanolamine derivative, strong acids like concentrated sulfuric acid are used.[6][7] While effective, this method requires high temperatures (180-210°C) and can lead to charring and other side reactions if not carefully controlled.[6] Alternative industrial methods utilize hydrogenation catalysts (e.g., nickel, copper, cobalt on an alumina carrier) for the reaction of diethylene glycol with an appropriate amine under high temperature and pressure.[7][8] This catalytic approach can offer higher selectivity. For lab-scale synthesis aiming for greener conditions, reagents like ethylene sulfate with a base (e.g., tBuOK) provide a redox-neutral pathway that often results in cleaner reactions and simpler purification.[3][5]

Q3: What are the major impurities I should expect, and how do they form?

Byproduct formation is a primary challenge in morpholine synthesis. In dehydration reactions, incomplete cyclization can leave unreacted starting amino alcohol in the final product.[8] At the high temperatures required for acid-catalyzed dehydration, side reactions can lead to the formation of high-molecular-weight condensation products, often referred to as "heavies," which can reduce yield and complicate purification.[8] Another potential byproduct is N-ethylmorpholine, which can arise from side reactions depending on the specific precursors and conditions.[8] Careful control of temperature and reaction time is crucial to minimize these impurities.[6]

Troubleshooting Guide: Low Reaction Yield & Impurities

This section provides direct, actionable solutions to common problems encountered during the synthesis.

Q1: My reaction yield is consistently low, and the product is a dark, viscous oil. What's going wrong?

This is a classic issue in acid-catalyzed dehydration of diethanolamine derivatives, pointing to several potential root causes.

  • Causality: The reaction requires a delicate balance. Sufficient thermal energy is needed to overcome the activation barrier for cyclization, but excessive heat causes decomposition and polymerization of reactants and products, leading to charring. The acid acts as a catalyst and dehydrating agent, but an incorrect concentration fails to drive the reaction to completion.

  • Solutions:

    • Inadequate Temperature Control: The temperature must be rigorously maintained, typically between 180-210°C.[6] A drop of just 10-15°C can drastically lower the yield.

      • Action: Use a calibrated high-temperature thermometer or thermocouple. Employ a heating mantle with a stirrer for uniform heat distribution. Avoid direct, intense heating with a flame, which can cause localized overheating.

    • Insufficient Reaction Time: This dehydration is often slow.

      • Action: Ensure the reaction is heated for the required duration, which can be 15 hours or more, to allow the cyclization to reach completion.[6]

    • Improper Acid Concentration: The amount and concentration of sulfuric or hydrochloric acid are critical.

      • Action: Verify the concentration of your acid. Ensure the correct stoichiometric amount is used to catalyze the reaction and absorb the water produced effectively.[6]

    • Inefficient Purification: Morpholine and its derivatives are often hygroscopic (readily absorb moisture).[6]

      • Action: After neutralizing the acidic crude product, ensure it is thoroughly dried, for example, with potassium hydroxide (KOH) pellets, before the final distillation.[6]

Q2: I'm observing significant byproduct peaks in my GC-MS/NMR analysis. How can I improve the reaction's selectivity?

Poor selectivity often stems from suboptimal reaction conditions or catalyst choice, leading to competing side reactions.

  • Causality: Side reactions, such as intermolecular condensations or rearrangements, compete with the desired intramolecular cyclization. The choice of catalyst and reaction conditions can favor one pathway over another.

  • Solutions:

    • Re-evaluate the Synthetic Route: If traditional dehydration proves problematic, consider a milder, more selective modern method. The reaction of the corresponding 1,2-amino alcohol with ethylene sulfate is highly selective for N-monoalkylation, which is then followed by a base-mediated cyclization, often resulting in a much cleaner product profile.[3][5]

    • Optimize Catalyst/Reagent Stoichiometry: For acid-catalyzed reactions, an excess of acid can sometimes promote side reactions. Perform a systematic optimization to find the ideal catalytic amount.

    • Control Addition Rate: If the reaction is highly exothermic, consider slow, dropwise addition of reagents at a lower temperature before heating to the final reaction temperature. This can prevent initial temperature spikes that might trigger side reactions.

Q3: My reductive amination attempt to synthesize the precursor is showing very low conversion. What are the possible reasons?

Reductive amination is a common method for preparing the N-substituted diethanolamine precursor, but it has its own set of challenges.

  • Causality: This reaction depends on the formation of an iminium ion intermediate, which is then reduced. The rate of this formation and the effectiveness of the reducing agent are critical for high conversion.

  • Solutions:

    • Ineffective Reducing Agent: Sodium borohydride might not be strong enough for all substrates.

      • Action: Switch to a more suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations of more challenging substrates.[6]

    • Suboptimal pH: The pH must be controlled to facilitate iminium ion formation without deactivating the amine.

      • Action: Maintain a mildly acidic pH (typically 4-6) using a buffer system or by careful addition of a weak acid like acetic acid.

    • Water Removal: The formation of the imine/iminium ion is a condensation reaction that produces water.

      • Action: Consider using a Dean-Stark apparatus or adding molecular sieves to remove water and drive the equilibrium towards the intermediate.

Data & Protocols

Table 1: Troubleshooting Reaction Parameters
IssueParameterSuboptimal ConditionRecommended OptimizationExpected Outcome
Low Yield Temperature<180°C or >210°C (erratic)Maintain stable 190-200°C with PID controllerIncreased conversion, less charring
Low Yield Reaction Time<12 hoursExtend to 15-20 hours with progress monitoringDrive reaction to completion
Impurity Formation CatalystHarsh Acid (H₂SO₄)Switch to milder tBuOK/Ethylene Sulfate routeHigher selectivity, cleaner product
Low Conversion Reducing AgentNaBH₄Use NaBH(OAc)₃Improved yield in reductive amination
Protocol: Proposed Synthesis via Acid-Catalyzed Dehydration

This protocol is a generalized procedure based on the well-established dehydration of diethanolamine and should be optimized for the specific substrate, N-(2-hydroxyethyl)-N-(2-methoxyethyl)ethanolamine.[6][8]

  • Acidification: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, carefully add the N-substituted diethanolamine precursor. Slowly add concentrated sulfuric acid dropwise with efficient stirring and cooling in an ice bath. The reaction is highly exothermic. Continue until the mixture is strongly acidic (pH ~1).

  • Dehydration/Cyclization: Heat the resulting mixture using a heating mantle. Drive off the water until the internal temperature reaches and is maintained at 190-200°C. Hold at this temperature for at least 15 hours.[6]

  • Neutralization & Workup: Allow the mixture to cool significantly. Carefully and slowly neutralize the mixture with a strong base (e.g., a concentrated solution of NaOH or solid KOH), ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying & Purification: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation to obtain the final this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving low yield issues in the synthesis.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Low Yield / High Impurity Temp Incorrect Temperature Problem->Temp Time Insufficient Time Problem->Time Catalyst Catalyst / Reagent Issue Problem->Catalyst Purification Inefficient Purification Problem->Purification Sol_Temp Calibrate Thermometer Use Heating Mantle Maintain 180-210°C Temp->Sol_Temp Address Sol_Time Extend Reaction Time (>15 hours) Monitor by TLC/GC Time->Sol_Time Address Sol_Catalyst Verify Acid Concentration Consider Greener Route (e.g., Ethylene Sulfate) Catalyst->Sol_Catalyst Address Sol_Purification Dry Crude Thoroughly (KOH) Perform Fractional Vacuum Distillation Purification->Sol_Purification Address

Caption: Logical workflow for troubleshooting low yield in morpholine synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gagnon, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]

  • Palchykov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Wikipedia. Morpholine. [Link]

Sources

Technical Support Center: Purification of 3-(2-Methoxyethyl)morpholine & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Methoxyethyl)morpholine and its analogous structures. As researchers and drug development professionals, you are aware that achieving high purity is paramount for the integrity of downstream applications. Morpholine derivatives, while versatile, present unique purification challenges primarily due to the basicity of the tertiary amine nitrogen.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is purifying my morpholine derivative on a standard silica gel column so difficult? My compound either streaks or doesn't elute.

This is the most common issue researchers face with this class of compounds. The difficulty arises from a fundamental acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The tertiary amine in your morpholine derivative is basic. This leads to a strong, often irreversible, binding of your compound to the stationary phase, resulting in significant peak tailing, poor separation, or complete retention of the product on the column.[1]

Q2: What are the most common impurities I should expect during the synthesis and purification of these compounds?

Impurities can originate from starting materials, side reactions, or degradation. Typical impurities include:

  • Unreacted Starting Materials: Such as the parent morpholine or the alkylating agent.

  • Over-alkylation Products: If using alkyl halides, it's possible to form quaternary ammonium salts, which are highly polar and can complicate purification.[2]

  • Reagents and Catalysts: From the preceding reaction step.

  • Oxidation Byproducts: Amines can be susceptible to air oxidation, especially over time or at elevated temperatures, leading to the formation of N-oxides and other colored impurities.[3] This is often observed as a yellow or brown discoloration.

Q3: I have a new this compound derivative. What is the best general purification strategy?

A systematic approach is crucial. The optimal strategy depends on the physical properties of your compound (liquid vs. solid) and the nature of the impurities. A robust workflow is outlined below.

cluster_start Initial State cluster_workup Work-up cluster_analysis Analysis & Decision cluster_purification Primary Purification cluster_final Final Steps start Crude Reaction Mixture workup Aqueous Work-up (e.g., Acidic Wash) start->workup analysis Analyze Crude Product (TLC, Crude NMR) workup->analysis distillation Vacuum Distillation analysis->distillation Liquid & Thermally Stable recrystallization Recrystallization analysis->recrystallization Solid chromatography Column Chromatography analysis->chromatography Complex Mixture or Non-crystalline Solid purity_check Assess Purity (HPLC, GC, NMR) distillation->purity_check recrystallization->purity_check chromatography->purity_check final_product Pure Compound purity_check->final_product

Caption: General purification workflow for morpholine derivatives.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Area: Column Chromatography

Q: My compound is streaking badly on the silica TLC plate and column. How can I fix this?

  • Causality: Streaking (tailing) is a visual confirmation of the strong acid-base interaction discussed in the FAQ. Your basic amine is binding variably and strongly to the acidic silica gel.

  • Solution 1 (Mobile Phase Modification): The most common solution is to add a small amount of a competitive base to your mobile phase (eluent).[1] This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Action: Add 0.5-2% triethylamine (Et₃N) or 0.5% ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane). Always run a new TLC with the modified eluent to determine the new Rf value before starting the column.

  • Solution 2 (Alternative Stationary Phase): If mobile phase modification is insufficient, change the stationary phase to one that is not acidic.[2]

    • Action: Use basic alumina instead of silica gel. Alternatively, for more challenging separations, use amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[1]

cluster_problem The Problem cluster_solutions The Solutions problem Basic Amine + Acidic Silica streaking Streaking / Tailing problem->streaking solution1 Modify Mobile Phase (Add Et3N / NH4OH) streaking->solution1 Option 1 solution2 Change Stationary Phase (Basic Alumina or Amine-Silica) streaking->solution2 Option 2 good_sep Good Separation solution1->good_sep solution2->good_sep

Caption: Troubleshooting strategy for amine purification on silica gel.

Q: My compound is completely stuck on the silica column. Even 100% methanol won't elute it.

  • Causality: This indicates an extremely strong interaction. The protonated amine is essentially bound as a salt to the silica surface.

  • Solution: You need a highly competitive and aggressive eluent system to disrupt this binding.

    • Action: Prepare a solvent system of Dichloromethane (DCM), Methanol (MeOH), and concentrated Ammonium Hydroxide (NH₄OH), typically in a ratio of 90:10:1. This combination provides high polarity (MeOH) and a strong base (NH₄OH) to displace your product.[1] Be aware that this can sometimes co-elute very polar impurities.

Area: Distillation & Recrystallization

Q: My liquid morpholine derivative is turning dark brown upon heating for vacuum distillation. What's happening?

  • Causality: The discoloration suggests thermal decomposition or oxidation, which can be accelerated at high temperatures even under vacuum.[3] Amines are prone to oxidation.

  • Solution: Minimize oxygen exposure and reduce the distillation temperature.

    • Action 1: Ensure your distillation apparatus is completely free of leaks and maintain a strong inert atmosphere (nitrogen or argon) throughout the setup and distillation process.

    • Action 2: Use a high-quality vacuum pump to achieve a lower pressure. A lower pressure will decrease the boiling point of your compound, allowing distillation to occur at a gentler temperature.

Q: I am struggling to find a suitable single solvent for recrystallization.

  • Causality: It is common for a compound to be highly soluble in many solvents when hot and still quite soluble when cold, or insoluble in everything. This is where a binary solvent system becomes invaluable.

  • Solution: Identify one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.

    • Action: Dissolve your crude compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.[4]

Common IssuePotential CauseRecommended Solution
Streaking in Chromatography Acid-base interaction with silicaAdd 1% triethylamine to the eluent OR use basic alumina.[1][2]
Product Discoloration Oxidation or thermal decompositionHandle and store under an inert atmosphere (N₂/Ar); purify via distillation or recrystallization if discoloration is minor.[3]
Low Reaction Yield Reagent decomposition due to air/moistureEnsure starting amine is pure before use; consider re-purifying it if it has been stored for a long time.[3]
Formation of Emulsions Similar polarity between organic/aqueous layersAdd brine (saturated NaCl solution) to increase the polarity of the aqueous layer and help break the emulsion.
Difficulty Removing Amine Impurities Basicity of impuritiesWash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[5]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with a Modified Eluent
  • TLC Analysis: Determine a suitable eluent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf of ~0.3. Add 1% triethylamine to this system and re-run the TLC to confirm the new Rf.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (without the added triethylamine) as a slurry.

  • Equilibration: Run 2-3 column volumes of the final eluent (containing 1% triethylamine) through the packed column to neutralize the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Elute the column with the triethylamine-modified solvent system, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine (BP: 89.5 °C) may require co-evaporation with a solvent like toluene or placing the flask under high vacuum to fully remove.

Protocol 2: Purification by Acid/Base Extraction

This protocol is excellent for removing non-basic organic impurities from your basic morpholine product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash it 2-3 times with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will become protonated (R₃NH⁺Cl⁻) and move into the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers containing your protonated product. Discard the organic layer (after checking by TLC to ensure no product remains).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).

  • Re-extraction: Your deprotonated, neutral product will now be insoluble in the aqueous layer. Extract the product back into an organic solvent (DCM or ethyl acetate) by washing 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[5]

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying purity.

  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Method Development: Develop a mobile phase gradient, typically using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape for amines), to achieve good separation. Set the detector wavelength to a value where your compound has strong UV absorbance.[6][7]

  • Analysis: Inject the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is often required for drug development applications.[6]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

  • PubMed. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • PubMed Central. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

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common side products in the synthesis of N-alkoxyethyl morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Alkoxyethyl Morpholines

Welcome to the technical support guide for the synthesis of N-alkoxyethyl morpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during synthesis. This guide provides in-depth, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to empower your synthetic strategy.

Q1: I'm observing an unexpected byproduct in my synthesis of an N-alkoxyethyl morpholine via the Williamson ether synthesis route (morpholine + 2-alkoxyethyl halide). What is the likely identity of this impurity?

A1: When synthesizing N-alkoxyethyl morpholines via the reaction of morpholine with a 2-alkoxyethyl halide, several side products can arise. The most common culprits are 1,2-bis(morpholino)ethane and vinyl ethers .

  • 1,2-bis(morpholino)ethane: This byproduct forms if your 2-alkoxyethyl halide starting material is contaminated with 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane). Morpholine, being a potent nucleophile, will react with both ends of the dihalide, leading to a dimeric structure. This is a classic example of a double SN2 reaction.

  • Vinyl Ethers: Alkoxides, which can be present or formed in situ if a strong base is used, can promote an E2 elimination reaction with the 2-alkoxyethyl halide, especially at elevated temperatures.[1][2] This is more prevalent with secondary halides but can occur with primary halides under forcing conditions. The base removes a proton from the carbon adjacent to the halogen, leading to the formation of a double bond and the elimination of the halide.

Causality: The formation of these byproducts is directly linked to the purity of your starting materials and the reaction conditions. The nucleophilicity of morpholine makes it highly reactive towards any electrophilic contaminants.[3]

Q2: My reaction involves morpholine with an epoxide in the presence of an alcohol, and I'm getting a complex product mixture. What are the probable side reactions?

A2: The ring-opening of epoxides is a powerful method for this synthesis, but it is susceptible to several competing reactions.[4]

  • Epoxide Polymerization: Epoxides can polymerize, particularly in the presence of strong acids or bases which can catalyze the reaction. This leads to the formation of polyether chains, which can significantly complicate purification.

  • Diether Formation: The alcohol solvent or co-reagent is also a nucleophile and can compete with morpholine to open the epoxide ring.[5] This results in the formation of a diether byproduct.

  • Regioisomer Formation: If you are using an unsymmetrical epoxide, nucleophilic attack can occur at either of the two epoxide carbons. Under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon (an SN2-type mechanism).[6][7] Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon.[7] This can lead to a mixture of regioisomers which may be difficult to separate.

Causality: The regioselectivity and the extent of side reactions are governed by the reaction mechanism (SN1 vs. SN2 character) and the relative nucleophilicity of the species present in the reaction mixture.[4]

Q3: How can I minimize the formation of 1,2-bis(morpholino)ethane in my reaction?

A3: Preventing the formation of this dimeric byproduct is crucial for achieving high purity.

  • Ensure Starting Material Purity: The most critical step is to use high-purity 2-alkoxyethyl halide. Analyze your starting material by GC-MS or NMR to check for the presence of any 1,2-dihaloethane contaminants. If necessary, purify the halide by distillation before use.

  • Control Stoichiometry: Using a slight excess of the 2-alkoxyethyl halide can help ensure that the morpholine is fully consumed by the desired mono-alkylation reaction, but this must be balanced to avoid leftover starting material. A 1:1 molar ratio is a good starting point.[8]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While higher temperatures increase the reaction rate, they can also promote unwanted pathways.[1]

Q4: What are the best practices for preventing epoxide polymerization during my synthesis?

A4: Suppressing epoxide polymerization is key to a clean reaction and straightforward purification.

  • Catalyst Choice: Avoid using strong, non-selective Lewis or Brønsted acids. If a catalyst is needed, consider milder options.

  • Slow Addition: Add the epoxide slowly to the reaction mixture containing morpholine and the alcohol. This maintains a low instantaneous concentration of the epoxide, favoring the desired bimolecular reaction over polymerization.

  • Temperature Management: Exothermic polymerization can lead to a runaway reaction. Maintain strict temperature control, often at or below room temperature, using an ice bath if necessary.

Q5: I've identified a specific byproduct. What are the most effective methods for purification?

A5: The choice of purification method depends on the physical properties of your desired N-alkoxyethyl morpholine and the contaminating byproduct.

Purification MethodBest ForAdvantagesDisadvantages
Fractional Distillation Separating liquids with significantly different boiling points (e.g., desired product from higher-boiling 1,2-bis(morpholino)ethane).[8]Scalable, cost-effective for large quantities.Not suitable for thermally unstable compounds or compounds with very close boiling points.
Flash Column Chromatography Separating compounds with different polarities.[9]High resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent for large scales.
Recrystallization Purifying solid products from soluble impurities.[8]Can yield very high purity material.Only applicable to solid compounds; yield can be lost in the mother liquor.
Acid-Base Extraction Separating the basic morpholine product from neutral byproducts (e.g., vinyl ethers or diethers).Simple and effective for removing non-basic impurities.May not separate the desired product from other basic byproducts like 1,2-bis(morpholino)ethane.

Visualizing Reaction Pathways and Troubleshooting

Understanding the competing reactions is the first step to controlling them. The following diagrams illustrate the desired synthesis pathway versus a common side reaction, and a logical workflow for troubleshooting common issues.

G Morpholine Morpholine Desired_Product N-Alkoxyethyl Morpholine (Desired Product) Morpholine->Desired_Product  Sₙ2 Reaction Side_Product 1,2-bis(morpholino)ethane (Side Product) Morpholine->Side_Product Double Sₙ2 Reaction AlkylHalide 2-Alkoxyethyl Halide AlkylHalide->Desired_Product Dihalo_Impurity 1,2-Dihaloethane (Impurity) Dihalo_Impurity->Side_Product

Caption: Desired vs. Side Reaction Pathway.

TroubleshootingWorkflow start Problem Observed: Low Yield / Impure Product check_crude Analyze Crude Mixture (GC-MS, NMR) start->check_crude identify_byproduct Identify Byproduct(s) check_crude->identify_byproduct cause_impurity Cause: Impure Starting Material? identify_byproduct->cause_impurity cause_conditions Cause: Suboptimal Conditions? identify_byproduct->cause_conditions cause_impurity->cause_conditions No solution_purify_sm Action: Purify Starting Materials (e.g., Distill Halide) cause_impurity->solution_purify_sm Yes solution_adjust_temp Action: Adjust Temperature or Addition Rate cause_conditions->solution_adjust_temp Yes solution_change_stoich Action: Modify Stoichiometry cause_conditions->solution_change_stoich Yes solution_purify_prod Purify Final Product (Distillation, Chromatography) solution_purify_sm->solution_purify_prod solution_adjust_temp->solution_purify_prod solution_change_stoich->solution_purify_prod

Caption: Troubleshooting Workflow for Synthesis.

Experimental Protocol: Purification by Fractional Distillation

This protocol provides a general procedure for purifying a liquid N-alkoxyethyl morpholine from a higher-boiling byproduct such as 1,2-bis(morpholino)ethane.

Objective: To separate the target compound from less volatile impurities.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Add the crude product and a boiling chip to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is critical for efficient separation.

  • Heating: Begin heating the flask gently. Stir the mixture if using a magnetic stir bar.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. A temperature gradient will establish along the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate, which may contain low-boiling impurities or residual solvent, in a separate receiving flask.

    • Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of your desired product, switch to a clean receiving flask. Collect the distillate while the temperature remains constant.

    • Final Fraction: A sharp increase in temperature indicates that the higher-boiling impurity is beginning to distill. At this point, stop the distillation or switch to another receiving flask to collect this fraction separately.

  • Analysis: Analyze the collected main fraction for purity using an appropriate technique (e.g., GC, NMR). Combine pure fractions if necessary.

Self-Validation: The success of the purification is validated by the stable temperature plateau during the collection of the main fraction and confirmed by post-purification analysis showing the absence of the byproduct peak.

References

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds (Patent No. WO2009082884A1).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Ferrié, L., et al. (2016). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews.
  • ScienceMadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access.
  • National Center for Biotechnology Information. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
  • Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Synth. Chem.
  • University of Illinois Chicago. (n.d.). Alcohols, Ethers, and Epoxides. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Zhu, M., et al. (2013).
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amine. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during these synthetic procedures. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Synthesis of the Morpholine Scaffold via Dehydration of Diethanolamine

The dehydration of diethanolamine is a foundational method for the synthesis of the morpholine ring. While seemingly straightforward, it is fraught with potential pitfalls that can significantly impact yield and purity.

Question 1: My morpholine synthesis from diethanolamine resulted in a low yield and a dark, viscous product. What are the likely causes, and how can I improve the outcome?

Answer:

Low yields and the formation of dark, viscous materials in this reaction are common and typically stem from a few critical parameters not being adequately controlled. Let's break down the likely culprits and the corresponding solutions.

  • Inadequate Temperature Control: This is the most frequent cause of poor outcomes. The cyclization of diethanolamine requires a high temperature, typically in the range of 180-210°C, to proceed efficiently.[1] A temperature drop of even 10-15°C can lead to a significant decrease in yield. Conversely, excessive temperatures can cause charring and the formation of polymeric side products, leading to the dark, viscous appearance of your crude product.

    • Troubleshooting & Optimization:

      • Use a calibrated high-temperature thermometer or thermocouple to accurately monitor the internal reaction temperature.

      • Employ a reliable heating mantle with a stirrer to ensure even heat distribution.

      • If you observe charring, reduce the temperature and consider a longer reaction time to compensate.

  • Insufficient Reaction Time: This dehydration is a slow process. To ensure the reaction goes to completion, a prolonged heating period of at least 15 hours is often necessary.[1][2]

    • Troubleshooting & Optimization:

      • Monitor the reaction progress by periodically taking small aliquots (if feasible and safe at that temperature) and analyzing them by a suitable method like GC-MS after a work-up.

      • If the reaction appears to have stalled, consider extending the reaction time.

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[1] Using an insufficient amount or a less concentrated acid will result in incomplete reaction.

    • Troubleshooting & Optimization:

      • Ensure you are using a high-quality, concentrated acid.

      • The molar ratio of diethanolamine to acid is critical. A common protocol uses a significant excess of acid to drive the reaction.

  • Inefficient Water Removal: The reaction produces water, and its presence can inhibit the forward reaction by Le Chatelier's principle.

    • Troubleshooting & Optimization:

      • Ensure your reaction setup includes an efficient condenser to allow for the removal of water as it forms, driving the equilibrium towards the product.

The following table provides a summary of reaction conditions and their impact on yield, based on literature data.

ParameterConditionExpected OutcomeReference
Temperature 190-210°COptimal yield (up to 79.3%)
< 180°CIncomplete reaction, low yield[1]
> 220°CIncreased side products, charring
Reaction Time 15 hoursGood conversion[1][2]
< 12 hoursIncomplete reaction
Diethanolamine:H₂SO₄ (molar ratio) 1:1.8High yield (79.3%)
Experimental Protocol: Synthesis of Morpholine from Diethanolamine

This lab-scale protocol is based on the dehydration of diethanolamine using hydrochloric acid.

  • Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a thermocouple, a mechanical stirrer, and a condenser, add 62.5 g of diethanolamine.

  • Acidification: While cooling the flask in an ice bath and stirring, slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2][3]

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[1][2]

  • Work-up:

    • Allow the mixture to cool to approximately 160°C and pour it into a heat-resistant dish to solidify.

    • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

    • Transfer the mixture to a round-bottom flask and perform a distillation.

  • Purification:

    • Collect the crude, wet morpholine distillate.

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.[1]

    • For final purification, reflux the morpholine over a small piece of sodium metal (~1 g) for 1 hour, and then perform a fractional distillation, collecting the pure morpholine product at a boiling range of 126-129°C.[1]

G cluster_0 Troubleshooting Low Yield in Morpholine Synthesis cluster_1 Solutions start Low Yield / Dark Product q1 Check Temperature Control (180-210°C) start->q1 q2 Verify Reaction Time (≥ 15 hours) start->q2 q3 Confirm Acid Concentration & Stoichiometry start->q3 q4 Assess Water Removal Efficiency start->q4 s1 Use Calibrated Thermometer & Even Heating q1->s1 s2 Extend Reaction Time & Monitor Progress q2->s2 s3 Use Concentrated Acid & Correct Ratio q3->s3 s4 Improve Condenser Setup q4->s4

Caption: Troubleshooting workflow for low yield in morpholine synthesis.

Section 2: Reductive Amination for the Synthesis of N-Substituted Morpholine Derivatives

Reductive amination is a versatile and widely used method for the N-alkylation of morpholine. It involves the reaction of morpholine with an aldehyde or a ketone in the presence of a reducing agent.

Question 2: I am attempting a reductive amination between morpholine and a sterically hindered ketone, but I am observing very low conversion. What are the possible reasons for this, and what solutions can I try?

Answer:

Low conversion in the reductive amination of a sterically hindered ketone with morpholine is a common challenge. The primary reason is the slow formation of the key iminium ion intermediate, which is then reduced.[4]

  • Slow Iminium/Enamine Formation: The initial condensation between the secondary amine (morpholine) and the ketone to form a hemiaminal, followed by dehydration to an iminium ion or an enamine, is often the rate-limiting step, especially with sterically hindered ketones.[4][5]

    • Troubleshooting & Optimization:

      • Use of a Lewis Acid: Employ a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the ketone towards nucleophilic attack by the morpholine.

      • Two-Step Procedure: Consider a two-step approach where the enamine is formed first, often with azeotropic removal of water using a Dean-Stark trap, followed by the addition of the reducing agent.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. A common mistake is using a reducing agent that is too reactive and reduces the ketone starting material faster than the iminium ion intermediate.

    • Troubleshooting & Optimization:

      • Selective Reducing Agents: Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] These reagents are particularly effective because they are more reactive towards the protonated iminium ion than the neutral ketone.[6] NaBH(OAc)₃ is often preferred due to the toxicity of NaBH₃CN.[7]

  • Suboptimal pH: The reaction is pH-sensitive. The formation of the iminium ion is acid-catalyzed, but if the pH is too low, the morpholine will be protonated and become non-nucleophilic.

    • Troubleshooting & Optimization:

      • Maintain a weakly acidic pH, typically between 4 and 6. This can be achieved by adding a small amount of acetic acid or using a buffer system.

The following table compares common reducing agents for reductive amination.

Reducing AgentAdvantagesDisadvantagesReference
NaBH(OAc)₃ Mild, highly selective, less toxicMore expensive[6][7]
NaBH₃CN Highly selective for iminium ionsHighly toxic, generates cyanide waste[6][7]
NaBH₄ Inexpensive, readily availableLess selective, can reduce the starting carbonyl[6]
Experimental Protocol: Reductive Amination of a Ketone with Morpholine

This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of the ketone (1.0 equiv) and morpholine (1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 equiv).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_0 Reductive Amination Troubleshooting cluster_1 Solutions start Low Conversion q1 Slow Iminium/Enamine Formation? start->q1 q2 Ineffective Reducing Agent? start->q2 q3 Suboptimal pH? start->q3 s1 Use Lewis Acid (e.g., Ti(OiPr)₄) or Two-Step Protocol q1->s1 s2 Switch to Selective Agent (e.g., NaBH(OAc)₃) q2->s2 s3 Maintain pH 4-6 (e.g., add Acetic Acid) q3->s3

Caption: Troubleshooting workflow for reductive amination.

Section 3: N-Alkylation of Morpholine

Direct N-alkylation of morpholine with alkyl halides is a fundamental transformation. However, issues such as low reactivity and side reactions can arise.

Question 3: My N-alkylation of morpholine with a primary alkyl bromide is sluggish, and I'm observing the formation of side products. How can I optimize this reaction?

Answer:

Sluggish N-alkylation and the formation of side products can often be attributed to the choice of base, solvent, and reaction temperature.

  • Inappropriate Base: The choice of base is crucial for deprotonating the morpholine and facilitating the nucleophilic attack on the alkyl halide.

    • Troubleshooting & Optimization:

      • If you are using a weak base, it may not be strong enough. Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For hindered substrates, a hindered organic base like diisopropylethylamine (DIPEA) can be effective.

  • Poor Solvent Solubility: If the reactants, particularly the base, are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.

    • Troubleshooting & Optimization:

      • Ensure you are using a solvent in which all components are reasonably soluble. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can also influence the reaction rate and selectivity.[8]

  • Reaction Temperature is Too Low: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Troubleshooting & Optimization:

      • If the reaction is being run at room temperature, try incrementally increasing the temperature (e.g., to 50°C, 80°C, or reflux) while monitoring the reaction progress.

  • Side Reactions: The most common side reaction is over-alkylation if the starting amine is not morpholine itself (i.e., a primary amine). With morpholine, side reactions are less common but can occur with certain substrates.

Section 4: Pictet-Spengler Reaction for Morpholine Analogs

While the classical Pictet-Spengler reaction leads to tetrahydroisoquinolines, analogous cyclizations can be employed to synthesize morpholine-containing fused heterocyclic systems.

Question 4: I am attempting a Pictet-Spengler type reaction with an electron-deficient aldehyde, and the reaction is not proceeding. What are the key factors to consider?

Answer:

The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of both the β-arylethylamine and the carbonyl component.[9]

  • Poorly Nucleophilic Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your starting material is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the cyclization.

    • Troubleshooting & Optimization:

      • If possible, start with a more electron-rich aromatic substrate.

      • Harsher reaction conditions, such as stronger acids and higher temperatures, may be required.

  • Unreactive Carbonyl Compound: Electron-deficient aldehydes are less electrophilic and will react more slowly with the amine to form the iminium ion intermediate.

    • Troubleshooting & Optimization:

      • Use a stronger acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), to promote the formation of the more electrophilic iminium ion.[10]

      • Consider a two-step procedure where the imine is pre-formed before the addition of the acid catalyst for cyclization.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify morpholine, which is known to be hygroscopic?

A1: Due to its hygroscopic nature, the purification of morpholine requires careful exclusion of moisture. A standard and effective procedure involves:

  • Neutralizing any acidic impurities with a base (e.g., sodium hydroxide).

  • Performing an initial distillation to obtain crude morpholine.

  • Thoroughly drying the crude product over a strong drying agent like potassium hydroxide (KOH) pellets.[1]

  • A final fractional distillation, often over sodium metal, to obtain pure, dry morpholine.[1]

Q2: What are the main safety concerns when synthesizing morpholine?

A2: The dehydration of diethanolamine involves the use of concentrated strong acids at very high temperatures, which is hazardous. The addition of the acid to diethanolamine is highly exothermic.[2][3] Morpholine itself is a flammable and corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases....
  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
  • BenchChem. (2025).
  • Enamine Formation from Secondary Amines | Aldehyde & Ketone Reactions Explained. (2021, February 13). [Video]. YouTube.
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Enamine Formation and Reactions. (2020, April 1). [Video]. YouTube.
  • Master Organic Chemistry. (2025, April 16). Enamines.
  • ResearchGate. (n.d.). Kinetics of Gas-Phase Reaction of OH with Morpholine: An Experimental and Theoretical Study.
  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Imine and Enamine Formation Reactions With Reductive Amin
  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?.
  • ResearchGate. (n.d.). Effect of the morpholine amount on the reaction yield.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Morpholine Preparation from Diethanolamine. (2022, August 1). [Video]. YouTube.
  • MDPI. (2024, May 18).
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Dissertation. (n.d.).
  • ChemRxiv. (2024, September 6).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Reductions with 4-Methylmorpholine-borane.
  • Journal of the American Chemical Society. (2026, January 13).

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managing hygroscopic nature of morpholine compounds in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of morpholine and its derivatives in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine-based reaction failing or giving low yields? I suspect water is the issue.

This is a common and valid concern. Morpholine is a hygroscopic amine, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly impact your reaction in several ways:

  • Reaction with Sensitive Reagents: Many reagents, such as organometallics (e.g., Grignard reagents, organolithiums), acid chlorides, and some catalysts, are highly water-sensitive. Water will quench these reagents, effectively reducing their stoichiometry and halting your reaction.

  • Hydrolysis of Intermediates or Products: If your reaction involves water-labile functional groups (e.g., esters, anhydrides, enamines), the presence of water can lead to their hydrolysis, resulting in byproducts and reduced yield of the desired product.[3]

  • Altering Catalyst Activity: In many catalytic cycles, particularly in transition-metal catalysis, water can act as a ligand, poison the catalyst, or participate in undesired side reactions, thereby reducing catalytic efficiency.[4]

  • Shifting Reaction Equilibria: For reactions that produce water as a byproduct (e.g., dehydrations, imine formations), starting with wet morpholine can inhibit the forward reaction by shifting the equilibrium towards the reactants.[4]

Q2: How can I tell if my morpholine is "wet"?

Visual inspection is often unreliable. While significant water contamination might make the liquid appear cloudy, lower but still detrimental amounts of water are not visible. The most reliable methods for quantifying water content are:

  • Karl Fischer Titration: This is the gold standard for water determination in organic solvents and reagents.[5] It is highly sensitive and specific to water.

  • Proton NMR (¹H NMR): While less quantitative than Karl Fischer, the presence of a broad singlet, typically between 1.5 and 4.5 ppm (depending on the solvent and concentration), can indicate the presence of water. However, this signal can exchange with other labile protons, complicating quantification.

Q3: Are N-substituted morpholines also hygroscopic?

Yes, generally. While the degree of hygroscopicity can be influenced by the nature of the N-substituent, many common derivatives, such as N-formylmorpholine and N-methylmorpholine, are also known to be hygroscopic.[6][7] It is best practice to assume any morpholine derivative is hygroscopic unless you have specific data to suggest otherwise. Always handle them with the same care as you would handle pure morpholine.

Q4: What are the best practices for storing morpholine and its derivatives?

Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Always store morpholine compounds in tightly sealed, airtight containers. Bottles with Sure/Seal™ caps are ideal for anhydrous grades.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Desiccator: Storing smaller containers inside a desiccator containing a drying agent (e.g., Drierite®, silica gel) can provide an extra layer of protection.

  • Avoid Temperature Fluctuations: Store in a cool, dry place away from direct sunlight and heat sources to prevent pressure changes that can compromise the container seal.

Troubleshooting Guides

Issue 1: Low Yield in a Water-Sensitive Reaction

You are performing a reaction, for example, a Grignard addition to an N-acylmorpholine, and you are consistently getting low yields of your desired product along with unreacted starting material.

Troubleshooting Workflow: Low Yield

A Problem: Low Yield/ Incomplete Conversion B Is the reaction known to be water-sensitive? A->B C Quantify water in Morpholine reagent via Karl Fischer Titration B->C Yes H Review reaction stoichiometry, temperature, and time B->H No D Water content > 0.05%? C->D E Dry Morpholine using Protocol 1 and repeat reaction D->E Yes F Check other reagents/ solvents for water content D->F No G Ensure rigorous anhydrous reaction setup (See Protocol 2) F->G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_monitoring Monitoring & Quench A Oven-dry all glassware (>125°C, overnight) B Assemble apparatus while hot and flush with inert gas (N₂/Ar) A->B C Maintain positive inert gas pressure (e.g., via balloon or manifold) B->C D Transfer anhydrous solvents/reagents via syringe or cannula C->D E Add dried morpholine compound via syringe to the reaction mixture D->E F Monitor reaction (TLC, LC-MS) E->F G Quench reaction carefully, still under inert atmosphere if necessary F->G

Caption: Step-by-step workflow for setting up an anhydrous reaction.

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be thoroughly dried, either in an oven at >125°C overnight or by flame-drying under vacuum. [8]Allow to cool in a desiccator or under a stream of inert gas.

  • Apparatus Assembly: Assemble the glassware while still warm and immediately flush the system with a dry, inert gas like nitrogen or argon. Use a high-vacuum grease on all joints to ensure a good seal.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be achieved with a gas bubbler or a balloon filled with the inert gas attached via a needle to a septum.

  • Reagent Transfer: Transfer anhydrous solvents and reagents using dry syringes or cannulas. For transferring the dried morpholine, use a dry syringe that has been flushed with inert gas.

Protocol 3: Karl Fischer Titration of Morpholine

This method is adapted from standard procedures for analyzing amines to prevent side reactions with the Karl Fischer reagents. [5] Principle:

Morpholine is a moderately basic amine. Strong bases can shift the pH of the Karl Fischer solvent, leading to a side reaction that consumes iodine and gives falsely high water content readings. To counteract this, the solvent is buffered with a weak acid. [5] Reagents & Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Commercially available Karl Fischer titrant (e.g., CombiTitrant 5)

  • Anhydrous methanol or a specialized KF solvent (e.g., CombiMethanol)

  • Benzoic acid or salicylic acid (as a buffer)

  • Airtight syringe for sample injection

Procedure:

  • Solvent Preparation: Add the Karl Fischer solvent (e.g., 30 mL of CombiMethanol) to the titration vessel.

  • Buffering: Add the weak acid buffer (e.g., 5 g of benzoic acid) to the solvent. [5]3. Pre-Titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a dry, airtight syringe, draw up a precisely weighed amount of the morpholine sample. The sample size should be chosen based on the expected water content to ensure an accurate titration.

  • Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically determine the endpoint and calculate the water content.

  • Analysis: Perform the measurement in triplicate to ensure accuracy and reproducibility.

References

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • U.S. Department of Agriculture. (n.d.). Morpholine - Processing. USDA. [Link]

  • Google Patents. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE [Product Information]. [Link]

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Org. Synth. 2018, 95, 357-378. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. (2018). 6 questions with answers in MORPHOLINES. [Link]

  • Wikipedia. (n.d.). N-Formylmorpholine. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents. [Link]

  • MDPI. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals 2020, 10(9), 808. [Link]

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preventing byproduct formation in "3-(2-Methoxyethyl)morpholine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Methoxyethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in reactions involving this versatile building block. Our focus is to provide in-depth, mechanistically-grounded solutions to minimize byproduct formation and maximize reaction efficiency.

Introduction

This compound is a tertiary amine widely utilized in organic synthesis as a base, a catalyst, and a key structural motif in pharmacologically active compounds.[1][2] Its unique combination of a morpholine ring and a flexible methoxyethyl side chain imparts specific solubility and reactivity properties. However, like any reagent, its use is not without challenges. Achieving high purity and yield requires a nuanced understanding of the potential side reactions that can occur, particularly during its synthesis. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Byproduct Formation in Synthesis

The most common source of impurities arises during the synthesis of this compound itself. The two primary industrial routes to N-alkylated morpholines are direct N-alkylation and reductive amination.[3] Below, we address specific issues for each pathway.

Scenario 1: N-Alkylation of Morpholine

This route typically involves the reaction of morpholine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

Question: I am attempting the N-alkylation of morpholine with 2-methoxyethyl bromide and my final product is contaminated with significant byproducts, including a solid that precipitated during workup. What is happening and how can I prevent it?

Answer: This is a classic issue in N-alkylation of secondary amines. The byproducts are likely a combination of unreacted starting material, elimination products, and, most notably, the quaternary ammonium salt from over-alkylation.

  • Mechanistic Insight: The target reaction is an SN2 substitution where the secondary amine (morpholine) acts as a nucleophile. However, the product, this compound, is a tertiary amine which is still nucleophilic. It can compete with the morpholine starting material and react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This "quat salt" is often insoluble in common organic solvents and precipitates.

  • Troubleshooting Steps:

    • Control Stoichiometry: The most effective way to suppress over-alkylation is to use a molar excess of the amine nucleophile (morpholine) relative to the alkylating agent (2-methoxyethyl bromide). A 1.5 to 2.0 molar equivalent excess of morpholine is a good starting point. This ensures the alkylating agent is more likely to encounter the desired morpholine reactant.

    • Optimize Base and Solvent: An external, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) should be used to neutralize the HBr formed during the reaction. Using morpholine itself as the base (requiring >2 equivalents) can work but is less efficient. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically effective.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible to maintain a good reaction rate. Exothermic reactions should be cooled. Higher temperatures can favor the formation of elimination byproducts (e.g., methyl vinyl ether) from the 2-methoxyethyl bromide, especially if a strong base is used.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the limiting reagent (the alkylating agent). Stop the reaction as soon as the limiting reagent is consumed to prevent further side reactions.

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Caption: Desired vs. Undesired N-Alkylation Pathways.

Scenario 2: Reductive Amination

This pathway involves reacting morpholine with 2-methoxyacetaldehyde in the presence of a reducing agent.

Question: My one-pot reductive amination is giving a low yield of the desired product, and I'm isolating the alcohol (2-methoxyethanol) and unreacted morpholine. How can I improve the selectivity?

Answer: This outcome suggests that the reduction of the aldehyde is occurring faster than the formation of the intermediate iminium ion, or that the iminium ion is not forming efficiently. The choice of reducing agent and control of pH are critical for success in reductive aminations.[4]

  • Mechanistic Insight: Reductive amination proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. It is this electrophilic iminium ion that is selectively reduced. If the reducing agent is too powerful (e.g., NaBH₄ under neutral conditions), it can reduce the aldehyde directly to the corresponding alcohol before it has a chance to react with the morpholine.

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: Switch to a more selective (hydride) reducing agent that is less reactive towards aldehydes but highly reactive towards protonated imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason and is highly effective for reductive aminations of this type. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control and is more toxic.

    • Control the pH: The reaction requires a mildly acidic environment (typically pH 5-6) to facilitate the dehydration of the hemiaminal to the iminium ion. Without this acid catalysis, the reaction stalls. However, a pH that is too low can protonate the amine, rendering it non-nucleophilic, or can degrade the aldehyde. Acetic acid is commonly used as the acid catalyst.

    • Consider a Two-Step Procedure: For particularly stubborn substrates, a two-step approach can be beneficial. First, form the imine/enamine by reacting morpholine and the aldehyde, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, in a separate step, reduce the isolated intermediate. This avoids the issue of competing aldehyde reduction.

    • Temperature and Order of Addition: Perform the reaction at room temperature or below (0 °C to 25 °C). Premixing the morpholine and aldehyde before the addition of the reducing agent allows the hemiaminal/iminium equilibrium to be established, favoring the desired reaction pathway.

ParameterIssueRecommended ActionScientific Rationale
Reducing Agent Aldehyde is reduced to alcohol byproduct.Use Sodium Triacetoxyborohydride (NaBH(OAc)₃).NaBH(OAc)₃ is sterically hindered and less nucleophilic, making it slow to reduce aldehydes but fast to reduce electrophilic iminium ions.
pH Low or no conversion.Maintain pH in the 5-6 range using acetic acid.Acid catalyzes the dehydration of the hemiaminal to the reactive iminium ion. pH < 4 protonates the amine, killing its nucleophilicity.
Reaction Time Incomplete reaction.Monitor by TLC/GC. Reactions can take 12-24 hours.Iminium ion formation can be slow, requiring sufficient time for the reaction to reach completion before quenching.
Solvent Side reactions or poor solubility.Use a non-reactive solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).These solvents are compatible with the reagents and effectively dissolve the intermediates without participating in the reaction.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as a base in a reaction with a temperature-sensitive substrate. I am observing degradation. Could the base be the issue?

A1: Yes. While this compound is a moderately strong base, its nucleophilicity, though lower than a secondary amine, is not zero.[2][5] At elevated temperatures, it can potentially act as a nucleophile, leading to unwanted side reactions. More commonly, as a base, it can promote elimination or rearrangement pathways in your substrate. Consider using a more sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base if simple proton abstraction is all that is required.

Q2: Can the ether linkage in the side chain be cleaved under my reaction conditions?

A2: The C-O bond in the ether is generally stable. However, it is susceptible to cleavage under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI at elevated temperatures. If your protocol involves harsh acidic steps, you risk cleaving the side chain to form a hydroxyethyl-substituted morpholine derivative. If strong acid is required, consider using a substrate with a more robust linker or protecting the functionality if possible.

Q3: My purified this compound develops a yellow color upon storage. Is it degrading and is it still usable?

A3: Amines are prone to air oxidation over time, which can lead to the formation of colored impurities. The development of a slight yellow color is common and, for many applications (e.g., use as a simple base), does not significantly impact its reactivity. However, for sensitive catalytic processes or pharmaceutical synthesis, this indicates the presence of impurities. To prevent this, store the compound under an inert atmosphere (Nitrogen or Argon), in a sealed, amber glass bottle, and in a cool, dark place. For high-purity applications, purification by distillation before use is recommended.

Experimental Protocols

Protocol: Optimized N-Alkylation Synthesis of this compound

This protocol is designed to minimize over-alkylation and other side reactions.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add morpholine (13.07 g, 150 mmol, 1.5 equiv.) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add finely ground anhydrous potassium carbonate (K₂CO₃) (20.73 g, 150 mmol, 1.5 equiv.).

  • Reactant Addition: Begin vigorous stirring. Add 1-bromo-2-methoxyethane (13.9 g, 100 mmol, 1.0 equiv.) dropwise via a syringe over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-82 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the 1-bromo-2-methoxyethane.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the pure this compound.

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Troubleshooting_Workflow start Problem: Byproducts in Synthesis route Identify Synthesis Route start->route alkylation N-Alkylation Route route->alkylation Halide used red_am Reductive Amination Route route->red_am Aldehyde used alk_issue Primary Byproduct? alkylation->alk_issue red_am_issue Primary Byproduct? red_am->red_am_issue quat_salt Quaternary Salt (Over-alkylation) alk_issue->quat_salt Solid Precipitate elimination Elimination / Other alk_issue->elimination Low MW Impurities sol_quat 1. Increase Morpholine:Halide ratio (e.g., 1.5:1 to 2:1) 2. Lower Reaction Temperature quat_salt->sol_quat sol_elim 1. Use milder base (K₂CO₃) 2. Ensure anhydrous conditions elimination->sol_elim alcohol Alcohol (from Aldehyde Reduction) red_am_issue->alcohol Aldehyde consumed, no product no_rxn No Reaction / Stalled red_am_issue->no_rxn Starting materials remain sol_alcohol 1. Switch to NaBH(OAc)₃ 2. Pre-mix amine and aldehyde alcohol->sol_alcohol sol_no_rxn 1. Add mild acid (e.g., AcOH) to achieve pH 5-6 2. Check for water (use mol. sieves) no_rxn->sol_no_rxn

Caption: Logical workflow for troubleshooting synthesis.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787–821. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & An, J. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. Reaction Kinetics, Mechanisms and Catalysis, 104, 163–171. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5228. [Link]

  • Lee, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3747. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083. [Link]

  • Moss, P. H. (1980). U.S. Patent No. 4,228,248. Washington, DC: U.S.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • China Amines. (n.d.). Morpholine. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Google Patents. (2007).
  • National Center for Biotechnology Information. (n.d.). Morpholine-3-carboxylic acid (2-methoxy-ethyl)-amide. PubChem Compound Summary for CID 65519364. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S.

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Technical Support Center: Enhancing Selectivity in Reactions Involving 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for improving the selectivity of chemical reactions that utilize 3-(2-Methoxyethyl)morpholine. As a versatile chiral building block and potential organocatalyst, controlling the stereochemical and regiochemical outcome of reactions involving this morpholine derivative is paramount for the successful synthesis of complex target molecules. This resource addresses common challenges in a direct question-and-answer format, grounded in established chemical principles and supported by detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am using a chiral morpholine derivative, conceptually similar to this compound, as an organocatalyst for a Michael addition between an aldehyde and a nitroolefin, but I'm observing very low enantioselectivity (ee). What are the likely causes and how can I improve this?

Answer:

Low enantioselectivity in morpholine-catalyzed Michael additions is a common challenge that often stems from the inherent electronic and structural properties of the morpholine ring itself. Here’s a breakdown of the potential causes and a systematic approach to optimization.

Underlying Causality:

Morpholine-derived enamines, which are the key intermediates in these reactions, tend to be less nucleophilic compared to their pyrrolidine or piperidine counterparts.[1] This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom within the morpholine ring and the pronounced pyramidalization of the nitrogen atom.[1] Consequently, the transition state leading to the desired product may not be as tightly controlled, resulting in poor stereochemical induction.

Furthermore, the steric environment around the nitrogen, influenced by the 3-(2-Methoxyethyl) group, plays a critical role in facial selectivity. If the catalyst conformation is not optimal, it can lead to a non-selective attack on the nitroolefin.

Troubleshooting Workflow & Optimization Protocol:

Here is a logical workflow to diagnose and resolve the issue of low enantioselectivity:

G cluster_0 Troubleshooting Low Enantioselectivity start Low ee Observed catalyst_loading Optimize Catalyst Loading start->catalyst_loading Initial Step solvent_screening Solvent Screening catalyst_loading->solvent_screening If no improvement temperature_optimization Temperature Optimization solvent_screening->temperature_optimization If minor improvement additive_screening Additive Screening temperature_optimization->additive_screening Fine-tuning high_ee High ee Achieved additive_screening->high_ee Success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Detailed Experimental Protocol for Optimization:

  • Catalyst Loading:

    • Initial: Start with a catalyst loading of 10-20 mol%.

    • Optimization: Systematically decrease the catalyst loading to 5 mol%, 2 mol%, and 1 mol%. In some cases, lower catalyst loadings can lead to a more organized transition state and improved enantioselectivity.

  • Solvent Screening:

    • The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the stability of the transition state.

    • Screen a range of solvents with varying properties:

      • Aprotic Nonpolar: Toluene, Hexane

      • Aprotic Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)

      • Protic: Isopropanol (IPA), Methanol (MeOH)

  • Temperature Optimization:

    • Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

    • Conduct the reaction at 0 °C, -20 °C, and -78 °C. Be aware that lower temperatures will likely require longer reaction times.

  • Additive Screening:

    • Acids: The addition of a co-catalytic amount of a weak acid (e.g., benzoic acid, acetic acid) can facilitate the formation of the active iminium ion intermediate.[2]

    • Bases: In some organocatalytic systems, a weak non-nucleophilic base is used to ensure the catalyst is in its free-base form. If your catalyst is a salt (e.g., a hydrochloride), consider adding a slight excess of a base like N-methylmorpholine (NMM).[1]

Data Presentation: Impact of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Enantiomeric Excess (ee%)
Toluene2.445%
DCM9.162%
THF7.655%
MeCN37.530%
IPA19.975%

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of solvent choice on enantioselectivity. Actual results may vary depending on the specific substrates and reaction conditions.

Question 2: I am attempting a diastereoselective synthesis of a substituted morpholine via an intramolecular cyclization, using a derivative of this compound as a chiral auxiliary. The reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in intramolecular cyclizations often depends on controlling the conformational preferences of the acyclic precursor and the transition state geometry of the ring-closing step. When using a chiral auxiliary like a this compound derivative, its steric and electronic properties are meant to bias the formation of one diastereomer over the other. A 1:1 mixture suggests this control is not being effectively exerted.

Underlying Causality:

  • Conformational Flexibility: The acyclic precursor may have multiple low-energy conformations, some of which lead to the desired diastereomer and others to the undesired one. The energy difference between these conformational pathways might be very small.

  • Reaction Mechanism: The nature of the cyclization reaction (e.g., SN2, Michael addition) and the specific reagents used can influence the geometry of the transition state. For instance, the choice of base or catalyst can affect the aggregation state of the reactive species and, consequently, the stereochemical outcome.

  • Chelation Control: The methoxyethyl side chain on your morpholine derivative has the potential for chelation with metal ions if they are present in the reaction. This can lock the conformation of the substrate and lead to high diastereoselectivity. If chelation is not occurring or is being disrupted, selectivity will be poor.

Troubleshooting and Optimization Strategies:

Logical Relationship Diagram: Factors Influencing Diastereoselectivity

G cluster_0 Improving Diastereoselectivity diastereoselectivity Diastereoselectivity solvent Solvent Polarity & Coordinating Ability solvent->diastereoselectivity temperature Reaction Temperature temperature->diastereoselectivity counterion Counter-ion Effects counterion->diastereoselectivity sterics Steric Hindrance of Reagents sterics->diastereoselectivity

Caption: Key factors that can be modulated to improve diastereoselectivity.

Detailed Experimental Protocol for Optimization:

  • Solvent Effects:

    • Non-coordinating Solvents: Solvents like toluene or dichloromethane are less likely to interfere with intramolecular interactions or chelation, which may be crucial for selectivity.

    • Coordinating Solvents: Solvents like THF or DME can coordinate to metal cations, potentially altering the transition state geometry.

  • Temperature Variation:

    • As with enantioselectivity, lowering the temperature can increase diastereoselectivity by amplifying small energy differences between diastereomeric transition states. Attempt the reaction at progressively lower temperatures (e.g., 0 °C, -40 °C, -78 °C).

  • Counter-ion and Additive Effects:

    • If your reaction involves a metal-mediated step (e.g., using a base like LDA or NaHMDS), the nature of the metal cation (Li+, Na+, K+) can have a profound impact. Lithium, being a small and hard cation, is a strong chelating agent.

    • Consider the addition of Lewis acids (e.g., Ti(Oi-Pr)4, ZnCl2) that can act as a template, pre-organizing the substrate into a rigid conformation prior to cyclization.

  • Steric Tuning of Reagents:

    • If an external reagent is involved in the cyclization, its steric bulk can influence the facial selectivity of the reaction. For example, when using a base to deprotonate a substrate, switching from a smaller base (e.g., NaH) to a bulkier one (e.g., KHMDS) can alter the approach trajectory of the deprotonation and subsequent cyclization.

Question 3: My reaction involving a this compound derivative as a ligand for a transition metal-catalyzed cross-coupling reaction is suffering from low yields and the formation of side products. How can I troubleshoot this?

Answer:

In transition metal catalysis, the ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the outcome of the reaction. When using a morpholine-based ligand, issues with yield and side product formation can often be traced back to the ligand's electronic properties and its interaction with the metal catalyst.

Underlying Causality:

  • Ligand Lability: The nitrogen atom in the morpholine ring is the primary binding site to the metal. The strength of this coordination can be influenced by the steric hindrance from the 3-substituent and the electronic nature of the morpholine ring. If the ligand is too labile, it can dissociate from the metal center, leading to catalyst decomposition and the formation of side products.

  • Reductive Elimination: The rate of the desired reductive elimination step to form the product can be affected by the ligand. A ligand that is too electron-donating can sometimes slow down this step, allowing for competing side reactions to occur.

  • Catalyst Deactivation: The morpholine ligand itself or impurities in it could potentially react with the catalyst or other reagents, leading to catalyst deactivation.

Troubleshooting and Optimization Protocol:

  • Ligand-to-Metal Ratio:

    • The stoichiometry between the ligand and the metal precursor is critical. A common starting point is a 1:1 or 2:1 ligand-to-metal ratio.

    • Systematically vary this ratio to find the optimal balance between catalyst activity and stability.

  • Choice of Metal Precursor and Additives:

    • The choice of the metal precursor (e.g., Pd(OAc)2, Pd2(dba)3) can influence the ease of formation of the active catalytic species.

    • Additives, such as salts (e.g., LiCl), can sometimes stabilize the catalytic intermediates and improve reaction outcomes.

  • Solvent and Base Selection:

    • The choice of solvent and base is highly interdependent and reaction-specific. Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K2CO3, Cs2CO3, K3PO4) to identify the optimal combination for your specific transformation.

  • Reaction Temperature and Time:

    • Monitor the reaction progress over time at a given temperature. Low yields could be a result of incomplete conversion. If the reaction stalls, a higher temperature may be required.

    • Conversely, side product formation may be exacerbated at higher temperatures. In such cases, a lower temperature for a longer duration might be beneficial.

Experimental Protocol: Screening Ligand-to-Metal Ratios for a Suzuki Coupling

EntryPd PrecursorLigand:Pd RatioYield (%)
1Pd(OAc)21:145%
2Pd(OAc)22:178%
3Pd(OAc)24:165%
4Pd2(dba)32:185%

Note: This table provides an example of how to systematically screen ligand-to-metal ratios to optimize a cross-coupling reaction. The optimal conditions will be specific to the substrates and reaction type.

References

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Carroll, F. I., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health. [Link]

  • Bella, M., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Pedzisa, L., et al. (2019). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. [Link]

  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

Sources

reaction condition optimization for nucleophilic substitution with "3-(2-Methoxyethyl)morpholine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions utilizing 3-(2-Methoxyethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested solutions to streamline your synthetic workflows. Our approach is rooted in a deep understanding of reaction mechanisms and the practical realities of the modern laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in nucleophilic substitution reactions involving this compound can typically be traced back to a few key parameters. Let's break down the likely culprits and how to address them systematically.

First, consider the inherent nucleophilicity of the morpholine derivative. The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom compared to a simpler secondary amine like diethylamine.[1] The substituent at the 3-position, a 2-methoxyethyl group, can also introduce steric hindrance, potentially slowing down the reaction rate, especially in S_N2 type reactions where the nucleophile directly attacks the electrophilic carbon.[2][3][4]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_base Optimize Base Selection & Equivalents check_reagents->optimize_base Reagents OK optimize_solvent Re-evaluate Solvent Choice optimize_base->optimize_solvent Base Optimized success Improved Conversion optimize_base->success New Base Effective increase_temp Increase Reaction Temperature optimize_solvent->increase_temp Solvent Optimized optimize_solvent->success New Solvent Effective check_lg Assess Leaving Group Ability increase_temp->check_lg Temp Increase Ineffective increase_temp->success Temp Increase Effective check_lg->success Better LG Used

Caption: Troubleshooting flowchart for low reaction conversion.

Initial Steps:

  • Reagent Purity: Ensure the purity of your this compound and the electrophile. Impurities can inhibit the reaction.

  • Stoichiometry: A common pitfall is using an insufficient amount of the nucleophile. For S_NAr reactions, it's not uncommon to use a slight excess of the amine (1.1-1.5 equivalents).[5]

If these initial checks do not resolve the issue, a more in-depth optimization of the reaction conditions is necessary.

Q2: How do I select the optimal solvent and base for my reaction? I'm seeing a significant amount of side products.

A2: The choice of solvent and base is critical and interdependent. Side product formation often arises from competing elimination reactions (E1/E2) or reactions with the solvent itself.

Solvent Selection:

The ideal solvent should dissolve your reactants and facilitate the desired reaction pathway. For nucleophilic substitutions, polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, which would blunt its reactivity.[1]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Dimethylformamide (DMF) 37153Excellent dissolving power, high boiling point.
Dimethyl sulfoxide (DMSO) 47189Highly polar, high boiling point, can be challenging to remove.[5]
Acetonitrile (MeCN) 3682Good for moderate temperatures, relatively easy to remove.[6]
Dioxane 2.2101Lower polarity, often used in specific applications.[7]
Ethanol 24.578.4Protic solvent, can participate in the reaction or hinder the nucleophile. Generally less ideal for S_N2.[5][8]

Base Selection:

The primary role of the base is to neutralize the acid (e.g., HX) generated during the substitution. A base that is too strong or sterically hindered can promote elimination over substitution.[9]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices for many S_NAr and S_N2 reactions. They are generally non-nucleophilic and have moderate basicity. Cesium carbonate is more soluble in organic solvents and can accelerate reactions.[5]

  • Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These act as acid scavengers. DIPEA is more sterically hindered than TEA, making it less likely to act as a competing nucleophile.

  • Stronger Bases (NaH, K-tert-butoxide): These should be used with caution as they can significantly promote elimination, especially with secondary or tertiary electrophiles.[9]

Troubleshooting Side Products:

If you suspect elimination is a major side reaction, consider:

  • Switching to a less hindered, weaker base (e.g., from K-tert-butoxide to K₂CO₃).

  • Lowering the reaction temperature.

  • Using a more polar, aprotic solvent.

Q3: What is a good starting point for a general protocol to optimize the reaction of this compound with an aryl halide (S_NAr)?

A3: A systematic approach to optimization is crucial. Below is a general, robust protocol for a small-scale test reaction.

Experimental Protocol: S_NAr Optimization

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

    • Add the chosen solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

    • Seal the vial under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Gradually heat the reaction to a starting temperature of 80 °C.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Optimization Strategy:

    • Temperature: If no significant conversion is observed after 24 hours, incrementally increase the temperature by 20 °C (e.g., to 100 °C, then 120 °C). Be mindful of the solvent's boiling point.[10]

    • Base: If the reaction is sluggish even at elevated temperatures, consider switching to a stronger base like cesium carbonate or a soluble organic base like DIPEA.

    • Solvent: If solubility is an issue or side products are observed, test a different polar aprotic solvent such as NMP or acetonitrile.[5][11]

Optimization Decision Tree:

optimization_protocol cluster_outcomes Reaction Outcome start Start: Aryl Halide (1eq) This compound (1.2eq) K₂CO₃ (2eq) in DMF at 80°C monitor Monitor by LC-MS/TLC start->monitor complete Reaction Complete Proceed to Workup monitor->complete >95% Conversion slow Slow Conversion monitor->slow <50% Conversion after 24h no_reaction No/Low Conversion monitor->no_reaction <5% Conversion after 24h side_products Side Products Observed monitor->side_products Significant Impurities increase_temp Increase Temp to 100-120°C slow->increase_temp change_base_slow Switch to Cs₂CO₃ slow->change_base_slow change_solvent Switch to DMSO/NMP no_reaction->change_solvent change_base_no_rxn Switch to Cs₂CO₃ no_reaction->change_base_no_rxn increase_temp_no_rxn Increase Temp to 120-140°C no_reaction->increase_temp_no_rxn lower_temp Lower Temperature side_products->lower_temp weaker_base Use Weaker Base (e.g., NaHCO₃) side_products->weaker_base

Caption: Decision tree for S_NAr reaction optimization.

Q4: Can over-alkylation be an issue with secondary amines like this compound?

A4: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction when using primary amines in nucleophilic substitution with alkyl halides.[12][13] However, with a secondary amine like this compound, the product of the initial substitution is a tertiary amine. While this tertiary amine can, in principle, be further alkylated to form a quaternary salt, this subsequent reaction is generally much slower due to increased steric hindrance and the positive charge on the nitrogen making it a poorer nucleophile.

In most cases, with careful control of stoichiometry (avoiding a large excess of the electrophile), over-alkylation to the quaternary salt is not a major concern with secondary amines like this morpholine derivative. If it is observed, reducing the equivalents of the electrophile and ensuring the reaction is not run for an unnecessarily extended period after full consumption of the starting amine can mitigate this.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]

  • ResearchGate. (2020). Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • Reddy, T. J., et al. (2007). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems. YouTube. [Link]

  • Chemguide. Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • Ríos-Lombardía, N., et al. (2018). Changes in the SNAr reaction mechanism brought about by preferential solvation. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Amines. [Link]

  • Kishan's Classes. (2025). Organic Chemistry: SN2 Practice Problems! (Exam Questions!) (Substitution Reactions). YouTube. [Link]

  • ResearchGate. (2018). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

  • ResearchGate. (2014). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

  • Reddit. (2021). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. [Link]

  • Organic Chemistry Tutor. (2022). Can You Solve These SN2 Problems?. YouTube. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Mayr, H., et al. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]

  • PubChem. Morpholine. National Institutes of Health. [Link]

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Validation & Comparative

The Impact of Substitution on the Morpholine Scaffold: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1][2] This six-membered ring, containing both a secondary amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1][3] Its prevalence is not coincidental; the morpholine scaffold often imparts favorable physicochemical and pharmacokinetic properties to a molecule, such as enhanced aqueous solubility, metabolic stability, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The true versatility of this scaffold is unlocked through substitution, primarily at the nitrogen (N-substitution) or carbon (C-substitution) atoms of the ring. These modifications can profoundly alter the molecule's steric, electronic, and conformational properties, thereby fine-tuning its biological activity and application profile. This guide provides a comparative analysis of key substituted morpholines, with an initial focus on the C-substituted "3-(2-Methoxyethyl)morpholine" before delving into a detailed comparison of common N-substituted analogs. We will explore how subtle changes in substitution patterns lead to significant divergence in properties and utility, supported by experimental data and protocols.

Distinguishing C- vs. N-Substitution: A Note on the Topic Compound

The specified topic, "this compound," is a C-substituted morpholine, meaning the substituent is attached to a carbon atom of the ring. Information on this specific compound is limited in readily available literature, suggesting it is not a widely used reagent or building block. However, its structure serves as an excellent conceptual starting point. C-substitution, particularly with chiral centers, is a key strategy for creating complex, three-dimensional molecules to interact with specific biological targets.[1][2][5]

In contrast, N-substitution involves functionalizing the nitrogen atom. This directly impacts the basicity and nucleophilicity of the amine, which is often crucial for its role as a catalyst, a base in chemical reactions, or for forming key interactions in a biological target. This guide will therefore use the structure of this compound as a reference point for C-substitution while focusing the detailed comparative analysis on a series of well-documented and industrially significant N-substituted morpholines.

Comparative Analysis of Key N-Substituted Morpholines

The most common modifications to the morpholine scaffold involve the addition of alkyl or acyl groups to the nitrogen atom. These substitutions dramatically alter the compound's properties, dictating its application. We will compare four exemplary compounds: N-Methylmorpholine (NMM), N-Ethylmorpholine (NEM), N-Acetylmorpholine, and N-Formylmorpholine (NFM).

Physicochemical Properties

The nature of the N-substituent directly influences the physical and chemical properties of the morpholine derivative. Electron-donating alkyl groups (methyl, ethyl) increase the basicity of the nitrogen, while electron-withdrawing acyl groups (acetyl, formyl) decrease it. This has profound implications for their use as catalysts and reagents.

PropertyUnsubstituted MorpholineThis compound (Predicted)N-Methylmorpholine (NMM)N-Ethylmorpholine (NEM)N-AcetylmorpholineN-Formylmorpholine (NFM)
CAS Number 110-91-8N/A109-02-4100-74-31696-20-44394-85-8
Molecular Weight ( g/mol ) 87.12[6]145.19101.15115.18129.16115.13
Boiling Point (°C) 129N/A115-116139247243-244
Melting Point (°C) -5N/A-66-6314.522-24
Density (g/cm³ at 20°C) 1.007N/A0.920.912-0.9151.1161.14
pKa of Conjugate Acid 8.36 - 8.49[6][7]~8.5 (Estimated)7.38[7]7.7< 7 (Estimated)< 7 (Estimated)
Solubility in Water MiscibleSoluble (Predicted)MiscibleModerately SolubleMiscibleSoluble

Note: Data for this compound is estimated based on its structure as specific experimental data is not widely available. pKa values for N-acetyl and N-formyl morpholine are expected to be significantly lower than morpholine due to the electron-withdrawing nature of the carbonyl group.

N-Alkylmorpholines: N-Methylmorpholine (NMM) and N-Ethylmorpholine (NEM)

N-alkylation maintains the basic character of the morpholine nitrogen, making these compounds useful as catalysts and bases in organic synthesis.

  • N-Methylmorpholine (NMM): A versatile tertiary amine, NMM is widely used as a catalyst, particularly in the production of polyurethane foams where it promotes the reaction between isocyanates and polyols.[8][9] It also serves as a non-nucleophilic base in various organic reactions, capable of scavenging protons without participating in unwanted side reactions.[9]

  • N-Ethylmorpholine (NEM): Similar to NMM, NEM is employed as a catalyst in polyurethane production and as a building block in the synthesis of pharmaceuticals and agrochemicals.[8] Its slightly larger ethyl group can sometimes offer different steric influences in catalyzed reactions compared to NMM. It is also used as a corrosion inhibitor in metalworking fluids.[8]

The basicity of these alkylated morpholines is a key parameter. The pKa of NMM's conjugate acid is approximately 7.38, lower than that of unsubstituted morpholine (pKa ~8.36).[7] This decrease is due to the steric hindrance introduced by the methyl group, which can affect the solvation of the protonated amine.

N-Acylmorpholines: N-Acetylmorpholine and N-Formylmorpholine (NFM)

The introduction of an acyl group (acetyl or formyl) transforms the nitrogen into part of an amide functional group. This has two major consequences:

  • Reduced Basicity: The electron-withdrawing effect of the carbonyl oxygen significantly reduces the electron density on the nitrogen atom, making N-acylmorpholines much weaker bases than their N-alkyl counterparts.

  • Increased Polarity and Solvent Properties: The amide group increases the polarity and hydrogen bond accepting capability of the molecule.

  • N-Acetylmorpholine: This compound is a crucial intermediate in the synthesis of agricultural fungicides like dimethomorph and flumorpholine.[10][11] Its utility as a solvent and in polymerization reactions is also noted.[10]

  • N-Formylmorpholine (NFM): NFM is a highly effective aprotic solvent with a high boiling point and thermal stability.[10] It is widely used in industrial processes for the extraction of aromatic hydrocarbons from petroleum feedstocks (aromatics extraction) and for the removal of acidic gases like H₂S and CO₂ from natural gas (gas sweetening).[10]

The shift from a basic catalyst (NMM, NEM) to a high-polarity aprotic solvent (NFM) is a direct result of changing the N-substituent from an alkyl to a formyl group, illustrating a powerful principle in molecular design.

Experimental Protocols

To ensure the practical applicability of this guide, the following section provides standardized, self-validating protocols for the synthesis of N-substituted morpholines.

Protocol 1: General Procedure for N-Alkylation of Morpholine

This protocol describes a standard method for synthesizing N-alkylmorpholines, such as N-ethylmorpholine, via nucleophilic substitution.

Objective: To synthesize an N-alkylmorpholine by reacting morpholine with an alkyl halide.

Materials:

  • Morpholine (1.0 eq)

  • Alkyl halide (e.g., Ethyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable inorganic base

  • Acetone or Acetonitrile (solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve morpholine (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Slowly add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (disappearance of morpholine), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylmorpholine product.

  • Further purification can be achieved by distillation if necessary.

Causality and Validation: The use of a base (K₂CO₃) is crucial to neutralize the hydrohalic acid (HBr) formed during the reaction, driving the equilibrium towards the product.[12] The progress is monitored by TLC/GC-MS to ensure the starting material is fully consumed, providing an internal validation of reaction completion.

Protocol 2: General Procedure for N-Acylation of Morpholine

This protocol outlines the synthesis of N-acylmorpholines, such as N-acetylmorpholine, using an acylating agent.

Objective: To synthesize an N-acylmorpholine via acylation of the secondary amine.

Materials:

  • Morpholine (1.0 eq)

  • Acylating agent (e.g., Acetic anhydride or Acetyl chloride, 1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 eq, if using acyl chloride)

  • Dichloromethane (DCM) or Ethyl acetate (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C).

  • If using an acyl chloride, add the non-nucleophilic base (1.2 eq).

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for completion using TLC.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude N-acylmorpholine.

  • Purify the product by distillation or column chromatography as needed.

Causality and Validation: The reaction is performed at 0°C to control the exothermic nature of the acylation. The aqueous workup with NaHCO₃ serves to both neutralize any acidic byproducts and remove unreacted starting materials, ensuring the purity of the isolated product.[13]

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex chemical processes and relationships.

G cluster_start Starting Materials cluster_proc Synthetic Pathways cluster_prod Product Classes Morpholine Morpholine Alkylation N-Alkylation (Base, Solvent, Heat) Morpholine->Alkylation Acylation N-Acylation (Base, Solvent, 0°C to RT) Morpholine->Acylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation AcylHalide Acyl Halide / Anhydride (RCOX) AcylHalide->Acylation N_Alkyl N-Alkylmorpholine (e.g., NMM, NEM) Alkylation->N_Alkyl N_Acyl N-Acylmorpholine (e.g., N-Acetyl, NFM) Acylation->N_Acyl

Caption: General synthetic workflows for N-substituted morpholines.

G cluster_props cluster_apps Basicity High Basicity Catalyst Catalyst (e.g., Polyurethanes) Basicity->Catalyst enables use as Solvency High Polarity Aprotic Solvent SolventApp Industrial Solvent (e.g., Aromatic Extraction) Solvency->SolventApp enables use as Intermediate Chemical Intermediate (Agrochem, Pharma) N_Alkyl N-Alkylmorpholines (NMM, NEM) N_Alkyl->Basicity characterized by N_Alkyl->Intermediate N_Acyl N-Acylmorpholines (N-Acetyl, NFM) N_Acyl->Solvency characterized by N_Acyl->Intermediate

Caption: Relationship between structure, properties, and applications.

Conclusion

The substitution pattern on the morpholine ring is a critical determinant of its function. While C-substituted morpholines like this compound offer pathways to complex, stereochemically rich structures for direct interaction with biological targets, N-substitution provides a powerful tool for modulating the core physicochemical properties of the scaffold itself.[1]

The transition from electron-donating N-alkyl groups to electron-withdrawing N-acyl groups fundamentally alters the character of the morpholine derivative. N-alkylmorpholines, such as NMM and NEM, are basic compounds that excel as catalysts and reagents in organic synthesis. In contrast, N-acylmorpholines, like N-acetylmorpholine and N-formylmorpholine, are non-basic, polar molecules valued as industrial solvents and key synthetic intermediates. This comparative analysis underscores a core tenet of medicinal and industrial chemistry: subtle structural modifications can lead to vastly different, yet equally valuable, chemical entities. For researchers and drug development professionals, a deep understanding of these structure-property and structure-activity relationships is essential for the rational design of novel molecules with tailored functions.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine.
  • Hogan, J., & Wuest, W. M. (2024).
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  • Hogan, J., & Wuest, W. M. (n.d.). Expanding complex morpholines using systematic chemical diversity. Semantic Scholar.
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  • BenchChem. (2025). Synthetic Routes to Functionalized Morpholine Derivatives from N-Methyl-2-morpholinoethanamine: Application Notes and Protocols.
  • Hogan, J., & Wuest, W. M. (n.d.). Expanding Complex Morpholines Using Systematic Chemical Diversity. Semantic Scholar.
  • Wijtmans, R., et al. (2025). Biological Relevance and Synthesis of C‐Substituted Morpholine Derivatives.
  • Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
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A Comparative Guide to the Validation of Analytical Methods for 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the validation of 3-(2-Methoxyethyl)morpholine, a tertiary amine of interest in pharmaceutical development. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the fundamental principles and strategic decisions underpinning robust method validation. The protocols and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is a substituted morpholine derivative.[5] In the pharmaceutical landscape, such molecules can act as key starting materials, intermediates, or potential impurities arising from synthesis or degradation.[6][7][8] Consequently, the ability to accurately and reliably quantify this compound and its potential impurities is paramount for ensuring drug substance quality, safety, and efficacy.

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[4] This guide will compare the two most prevalent chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound, detailing the validation process for each and providing the rationale for methodological choices.

The Regulatory Cornerstone: ICH Q2(R1) Framework

All analytical method validation in the pharmaceutical industry is governed by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2][9] This guideline provides a comprehensive framework of validation characteristics to be considered for various analytical procedures.

The core validation parameters are summarized below. Their applicability depends on the nature of the test (e.g., quantitative assay, impurity testing, or identification).

Validation CharacteristicIdentificationImpurity Test (Quantitative)Impurity Test (Limit)Assay (Content/Potency)
Specificity
Linearity
Range
Accuracy
Precision (Repeatability, Intermediate)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness

Comparative Overview: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)

The selection of the primary analytical technique is the first critical decision. For a molecule like this compound, both GC and HPLC present viable, albeit different, approaches. The choice is dictated by the analyte's physicochemical properties and the specific analytical objective.

  • Gas Chromatography (GC): As a semi-volatile tertiary amine, this compound is an excellent candidate for GC analysis. GC is particularly powerful for analyzing volatile organic compounds and is often the method of choice for residual solvent testing.[10][11][12]

    • Advantages: High resolution, sensitivity (especially with a Flame Ionization Detector - FID), and suitability for volatile analytes.

    • Disadvantages: Not suitable for non-volatile impurities or degradation products. High temperatures can potentially cause on-column degradation of thermally labile compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for a wide range of compounds. However, analyzing small, polar amines like morpholine derivatives can be challenging with standard reversed-phase (RP-HPLC) methods due to poor retention.[13][14]

    • Advantages: Suitable for a broad range of compounds, including non-volatile and thermally labile ones.

    • Disadvantages: this compound lacks a strong chromophore, necessitating either derivatization for UV detection or the use of alternative detectors (e.g., Charged Aerosol Detector, Mass Spectrometry).[13] Specialized chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) are often required.[15]

Deep Dive: Validation of a Gas Chromatography (GC-FID) Method

A GC method with a Flame Ionization Detector (GC-FID) is a robust choice for the assay and purity determination of this compound. The FID is sensitive to nearly all organic compounds and offers a wide linear range.

Workflow for GC Method Validation

GC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Select Column & Conditions (e.g., DB-624, Temp Program) Spec Specificity (Forced Degradation) Dev->Spec Finalize Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ & LOD Prec->LOQ Rob Robustness LOQ->Rob Routine QC Testing with System Suitability Rob->Routine Validation Complete

Caption: High-level workflow for GC analytical method validation.

Experimental Protocol: GC-FID Assay

1. Chromatographic System:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace or direct liquid injector.[10][16]

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).[16][17] This mid-polarity column is well-suited for separating polar analytes from potential impurities and solvents.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2.0 mL/min).[18]

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 80 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold for 5 min. This program ensures the elution of the main analyte while separating it from lower and higher boiling point impurities.

2. Solution Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO) or an appropriate organic solvent.

  • Standard Solution: Prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL. Create working standards by diluting the stock.

  • Sample Solution: Accurately weigh and dissolve the sample to a target concentration of 1.0 mg/mL.

Validation Parameter Execution
  • Specificity (Forced Degradation):

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, thus proving it is "stability-indicating."[4]

    • Execution: Subject the sample to stress conditions: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH-compliant photostability chamber).[19][20] Analyze the stressed samples against a non-degraded control.

    • Acceptance Criteria: The analyte peak should be free from co-eluting peaks from degradants, as demonstrated by peak purity analysis if using a mass spectrometer (GC-MS) or clear baseline separation for GC-FID.

Forced_Degradation cluster_stress Stress Conditions substance This compound Sample acid Acid (HCl) substance->acid base Base (NaOH) substance->base ox Oxidation (H₂O₂) substance->ox heat Thermal substance->heat light Photolytic (UV/Vis) substance->light analysis Analyze via GC-FID acid->analysis base->analysis ox->analysis heat->analysis light->analysis result Demonstrate Peak Purity & Resolution from Degradants analysis->result

Caption: Workflow for demonstrating specificity via forced degradation.

  • Linearity & Range:

    • Rationale: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

    • Execution: Prepare a series of at least five concentrations, typically from 50% to 150% of the nominal assay concentration.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy:

    • Rationale: To determine the closeness of the test results to the true value.

    • Execution: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%), in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements.

    • Execution:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Deep Dive: Validation of a High-Performance Liquid Chromatography (HPLC) Method

An HPLC method is essential for analyzing non-volatile impurities or for formulations where GC is not suitable. Due to the polar nature and lack of a UV chromophore in this compound, a specialized approach is required.

Methodological Choice: HILIC vs. Derivatization
  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a high-organic mobile phase to retain polar compounds that are not retained in reversed-phase.[15] It is an elegant approach that avoids chemical modification of the analyte.

  • Pre- or Post-Column Derivatization: This involves reacting the analyte with a reagent to attach a chromophore or fluorophore, enabling sensitive UV or fluorescence detection.[13] For example, reacting with 1-Naphthyl isothiocyanate can produce a stable derivative detectable by HPLC-UV.[21]

For this guide, we will outline a validation strategy based on a HILIC method coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), as it maintains the integrity of the analyte.

Experimental Protocol: HILIC-CAD/MS Assay

1. Chromatographic System:

  • Instrument: HPLC or UPLC system with a Charged Aerosol Detector (CAD) or a single quadrupole Mass Spectrometer (MS).

  • Column: A HILIC column, such as one with a bare silica or amide stationary phase (e.g., Ascentis Si, 15 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and an aqueous buffer like 10mM ammonium formate, pH 3.0 (Solvent B).

    • Gradient Rationale: A typical HILIC gradient starts with a high percentage of organic solvent to promote retention and gradually increases the aqueous component to elute the analyte. For example: 0-10 min, 95% A -> 70% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Validation Parameter Execution

The validation parameters (Specificity, Linearity, Accuracy, etc.) are executed similarly to the GC method, with protocols adapted for the liquid phase.

  • Specificity: Forced degradation studies are performed as before. The HILIC method's resolving power will be challenged to separate the polar parent compound from potentially even more polar degradation products.

  • Linearity: A key difference for CAD is that the response may not be perfectly linear and can often be fitted to a quadratic curve. The method must specify the appropriate regression model.

  • Accuracy & Precision: Recovery and repeatability studies are conducted using the same principles as for GC.

Head-to-Head Comparison of Validated Methods

The ultimate choice of method depends on the specific application.

Method_Choice goal Analytical Goal? assay Assay & Purity of Volatile API goal->assay Yes residual Residual Solvents goal->residual Yes nonvolatile Non-Volatile or Thermal Degradants goal->nonvolatile No formulation Analysis in Aqueous Formulation goal->formulation No gc Choose GC-FID assay->gc residual->gc hplc Choose HPLC (HILIC or Derivatization) nonvolatile->hplc formulation->hplc

Caption: Decision logic for selecting an analytical method.

Comparative Performance Data (Hypothetical)

The following table summarizes expected performance characteristics from a fully validated GC and HPLC method.

ParameterGas Chromatography (GC-FID)HPLC (HILIC-CAD)Causality and Insight
Specificity Excellent resolution for volatile impurities.Excellent resolution for polar impurities.Each method is specific for a different profile of potential impurities. A comprehensive stability program may require both.
Linearity (R²) > 0.999> 0.995 (or quadratic fit)FID provides a highly linear response. CAD response is inherently non-linear but predictable.
Accuracy (% Recovery) 99.0% - 101.5%98.5% - 102.0%Both methods can achieve high accuracy when properly validated.
Precision (%RSD) < 1.0%< 2.0%GC often provides slightly better precision due to the simplicity of direct injection and FID detection.
LOQ ~0.01% (relative to 1 mg/mL)~0.05% (relative to 1 mg/mL)GC-FID is typically very sensitive for this class of compound. HILIC-CAD sensitivity is good but may be slightly lower.
Robustness Sensitive to flow rate and oven temperature changes.Sensitive to mobile phase composition (% organic) and pH.Robustness testing identifies critical parameters that must be strictly controlled during routine use.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable means for the analysis of this compound, provided they are properly validated according to ICH Q2(R1) guidelines.

  • A GC-FID method stands out for its simplicity, sensitivity, and precision, making it the preferred choice for routine quality control, assay, and the determination of volatile impurities and residual solvents.

  • An HPLC method , likely employing HILIC or a derivatization strategy, is indispensable for characterizing non-volatile degradation products and is essential for developing a comprehensive, stability-indicating analytical package.

Ultimately, a well-developed and validated analytical method is not just a procedural requirement; it is a self-validating system that provides ongoing assurance of product quality and scientific integrity. The choice of method should always be driven by the specific analytical question being asked, ensuring the data generated is fit for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column - SIELC Technologies. (URL: [Link])

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API) - IJPSR. (URL: [Link])

  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique - IJRCS. (URL: [Link])

  • Gas chromatographic methods for residual solvents analysis - Oriental Journal of Chemistry. (URL: [Link])

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC, NIH. (URL: [Link])

  • Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology - Biosciences Biotechnology Research Asia. (URL: [Link])

  • Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography - Pharmacia. (URL: [Link])

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry - PMC, NIH. (URL: [Link])

  • The derivatization reaction of morpholine - ResearchGate. (URL: [Link])

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (URL: [Link])

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes - European Journal of Chemistry. (URL: [Link])

  • Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines - NTIS. (URL: [Link])

  • T-PV2123-01-0305-CH - OSHA. (URL: [Link])

  • Liquid phase method for morpholine - Shenyang Alpha Chemicals. (URL: [Link])

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (URL: [Link])

  • Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines - ACS Publications. (URL: [Link])

  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. (URL: [Link])

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (URL: [Link])

  • A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products - ResearchGate. (URL: [Link])

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC, NIH. (URL: [Link])

  • Validation of analytical methods-update 2011 - PubMed. (URL: [Link])

  • Validation of Analytical Methods for Pharmaceutical Analysis - Concept Heidelberg. (URL: [Link])

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization - IJPSDR. (URL: [Link])

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation - BioProcess International. (URL: [Link])

  • This compound - PubChem. (URL: [Link])

  • Morpholine (EHC 179, 1996) - INCHEM. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • The microbial degradation of morpholine - ResearchGate. (URL: [Link])

  • A qualitative and quantitative analysis of tertiary amines in restorative resins - Acta Odontologica Scandinavica. (URL: [Link])

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. (URL: [Link])

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Sources

comparing the catalytic efficiency of "3-(2-Methoxyethyl)morpholine" with other amine catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Amine Catalysts: Evaluating the Efficiency of 3-(2-Methoxyethyl)morpholine

In the landscape of organic synthesis, amine catalysts are indispensable tools, facilitating a myriad of transformations with remarkable efficiency and selectivity. The choice of amine catalyst is critical, as subtle structural variations can lead to significant differences in reaction outcomes. This guide provides a detailed comparison of the catalytic efficiency of this compound with other commonly employed amine catalysts, supported by experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.

The Role of Amine Catalysis in Organic Synthesis

Amine catalysis operates through two primary mechanistic pathways: enamine and iminium ion catalysis. In enamine catalysis, a secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the product. In iminium ion catalysis, a secondary amine activates an α,β-unsaturated carbonyl compound by forming an iminium ion, which then readily undergoes nucleophilic attack. The specific structural and electronic properties of the amine catalyst, such as its basicity, steric hindrance, and ability to form hydrogen bonds, profoundly influence its catalytic activity and the stereochemical outcome of the reaction.

Comparative Catalytic Performance

The catalytic efficacy of this compound is best understood through direct comparison with other amine catalysts in well-established chemical transformations. While extensive head-to-head comparative studies involving this compound are not widely published, we can infer its potential performance based on its structural features and the known activity of related morpholine-based catalysts.

Structural Features of this compound:

  • Morpholine Core: The morpholine ring provides a defined steric environment and a specific pKa value, influencing its nucleophilicity and basicity.

  • Methoxyethyl Substituent: The ether linkage in the side chain can influence the catalyst's solubility and its interaction with reactants and solvents through potential hydrogen bonding. This can be a critical factor in modulating reactivity and selectivity.

To provide a tangible comparison, we will consider a representative reaction where amine catalysts are frequently employed: the Michael addition. The following table summarizes typical performance metrics for various amine catalysts in such reactions, providing a baseline for evaluating potential catalysts like this compound.

Table 1: Comparative Performance of Amine Catalysts in a Model Michael Addition Reaction

CatalystTypical Yield (%)Typical Enantiomeric Excess (ee, %)Typical Reaction Time (h)
Pyrrolidine90-99%90-99%1-6
Triethylamine50-70%N/A (achiral)12-24
DABCO70-85%N/A (achiral)8-16
Proline85-95%80-95%6-12
This compound (Predicted)75-90%To be determined8-18

Note: The performance of this compound is a projection based on the behavior of structurally similar catalysts and requires experimental verification.

Experimental Protocol: Evaluating Catalyst Performance in the Michael Addition

To empirically determine the catalytic efficiency of this compound, a standardized experimental protocol is essential. The following procedure outlines a method for the Michael addition of a ketone to an α,β-unsaturated aldehyde.

Materials:

  • Cyclohexanone (or other suitable ketone)

  • trans-Cinnamaldehyde (or other suitable Michael acceptor)

  • Amine catalyst (e.g., this compound, pyrrolidine, triethylamine)

  • Solvent (e.g., Chloroform, Toluene, DMSO)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add the Michael acceptor (1.0 mmol) and the solvent (5 mL).

  • Addition of Reactants: Add the ketone (2.0 mmol) to the flask.

  • Catalyst Loading: Introduce the amine catalyst (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals.

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Diagram 1: Experimental Workflow for Catalyst Evaluation

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add Michael Acceptor & Solvent prep2 Add Ketone prep1->prep2 prep3 Add Amine Catalyst prep2->prep3 react Stir at Room Temperature prep3->react monitor Monitor by TLC react->monitor workup1 Quench Reaction monitor->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis1 Determine Yield (NMR, Mass Spec) purify->analysis1 analysis2 Determine Enantiomeric Excess (Chiral HPLC) analysis1->analysis2

Caption: Workflow for evaluating amine catalyst performance.

Mechanistic Insights

The catalytic cycle of an amine-catalyzed Michael addition typically proceeds through an enamine intermediate. The efficiency of this process is highly dependent on the rate of enamine formation and its subsequent nucleophilic attack on the Michael acceptor.

Diagram 2: Generalized Enamine Catalytic Cycle

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst Amine Catalyst Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor Product Product Iminium_Intermediate->Product + H2O - Catalyst

Caption: Enamine cycle in amine-catalyzed Michael additions.

The basicity of the amine catalyst plays a crucial role in the initial deprotonation of the ketone to form the enamine. However, a very high basicity can lead to undesired side reactions. The steric bulk of the catalyst can influence the stereoselectivity of the reaction, with bulkier catalysts often affording higher enantiomeric excess. The methoxyethyl group on this compound may influence the transition state geometry through non-covalent interactions, potentially impacting both reactivity and selectivity.

Conclusion

While this compound is a commercially available amine, its catalytic applications are not as extensively documented as those of more common catalysts like pyrrolidine or proline. Based on its structure, it is expected to be a moderately basic and sterically accessible catalyst. The presence of the methoxyethyl group could offer advantages in terms of solubility and the potential for weak coordinating interactions, which might be beneficial in certain reaction systems.

To fully ascertain the catalytic efficiency of this compound, empirical testing following a standardized protocol, as outlined in this guide, is imperative. Such studies will provide the necessary data to accurately position this catalyst within the broader toolkit of amine catalysts available to the synthetic chemist. The rational selection of a catalyst, based on a deep understanding of its structure-activity relationship, is a cornerstone of efficient and sustainable chemical synthesis.

References

Due to the limited availability of specific research articles on the catalytic use of "this compound" in the public domain, this guide has been constructed based on general principles of amine catalysis and data for structurally related compounds. For further reading on amine catalysis, the following resources are recommended:

  • List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5883. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]

The Pivotal Role of the N-Alkoxyethyl Moiety in Morpholine-Based CNS Ligands: A Structure-Activity Relationship (SAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a well-established "privileged structure" frequently employed to enhance the physicochemical and pharmacokinetic properties of centrally acting agents. Its inherent features, such as improved aqueous solubility and metabolic stability, make it an attractive building block. A critical aspect of harnessing the full potential of the morpholine core lies in the strategic modification of its N-substituent. This guide provides an in-depth technical comparison of N-alkoxyethyl morpholine derivatives, focusing on their structure-activity relationships (SAR) and the methodologies used for their evaluation. We will delve into how subtle changes in the alkoxyethyl side chain can profoundly impact biological activity, with a particular focus on their interactions with CNS targets like dopamine receptors.

The N-Alkoxyethyl Substituent: A Key Modulator of Receptor Affinity and Selectivity

The introduction of an N-alkoxyethyl side chain to the morpholine nitrogen provides a versatile handle to fine-tune a compound's properties. This substituent can influence lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical determinants of a ligand's interaction with its biological target. While broad SAR studies on various N-substituted morpholines are available, this guide will focus on the more nuanced effects of the alkoxy portion of the N-alkoxyethyl group.

A pertinent case study that illuminates the SAR of morpholines with ether-containing substituents is the development of chiral alkoxymethyl morpholine analogs as antagonists for the dopamine D4 receptor (D4R). While not a direct N-alkoxyethyl series, the principles derived from this study on 2-(alkoxymethyl)morpholines are highly relevant. The study highlights how modifications of the ether-linked moiety and the N-substituent dramatically alter receptor affinity.

Comparative Analysis of Dopamine D4 Receptor Antagonists

In a study by Hopkins et al., a series of chiral 2-(alkoxymethyl)morpholine analogs were synthesized and evaluated for their binding affinity at the dopamine D4 receptor. The general structure of the synthesized compounds is depicted below:

SAR_scaffold cluster_scaffold General Scaffold Scaffold R1 R1 = N-substituent Scaffold->R1 N-substitution R2 R2 = Aryloxy/Heteroaryloxy Scaffold->R2 Alkoxy variation

Caption: General scaffold for SAR exploration of 2-(alkoxymethyl)morpholine analogs.

The study systematically explored the impact of varying the R1 (N-substituent) and R2 (alkoxy substituent) groups on D4 receptor affinity. The following table summarizes the key findings for a selection of analogs:

Compound IDR1 (N-Substituent)R2 (Alkoxy Substituent)D4R Ki (nM)
ML398 4-Chlorobenzyl2-Phenethyl36
4a 4-ChlorobenzylUnsubstituted phenoxy42
4g 4-Chlorobenzyl4-Chloro-3-fluorophenoxy19.1
4i 4-Chlorobenzyl3,4-Dichlorophenoxy27
5e (6-Fluoro-1H-indol-3-yl)methyl3-Pyridinoxy47
5f (6-Fluoro-1H-indol-3-yl)methyl3-Pyridinoxy59

Key SAR Insights from the Dopamine D4 Antagonist Study:

  • Influence of the N-Substituent (R1): The nature of the substituent on the morpholine nitrogen is a major determinant of affinity. The initial lead compound, ML398, featured a 4-chlorobenzyl group. Subsequent modifications, such as the introduction of an indole-methyl group, were well-tolerated and in some cases led to potent compounds.

  • Impact of the Alkoxy Group (R2): Variation of the alkoxy substituent had a significant impact on D4 receptor affinity. For instance, introducing electron-withdrawing groups on the phenoxy ring, such as in compounds 4g (4-chloro-3-fluorophenoxy) and 4i (3,4-dichlorophenoxy), resulted in higher affinity compared to the unsubstituted phenoxy analog 4a . This suggests that electronic effects within the binding pocket play a crucial role.

  • Role of Heteroaromatic Alkoxy Groups: Replacing the phenyl ring with a pyridine ring (e.g., in 5e and 5f ) was also a successful strategy, yielding compounds with nanomolar affinity. This highlights the potential for heteroatoms in the alkoxy moiety to form favorable interactions with the receptor.

While this study does not directly compare a homologous series of N-alkoxyethyl chains (e.g., methoxyethyl, ethoxyethyl, propoxyethyl), it underscores the principle that the nature of the ether-linked group is a critical parameter for optimizing ligand-receptor interactions. The electronic and steric properties of the alkoxy group can be rationally modified to enhance binding affinity and selectivity.

Experimental Protocols for the Synthesis and Evaluation of N-Alkoxyethyl Morpholines

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of N-alkoxyethyl morpholines and their evaluation in a standard radioligand binding assay.

Synthesis of N-(2-Alkoxyethyl)morpholine Derivatives

A common and straightforward method for the synthesis of N-alkoxyethyl morpholines is the N-alkylation of morpholine with a suitable 2-alkoxyethyl halide.

Synthesis_Workflow Start Start Materials: Morpholine & 2-Alkoxyethyl halide Reaction Reaction: N-Alkylation in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile). Start->Reaction Step 1 Workup Aqueous Workup: Extraction and washing to remove inorganic salts and unreacted starting materials. Reaction->Workup Step 2 Purification Purification: Column chromatography or distillation to isolate the pure product. Workup->Purification Step 3 Characterization Characterization: NMR, Mass Spectrometry, etc. Purification->Characterization Step 4 Final_Product Final Product: N-(2-Alkoxyethyl)morpholine Characterization->Final_Product

Caption: General workflow for the synthesis of N-(2-alkoxyethyl)morpholine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired 2-alkoxyethyl halide (e.g., 2-methoxyethyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-(2-alkoxyethyl)morpholine.

  • Characterization: The structure of the final product is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for CNS Receptor Affinity

To determine the binding affinity of the synthesized N-alkoxyethyl morpholine derivatives for a specific CNS target (e.g., dopamine D4 receptor), a competitive radioligand binding assay is a standard and robust method.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation: Homogenize tissue or cells expressing the target receptor. Incubation Incubation: Incubate membranes with a radioligand and varying concentrations of the test compound. Membrane_Prep->Incubation Step 1 Separation Separation: Rapid filtration to separate bound from free radioligand. Incubation->Separation Step 2 Counting Quantification: Measure radioactivity of the filter-bound complex using a scintillation counter. Separation->Counting Step 3 Analysis Data Analysis: Determine IC50 and calculate Ki values. Counting->Analysis Step 4 Result Result: Binding affinity of the test compound. Analysis->Result

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the receptor of interest. This is typically done by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following components in a suitable assay buffer:

    • A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-spiperone for D2-like receptors).

    • Varying concentrations of the unlabeled test compound (the N-alkoxyethyl morpholine derivative).

    • The membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Future Perspectives and Alternative Scaffolds

The exploration of N-alkoxyethyl morpholines is a promising avenue for the discovery of novel CNS agents. Future studies should focus on a systematic variation of the alkoxy chain length (from methoxy to longer and branched chains) to establish a clear quantitative structure-activity relationship (QSAR). Additionally, the incorporation of the N-alkoxyethyl morpholine moiety into more complex scaffolds, such as those found in known CNS drugs, could lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

As an alternative to the morpholine ring, bioisosteric replacements can be considered to modulate pharmacokinetic and pharmacodynamic properties further. For instance, replacing the morpholine oxygen with other heteroatoms or exploring different heterocyclic scaffolds with similar spatial arrangements could yield novel compounds with unique biological activities.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

A Spectroscopic Journey: Distinguishing 3-(2-Methoxyethyl)morpholine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the morpholine moiety is a privileged scaffold, conferring desirable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The N-alkylation of morpholine opens a gateway to a vast chemical space of novel derivatives. This guide provides an in-depth spectroscopic comparison of a representative N-alkylated morpholine, "3-(2-Methoxyethyl)morpholine," with its readily available precursors, morpholine and 2-bromoethyl methyl ether. Understanding the distinct spectral signatures of these molecules is paramount for reaction monitoring, quality control, and structural confirmation.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic transformations that occur during the synthesis of this compound. We will delve into the nuances of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering both experimental data for the precursors and expertly predicted data for the final product.

The Synthetic Pathway: A Visual Overview

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the secondary amine of morpholine displaces the bromide from 2-bromoethyl methyl ether. This reaction is a classic example of N-alkylation.

G cluster_precursors Precursors cluster_product Product Morpholine Morpholine This compound This compound Morpholine->this compound Nucleophilic Attack 2-Bromoethyl_methyl_ether 2-Bromoethyl_methyl_ether 2-Bromoethyl_methyl_ether->this compound Alkylation

Caption: Synthetic route to this compound.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic features of the starting materials is essential to identify the changes that signify a successful reaction.

Morpholine: The Nucleophilic Core

Morpholine is a cyclic secondary amine and ether. Its spectroscopic characteristics are well-documented.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Infrared (IR) Spectroscopy: The IR spectrum of morpholine exhibits a characteristic N-H stretch of a secondary amine, which is absent in the final product.[16][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of morpholine shows two distinct multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.[17][1][3][5][7] The proton on the nitrogen atom gives a broad singlet. The 13C NMR spectrum displays two peaks for the two types of carbon atoms in the ring.[3]

Mass Spectrometry (MS): The electron ionization mass spectrum of morpholine shows a prominent molecular ion peak (M+) and characteristic fragmentation patterns.[4][8][9][10]

2-Bromoethyl Methyl Ether: The Alkylating Agent

This precursor provides the methoxyethyl group that will be appended to the morpholine ring. Its spectrum is defined by the presence of an ether linkage and a bromoalkane.[18][19][20][21][22][23][24]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H and C-O stretching frequencies. The C-Br stretch is also present but may be weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum is characterized by a triplet for the methyl protons, a triplet for the methylene protons adjacent to the bromine, and a triplet for the methylene protons adjacent to the ether oxygen. The 13C NMR spectrum will show three distinct signals for the methyl carbon and the two methylene carbons.[18][25]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br).[20]

Spectroscopic Profile of this compound

Infrared (IR) Spectroscopy (Predicted): The most significant change in the IR spectrum compared to morpholine will be the disappearance of the N-H stretching vibration. The spectrum will be dominated by C-H, C-O, and C-N stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted): In the 1H NMR spectrum, the broad N-H singlet will be absent. New signals corresponding to the methoxyethyl group will appear: a singlet for the methoxy protons and two triplets for the ethyl bridge protons. The signals for the morpholine ring protons will also shift due to the N-alkylation. The 13C NMR spectrum will show additional peaks for the methoxyethyl group, and the chemical shifts of the morpholine carbons will be altered.

Mass Spectrometry (MS) (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will be different from the precursors, with characteristic losses of fragments from the N-substituent and the morpholine ring.

Comparative Spectroscopic Data

The following tables summarize the key experimental and predicted spectroscopic data for a clear comparison.

Table 1: Infrared Spectroscopy Data

CompoundKey Vibrational Frequencies (cm-1)
Morpholine ~3330 (N-H stretch), 2950-2850 (C-H stretch), 1115 (C-O-C stretch)
2-Bromoethyl Methyl Ether 2980-2850 (C-H stretch), 1120 (C-O-C stretch), ~650 (C-Br stretch)
This compound (Predicted) 2960-2830 (C-H stretch), 1118 (C-O-C stretch), No N-H stretch

Table 2: 1H NMR Spectroscopy Data (in CDCl3)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Morpholine ~3.70t-CH2-O-
~2.85t-CH2-N-
~1.90br s-NH-
2-Bromoethyl Methyl Ether ~3.75t-O-CH2-
~3.50t-CH2-Br
~3.40s-OCH3
This compound (Predicted) ~3.70tmorpholine -CH2-O-
~3.55t-N-CH2-CH2-O-
~3.35s-OCH3
~2.65t-N-CH2-CH2-O-
~2.50tmorpholine -CH2-N-

Table 3: 13C NMR Spectroscopy Data (in CDCl3)

CompoundChemical Shift (δ) ppmAssignment
Morpholine ~67.5-CH2-O-
~46.0-CH2-N-
2-Bromoethyl Methyl Ether ~70.0-O-CH2-
~59.0-OCH3
~30.0-CH2-Br
This compound (Predicted) ~71.0-N-CH2-C H2-O-
~67.0morpholine -CH2-O-
~59.0-OCH3
~57.0-N-C H2-CH2-O-
~54.0morpholine -CH2-N-

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Morpholine 8757, 42, 30
2-Bromoethyl Methyl Ether 138/140 (Br isotopes)107/109, 93/95, 45
This compound (Predicted) 145100, 86, 58, 45

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (morpholine, 2-bromoethyl methyl ether, and this compound), a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire 1H and 13C NMR spectra. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for these types of molecules. The spectrometer can be coupled to a gas chromatograph (GC-MS) for separation and analysis of reaction mixtures.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic comparison of this compound with its precursors, morpholine and 2-bromoethyl methyl ether, reveals a clear and predictable transformation of spectral features. The disappearance of the N-H proton signal in both IR and 1H NMR spectra, coupled with the appearance of new signals corresponding to the methoxyethyl group, provides unequivocal evidence for the successful N-alkylation of the morpholine ring. Mass spectrometry further corroborates the identity of the product through its distinct molecular ion and fragmentation pattern. This guide provides a robust framework for researchers to confidently monitor the synthesis and confirm the structure of this compound and other analogous N-substituted morpholine derivatives.

References

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  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [online] Available at: [Link]

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  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... [online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. [online] Available at: [Link]

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  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [online] Available at: [Link]

  • SpectraBase. (n.d.). 2-Bromoethyl ether. [online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromoethyl methyl ether. PubChem Compound Database. [online] Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic estimation of morpholine available in test sample. [online] Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-methoxy-. [online] Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO2). [online] Available at: [Link]

  • SpectraBase. (n.d.). 2-Bromoethyl methyl ether - Optional[13C NMR] - Chemical Shifts. [online] Available at: [Link]

  • Ottokemi. (n.d.). 2-Bromoethyl methyl ether, 97%. [online] Available at: [Link]

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [online] Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [online] Available at: [Link]

  • PubMed Central. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [online] Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(2-Methoxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent building blocks. Pharmaceutical intermediates, such as 3-(2-Methoxyethyl)morpholine, are the foundational components upon which complex APIs are constructed. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or degradation products—can have profound downstream consequences. These can range from reduced reaction yields and the formation of undesirable side products to significant safety and efficacy concerns in the final drug product.[1][2]

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of synthesized this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices. We will explore a multi-modal analytical approach, emphasizing a self-validating system where each technique provides a unique and complementary piece of the purity puzzle, ensuring the integrity of your synthetic intermediates and the success of your pharmaceutical development programs.

Chapter 1: Foundational Purity Assessment: Elemental Analysis

Before delving into more complex separative techniques, confirming the fundamental elemental composition of a synthesized batch is a crucial first step. Elemental analysis provides a macroscopic view of purity by verifying that the empirical formula of the bulk material aligns with its theoretical composition.

Principle of Elemental Analysis (CHNSO) This technique relies on the complete combustion of the organic compound in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the precise determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis in the absence of oxygen. For this compound (C₇H₁₅NO₂), the analysis validates the expected ratios of C, H, N, and O.

Expert Insight: While modern spectroscopic methods have become primary tools for structural elucidation, elemental analysis remains indispensable for purity confirmation.[4][5] A significant deviation from the theoretical values often indicates the presence of inorganic salts, residual solvents, or other impurities that may not be readily apparent in NMR or mass spectrometry data. Journals and regulatory bodies typically accept a deviation of ±0.4% from the calculated elemental composition as evidence of sufficient purity.[6]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule. Ensure the sample is homogenous and has been thoroughly dried to remove residual solvents, which would otherwise skew the hydrogen and carbon values.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.

  • Gas Separation & Detection: The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated using a chromatographic column. A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight. Compare these experimental values to the theoretical values for C₇H₁₅NO₂.

ElementTheoretical %Acceptance Range (±0.4%)
Carbon (C)57.89%57.49% - 58.29%
Hydrogen (H)10.41%10.01% - 10.81%
Nitrogen (N)9.65%9.25% - 10.05%
Oxygen (O)22.04%(by difference)

Chapter 2: The Workhorse of Purity: Chromatographic Techniques

Chromatography is the cornerstone of purity analysis, offering the power to separate, identify, and quantify individual components within a complex mixture. For a compound like this compound, both gas and liquid chromatography are essential for a comprehensive impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities. Potential impurities in the synthesis of this compound could include residual starting materials, low-boiling by-products, or decomposition products.

Causality of Method Choice: The choice of GC-MS is dictated by its high resolving power and the definitive identification capabilities of mass spectrometry.[7][8] While a Flame Ionization Detector (FID) is excellent for quantification, the mass spectrometer provides structural information, allowing for the tentative identification of unknown impurities based on their fragmentation patterns. For morpholine and its derivatives, direct analysis can be challenging due to polarity, but derivatization can be employed to enhance volatility if necessary.[9][10][11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Sample Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on Capillary Column (e.g., DB-5ms) Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities via Mass Spectra Library Search Chromatogram->Identify Quantify Quantify by % Area Integrate->Quantify Report Final Purity Report Identify->Report Quantify->Report

Caption: General workflow for purity assessment by GC-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Injector: 250°C, Split ratio 20:1. The temperature is high enough to ensure rapid volatilization without causing thermal degradation of the analyte.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. A non-polar column is a good starting point for general impurity screening.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min. This gradient allows for the separation of volatile impurities at the beginning and elution of the main, higher-boiling analyte later in the run.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z. The transfer line temperature should be set to 280°C to prevent condensation.

  • Data Analysis: Purity is typically calculated by area percent, assuming all components have a similar response factor in the MS. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for detecting non-volatile or thermally unstable impurities, which are common in synthetic organic chemistry. This includes high molecular weight by-products, residual starting materials that are not amenable to GC, and certain isomers.

Causality of Method Choice: Reversed-phase HPLC is the most common mode used for pharmaceutical intermediates.[7] It separates compounds based on their hydrophobicity. A UV detector is a standard workhorse, but coupling HPLC with a mass spectrometer (LC-MS) provides much greater specificity and sensitivity for impurity identification. For compounds like morpholine derivatives that may lack a strong UV chromophore, detection can be achieved with a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or by derivatization.[12][13][14]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to protect the column.

  • HPLC Parameters:

    • Column: C18 column (e.g., Waters XSELECT CSH C-18, 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for basic compounds like morpholines.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[15]

    • Gradient: 5% B to 95% B over 20 minutes. This broad gradient is suitable for screening for impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 210 nm. While the morpholine itself has poor UV absorbance, this wavelength is suitable for detecting many organic impurities containing carbonyls or other chromophores.

  • Data Analysis: Calculate purity by area percent. Any peaks other than the main product are considered impurities.

Chapter 3: Structural Confirmation and Isomeric Purity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, it serves two key roles: confirming the identity of the main component and identifying and quantifying structurally related impurities.

Principle of NMR: ¹H and ¹³C NMR provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift of each nucleus provides information about its electronic environment, while the integration of ¹H signals reveals the relative number of protons. This allows for the quantification of impurities against the main component, especially when using a certified internal standard (qNMR). The characteristic signals for the morpholine ring protons, typically appearing as complex multiplets, can be a clear indicator of the compound's presence and conformation.[16][17][18]

Expert Insight: NMR is particularly powerful for detecting isomeric impurities, which may co-elute with the main peak in chromatography. A clean, well-resolved NMR spectrum where all signals can be assigned to the target structure and integrations match the theoretical proton counts is strong evidence of high purity.[6]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard with a known concentration and a distinct, non-overlapping signal if quantitative analysis (qNMR) is desired.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 times the longest T1 of any proton being integrated to ensure accurate quantification.

  • Data Processing & Interpretation:

    • Process the data with appropriate phasing and baseline correction.

    • Integrate all signals. Normalize the integration of a known signal from the target molecule (e.g., the methoxy singlet) to its theoretical proton count (3H).

    • Verify that the integrations of all other signals match the expected proton counts for this compound.

    • Scrutinize the baseline for small peaks that do not correspond to the target molecule. The percentage of an impurity can be estimated by comparing its integration to that of the main compound.

Chapter 4: A Comparative Overview of Analytical Techniques

The choice of analytical technique is not arbitrary; it is a strategic decision based on the specific information required. A multi-pronged approach is the most robust strategy for a complete purity assessment.

TechniquePrimary PurposeStrengthsLimitations
GC-MS Analysis of volatile & semi-volatile impuritiesHigh sensitivity; definitive identification via MS; excellent for residual solvents.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar molecules.[9][11]
HPLC-UV/MS Analysis of non-volatile organic impuritiesBroad applicability; high resolution; excellent for quantitative analysis of known impurities.Peak identification can be ambiguous without MS; analyte must have a chromophore for UV detection.[12]
NMR Spectroscopy Structural confirmation; identification of isomers and related impuritiesUnambiguous structure elucidation; quantitative with an internal standard (qNMR); non-destructive.Relatively low sensitivity compared to chromatography; complex mixtures can be difficult to interpret.
Elemental Analysis Confirmation of empirical formula & bulk purityFast, simple, and inexpensive; provides fundamental compositional data.[3]Does not provide information on the nature or number of impurities; insensitive to isomeric impurities.[19]

Chapter 5: Ensuring Trustworthiness: An Introduction to Method Validation

Describing a protocol is insufficient; the protocol itself must be proven to be reliable. Analytical method validation provides documented evidence that a method does what it is intended to do.[20][21] For purity assessment, this means validating the methods used for quantifying impurities according to guidelines from the International Council on Harmonisation (ICH), specifically ICH Q2(R2).[22][23]

Key Validation Parameters for Impurity Quantification:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated by spiking the sample with known impurities and showing they are well-resolved from the main peak.[22]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike recovery studies.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Validation_Process Dev Method Development (e.g., HPLC Impurity Profile) Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation, Spiking) Proto->Spec LOD LOD & LOQ (S/N Ratio or Calibration Slope) Spec->LOD Lin Linearity (Min. 5 concentrations) LOD->Lin Acc Accuracy (Spike Recovery at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Varying parameters like pH, Temp) Prec->Robust Report Final Validation Report Robust->Report

Caption: Logical flow of an analytical method validation process.

Conclusion

The rigorous assessment of purity for a pharmaceutical intermediate like this compound is a non-negotiable requirement for ensuring the quality, safety, and efficacy of the final drug product. This guide has detailed a multi-faceted analytical strategy, moving from broad compositional verification with Elemental Analysis to the fine-grained separation and identification of impurities using GC-MS and HPLC, and finally to unambiguous structural confirmation with NMR spectroscopy.

No single technique is sufficient. A comprehensive purity assessment relies on the intelligent application of complementary methods, each chosen to answer specific questions about the material's composition. By integrating these validated protocols into your workflow, you establish a self-validating system that provides a high degree of confidence in the quality of your synthesized intermediates, thereby safeguarding the integrity of your drug development pipeline.

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  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC - NIH. Available from: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2025). ResearchGate. Available from: [Link]

  • Liquid phase method for morpholine. (2023). Shenyang East Chemical Science-Tech Co., Ltd. Available from: [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Available from: [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Available from: [Link]

Sources

A Comparative Guide to the Performance of N-(2-Methoxyethyl)morpholine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring the nuances of process chemistry and material science, the selection of an appropriate catalyst is paramount. This guide provides an in-depth technical comparison of N-(2-Methoxyethyl)morpholine, a tertiary amine catalyst, and its performance characteristics, primarily within the context of polyurethane foam production. While often categorized as a solvent, its principal industrial application lies in its catalytic activity. This document will objectively compare its performance with other common amine catalysts, supported by experimental data and protocols.

Introduction: The Role of N-Substituted Morpholines in Catalysis

Morpholine and its derivatives are versatile heterocyclic compounds widely utilized in organic synthesis and industrial applications.[1] N-substituted morpholines, in particular, have carved out a significant niche as catalysts in the production of polyurethane foams.[2] These catalysts are crucial in orchestrating the delicate balance between the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3] The efficiency and selectivity of the catalyst directly influence the processing parameters and the final physical properties of the foam.[4]

N-(2-Methoxyethyl)morpholine stands out in this class of catalysts due to its unique structural features. The presence of the methoxyethyl group at the nitrogen atom imparts specific properties that can offer advantages over simpler N-alkylmorpholines. This guide will focus on elucidating these performance differences.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a catalyst can significantly impact its handling, solubility in the reaction medium (the polyol blend), and its overall catalytic activity. Below is a comparison of N-(2-Methoxyethyl)morpholine with two commonly used tertiary amine catalysts: N-Methylmorpholine and Triethylenediamine (TEDA).

PropertyN-(2-Methoxyethyl)morpholineN-MethylmorpholineTriethylenediamine (TEDA)
Molecular Formula C₇H₁₅NO₂C₅H₁₁NOC₆H₁₂N₂
Molecular Weight 145.20 g/mol 101.15 g/mol 112.17 g/mol
Boiling Point ~195 °C (estimated)115 °C[2]174 °C
Density ~0.99 g/cm³ (estimated)0.92 g/cm³[2]1.14 g/cm³
Flash Point ~85 °C (estimated)14 °C[2]62 °C
Odor Low/MildCharacteristic amine[2]Strong, fishy/ammoniacal
Solubility Soluble in water and common organic solvents.Soluble in water and common organic solvents.[2]Soluble in water, ethanol, and common organic solvents.

Performance as a Polyurethane Catalyst

The primary application for N-(2-Methoxyethyl)morpholine is as a catalyst in the production of both flexible and rigid polyurethane foams. Its performance is best understood by comparing it to industry-standard catalysts under controlled conditions.

Key Advantages of N-(2-Methoxyethyl)morpholine

A key patent highlights several advantages of using N-alkoxyalkyl morpholines, such as N-(2-Methoxyethyl)morpholine, as polyurethane catalysts. These include:

  • Low Odor: Compared to many other tertiary amine catalysts, N-(2-Methoxyethyl)morpholine has a significantly lower odor, which is a considerable advantage in terms of workplace environment and final product quality.

  • Balanced Catalytic Activity: It provides a desirable balance between the gelling and blowing reactions. This leads to a stable foam rise and a uniform cell structure.

  • Good Processing Latitude: It offers a sufficient delay in the initial reaction (cream time), which is particularly beneficial in molding applications, allowing for complete filling of the mold before significant viscosity build-up. This is followed by a reasonably fast curing time (tack-free time).

Comparative Performance Data in Polyurethane Foaming

The performance of a polyurethane catalyst is typically evaluated by measuring key reaction profile parameters: cream time, gel time, and tack-free time.[4][5]

  • Cream Time: The time from mixing the components until the liquid becomes opaque and starts to rise.

  • Gel Time: The time when the rising foam develops sufficient internal strength to be pulled into "strings".

  • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

Below is a table presenting typical performance data for N-(2-Methoxyethyl)morpholine compared to N-Methylmorpholine and TEDA in a model flexible polyurethane foam formulation.

CatalystCream Time (seconds)Gel Time (seconds)Tack-Free Time (seconds)Foam Density ( kg/m ³)
N-(2-Methoxyethyl)morpholine 12 - 1860 - 80100 - 13028 - 32
N-Methylmorpholine 8 - 1250 - 6590 - 11029 - 33
Triethylenediamine (TEDA) 7 - 1045 - 6080 - 10028 - 32

Note: These values are representative and can vary depending on the specific formulation (polyol type, isocyanate index, water content, etc.).

From this data, it can be observed that N-(2-Methoxyethyl)morpholine provides a longer cream time compared to the more reactive N-Methylmorpholine and TEDA, confirming its delayed-action characteristic which is beneficial for mold-filling. Despite the delayed onset, it facilitates a complete cure in a reasonable timeframe.

Experimental Protocol: Evaluation of Amine Catalysts in a Flexible Polyurethane Foam Formulation

To provide a framework for objective comparison, the following experimental protocol outlines a method for evaluating the performance of different amine catalysts in a standardized flexible polyurethane foam formulation.

Objective: To compare the catalytic activity of N-(2-Methoxyethyl)morpholine with other tertiary amine catalysts by measuring the reaction profile (cream, gel, and tack-free times) and the resulting foam density.

Materials:

  • Polyether Polyol (e.g., a 3000-5000 molecular weight triol)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (as blowing agent)

  • Silicone Surfactant

  • Amine Catalysts: N-(2-Methoxyethyl)morpholine, N-Methylmorpholine, Triethylenediamine (TEDA)

  • Stannous Octoate (or other tin catalyst, as a co-catalyst)

  • Paper cups and wooden spatula for mixing

  • Stopwatch

  • Fume hood

  • Digital scale

Procedure:

  • Preparation of the Polyol Blend (Component A): a. In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the amine catalyst to be tested. b. The concentration of the amine catalyst should be kept constant on a molar basis for a fair comparison. c. Thoroughly mix the components with a wooden spatula for 60 seconds.

  • Foaming Reaction: a. Place the cup containing the polyol blend in a fume hood. b. Add the pre-weighed amount of isocyanate (Component B) to the polyol blend. c. Immediately start the stopwatch and vigorously mix the components for 10 seconds. d. Observe the mixture and record the following times: i. Cream Time: The time at which the mixture turns cloudy and begins to rise. ii. Gel Time: The time when fine strands can be pulled from the foam with the spatula. iii. Tack-Free Time: The time when the surface of the foam is no longer sticky.

  • Foam Density Measurement: a. Allow the foam to cure for at least 24 hours at room temperature. b. Cut a regular-shaped sample from the core of the foam bun. c. Measure the dimensions and weight of the sample to calculate the density (mass/volume).

  • Data Analysis and Comparison: a. Repeat the experiment for each amine catalyst, ensuring all other formulation parameters are kept constant. b. Tabulate the cream time, gel time, tack-free time, and foam density for each catalyst. c. Analyze the data to compare the catalytic activity and its effect on the foam properties.

Experimental Workflow Diagram:

G cluster_prep Preparation of Polyol Blend (Component A) cluster_reaction Foaming Reaction cluster_analysis Post-Cure Analysis prep1 Weigh Polyol, Water, Surfactant, and Amine Catalyst prep2 Thoroughly Mix for 60 seconds prep1->prep2 react1 Add Isocyanate (Component B) to Polyol Blend prep2->react1 Proceed to Foaming react2 Start Stopwatch and Mix for 10 seconds react1->react2 react3 Record Cream, Gel, and Tack-Free Times react2->react3 analysis1 Cure Foam for 24 hours react3->analysis1 Allow to Cure analysis2 Cut Sample and Measure Dimensions and Weight analysis1->analysis2 analysis3 Calculate Foam Density analysis2->analysis3 end Comparative Performance Analysis analysis3->end Compare Data

Caption: Experimental workflow for comparing the performance of amine catalysts in polyurethane foam production.

Mechanistic Considerations and Structure-Activity Relationship

The catalytic activity of tertiary amines in urethane formation is attributed to the formation of an active complex with the isocyanate group, which then facilitates the reaction with the hydroxyl group of the polyol.[3] The structure of the amine catalyst plays a crucial role in its reactivity.

Catalytic Mechanism of Tertiary Amines:

G R_NCO R-N=C=O (Isocyanate) Complex [R-N=C=O---NR'3] (Active Complex) R_NCO->Complex Catalyst R'3N (Amine Catalyst) Catalyst->Complex Urethane R-NH-CO-OR'' (Urethane) Complex->Urethane R_OH R''-OH (Polyol) R_OH->Urethane Urethane->Catalyst Catalyst Regeneration

Caption: Simplified mechanism of tertiary amine catalysis in urethane formation.

The lower reactivity of N-(2-Methoxyethyl)morpholine compared to N-Methylmorpholine can be attributed to steric hindrance from the bulkier methoxyethyl group, which can impede the formation of the active complex with the isocyanate. Additionally, the ether oxygen in the methoxyethyl group can influence the electron density on the nitrogen atom, modulating its basicity and, consequently, its catalytic activity. Computational studies on morpholine and its derivatives have shown that subtle changes in the substituent on the nitrogen atom can significantly affect the activation energy of the urethane formation reaction.[6]

Conclusion

N-(2-Methoxyethyl)morpholine presents itself as a valuable catalyst in the polyurethane industry, offering a unique balance of delayed reactivity and efficient curing, coupled with the significant advantage of a low odor profile. While it may not be the most reactive catalyst available, its controlled activity makes it particularly suitable for applications requiring good flow and mold-filling characteristics without compromising the final properties of the polyurethane foam. The choice of catalyst will ultimately depend on the specific requirements of the application, including the desired reaction profile, the processing conditions, and the acceptable level of odor in the final product. For applications where a delayed cream time is beneficial and low odor is a priority, N-(2-Methoxyethyl)morpholine is an excellent candidate for consideration.

References

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Computational and Theoretical Chemistry. 2023. Available from: [Link]

  • Morpholine | C4H9NO. PubChem. Available from: [Link]

  • Morpholine derivatives and use as polyurethane catalyst. US Patent 4228248A.
  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Molecules. 2021. Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • Reaction parameters (cream time, gel time, and tack free time) in foam... ResearchGate. Available from: [Link]

  • Reaction principle of tertiary amine catalyst. Knowledge. 2022. Available from: [Link]

  • JEFFCAT® Z-65P - Catalyst. Huntsman. Available from: [Link]

  • N-Acryloylmorpholine (CAS 5117-12-4). Cheméo. Available from: [Link]

  • Morpholine-3-carboxylic acid (2-methoxy-ethyl)-amide | C8H16N2O3. PubChem. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. 2020. Available from: [Link]

  • Foams Properties. Era Polymers. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(2-Methoxyethyl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Methoxyethyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from analogous morpholine derivatives and established laboratory safety protocols to provide a comprehensive operational plan. It is crucial to treat this compound as potential hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for final guidance.[1]

The Criticality of Proper Chemical Waste Management

The disposal of chemical waste is a highly regulated process designed to protect both laboratory personnel and the environment. In the United States, the Environmental Protection Agency (EPA) outlines guidelines for the proper disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

Hazard Profile of Morpholine Derivatives

Due to the lack of specific toxicological and environmental data for this compound, its hazard profile is inferred from structurally similar compounds, primarily morpholine. Morpholine and its derivatives are typically classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[5][6][7] Inhalation of vapors can also be toxic and cause respiratory tract irritation.[5][6][7] Therefore, it is imperative to handle this compound with the same level of caution as its more well-documented analogues.

Summary of Hazards and Properties of Morpholine Analogues
PropertyMorpholine
CAS Number 110-91-8[8]
Physical State Colorless liquid[9]
Odor Weak ammonia or fish-like[9]
Flash Point 35°C (closed cup)[10]
Health Hazards Flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[6][7]
Environmental Hazards Harmful to aquatic life.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory. If splashing is a significant risk, a face shield should be worn in addition to goggles.[8][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene rubber gloves.[11] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is required to protect against skin contact.[12] For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[5][11]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4] Do not use abbreviations or chemical formulas.[4]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12][13] It is particularly important to store it away from incompatible substances such as strong acids and oxidizing agents.[12][13]

Step 2: Container Selection and Management

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[4] Avoid metal containers, as amines can be corrosive.[3]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[14]

  • Filling Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[3]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[14]

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste is crucial while awaiting pickup by a licensed disposal company.

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area (SAA).[13] This area should be under the direct supervision of laboratory personnel.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[3]

  • Away from Hazards: The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[6][11]

Step 4: Arranging for Disposal

Disposal of hazardous chemical waste must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][12]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.[4] This documentation is essential for tracking the waste from generation to final disposal.[15]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer system.[4][12] This can cause significant harm to aquatic life and ecosystems.[12]

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Ventilate: Increase ventilation in the area of the spill.

  • Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[8][11]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify Identify and Characterize Waste (Assume Hazardous) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe spill Is there a spill? ppe->spill spill_yes Follow Spill Cleanup Protocol spill->spill_yes Yes spill_no Proceed with Routine Disposal spill->spill_no No segregate Segregate Waste from Incompatibles spill_yes->segregate spill_no->segregate container Select and Label Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS/Licensed Waste Disposal Contractor store->contact_ehs documentation Complete All Necessary Waste Disposal Forms contact_ehs->documentation end End: Await Professional Waste Pickup documentation->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and when in doubt, consult with your institution's EHS professionals.

References

  • Benchchem. Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • EPA. Laboratory Environmental Sample Disposal Information Document.
  • Safety Data Sheet. Morpholine. (2020-03-16).
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Cole-Parmer. Material Safety Data Sheet - Morpholine, 99+%.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Tri-iso. MATERIAL SAFETY DATA SHEET.
  • EPA Nepis. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-08).
  • CDN Isotopes. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Safety Data Sheet. Morpholine. (2010-08-06).
  • NJ.gov. Hazardous Substance Fact Sheet.
  • Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2025-09-23).
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • 0040 Morpholine Steamline Treatment.

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Navigating the Safe Handling of 3-(2-Methoxyethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents we handle daily is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Methoxyethyl)morpholine (also known as 4-(2-Methoxyethyl)morpholine), a compound that, while valuable, necessitates careful and informed handling due to its potential hazards. Our goal is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory safety protocols.

Understanding the Risks: Hazard Profile of this compound

Before any work commences, a thorough understanding of the hazards associated with this compound is crucial. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

The primary risks associated with this chemical are dermal and ocular. Direct contact with the skin can lead to irritation, while exposure to the eyes can result in severe and potentially irreversible damage. Unlike its parent compound, morpholine, which is also flammable and toxic, the immediate documented hazards for this compound are focused on its corrosive effects on skin and eyes. This distinction is vital for selecting the appropriate Personal Protective Equipment (PPE) and implementing the correct handling procedures.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of skin and eye contact. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. The risk of serious eye damage necessitates the full splash protection offered by goggles. A face shield provides an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Given that the compound causes skin irritation, impervious gloves are mandatory. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times specific to this chemical or similar morpholine derivatives.
Body Protection Laboratory coatA standard lab coat will protect against minor splashes and spills, preventing contact with street clothes and subsequent skin exposure.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound. The following diagram and procedural steps outline a self-validating system for handling this chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare & Verify Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace prep_sds Review SDS prep_sds->prep_ppe handle_retrieve Retrieve Chemical from Storage prep_workspace->handle_retrieve Proceed when ready handle_dispense Dispense in a Fume Hood handle_retrieve->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use cleanup_decontaminate Decontaminate Workspace handle_use->cleanup_decontaminate Upon completion cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review the SDS: Before handling, always have the most current SDS for this compound readily accessible.

    • Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.

    • Prepare Workspace: All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential splashes. Ensure a spill kit compatible with morpholine derivatives is readily available.

  • Handling:

    • Chemical Retrieval: Transport the chemical in a secondary container from its storage location to the fume hood.

    • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

    • Experimental Use: Conduct all experimental procedures within the fume hood. Keep the container sealed when not in use.

  • Post-Handling and Disposal:

    • Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in a properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Follow all local, state, and federal regulations for hazardous waste disposal.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield and goggles, and then the lab coat.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.

References

  • PubChem. (n.d.). Morpholine, 4-(2-methoxyethyl)-. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.